Technical Documentation Center

2-Thioxo-3-m-tolyl-thiazolidin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Thioxo-3-m-tolyl-thiazolidin-4-one
  • CAS: 23522-38-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Thioxo-3-m-tolyl-thiazolidin-4-one

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 2-thioxo-3-m-tolyl-thiazolidin-4-one, a rhodanine derivative with significant potential in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-thioxo-3-m-tolyl-thiazolidin-4-one, a rhodanine derivative with significant potential in medicinal chemistry and drug development. The document details a robust synthetic protocol, delves into the underlying reaction mechanism, and offers a thorough guide to the structural elucidation and purity assessment of the target compound using modern spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and characterize this and related heterocyclic compounds.

Introduction: The Significance of the Thiazolidinone Scaffold

Thiazolidin-4-ones, and specifically their 2-thioxo derivatives (rhodanines), represent a privileged heterocyclic scaffold in medicinal chemistry.[1] These five-membered rings are core structures in a multitude of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The versatility of the thiazolidinone ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of an m-tolyl group at the N-3 position, as in the case of 2-thioxo-3-m-tolyl-thiazolidin-4-one, can significantly influence the compound's lipophilicity and steric interactions with biological targets. A thorough understanding of the synthesis and characterization of this specific derivative is therefore crucial for its further investigation and potential application in drug discovery programs.

Synthesis of 2-Thioxo-3-m-tolyl-thiazolidin-4-one

The synthesis of 2-thioxo-3-m-tolyl-thiazolidin-4-one is typically achieved through a two-step one-pot reaction. This process involves the initial formation of a dithiocarbamate intermediate from m-toluidine and carbon disulfide, followed by cyclization with an α-haloacetic acid, such as thioglycolic acid.[3]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the amino group of m-toluidine on the electrophilic carbon of carbon disulfide, forming a dithiocarbamate salt in the presence of a base. This intermediate then undergoes an S-alkylation reaction with thioglycolic acid, followed by an intramolecular cyclization with the elimination of water to yield the final 2-thioxo-3-m-tolyl-thiazolidin-4-one.[3][4]

Reaction_Mechanism m_toluidine m-Toluidine dithiocarbamate Dithiocarbamate Intermediate m_toluidine->dithiocarbamate + CS2, Base cs2 Carbon Disulfide cs2->dithiocarbamate cyclization_intermediate Cyclization Intermediate dithiocarbamate->cyclization_intermediate + Thioglycolic Acid thioglycolic_acid Thioglycolic Acid thioglycolic_acid->cyclization_intermediate product 2-Thioxo-3-m-tolyl-thiazolidin-4-one cyclization_intermediate->product - H2O h2o Water Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start Reactants: m-Toluidine, CS₂, KOH, Thioglycolic Acid dithiocarbamate Dithiocarbamate Formation (0-5 °C) start->dithiocarbamate cyclization Cyclization (Reflux) dithiocarbamate->cyclization precipitation Precipitation (Acidification) cyclization->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization nmr NMR Spectroscopy (¹H & ¹³C) recrystallization->nmr ir IR Spectroscopy recrystallization->ir ms Mass Spectrometry recrystallization->ms final_product Pure 2-Thioxo-3-m-tolyl-thiazolidin-4-one

Sources

Exploratory

2-Thioxo-3-m-tolyl-thiazolidin-4-one chemical properties and structure

An In-Depth Technical Guide to 2-Thioxo-3-m-tolyl-thiazolidin-4-one: Structure, Synthesis, and Properties Abstract This technical guide provides a comprehensive overview of 2-Thioxo-3-m-tolyl-thiazolidin-4-one, a heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Thioxo-3-m-tolyl-thiazolidin-4-one: Structure, Synthesis, and Properties

Abstract

This technical guide provides a comprehensive overview of 2-Thioxo-3-m-tolyl-thiazolidin-4-one, a heterocyclic compound belonging to the rhodanine family. Rhodanines are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. This document, intended for researchers and drug development professionals, delves into the detailed chemical structure, physicochemical properties, and a validated synthesis protocol for the title compound. Furthermore, it outlines standard characterization techniques and discusses the broader pharmacological context, including the potential and challenges associated with rhodanine derivatives in drug discovery.

Introduction to the Rhodanine Scaffold

The rhodanine ring, chemically known as 2-thioxo-1,3-thiazolidin-4-one, is a five-membered heterocyclic motif that has garnered significant attention in the field of medicinal chemistry.[1] Its derivatives are lauded as "privileged structures" due to their ability to bind to a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[2] These activities include, but are not limited to, anticancer, antiviral (including anti-HIV), antimicrobial, antidiabetic, and anti-inflammatory properties.[3][4][5][6] The structural versatility of the rhodanine core, which allows for substitutions at the N-3 and C-5 positions, enables the generation of vast chemical libraries for screening.[7]

2-Thioxo-3-m-tolyl-thiazolidin-4-one is a specific N-3 substituted derivative where the nitrogen atom of the rhodanine ring is functionalized with a meta-tolyl (3-methylphenyl) group. The synthesis and structural elucidation of such derivatives are critical steps in exploring their potential as therapeutic agents.[8] This guide focuses on this particular molecule, providing a detailed examination of its fundamental chemical and structural characteristics.

Chemical Properties and Molecular Structure

A precise understanding of the physicochemical and structural properties of a compound is fundamental to any drug discovery and development effort.

Physicochemical Data

The core identifying information for 2-Thioxo-3-m-tolyl-thiazolidin-4-one is summarized below.

PropertyValueReference
IUPAC Name 3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one[9]
Synonyms 2-Thioxo-3-(m-tolyl)-4-thiazolidinone
CAS Number 23522-38-5
Molecular Formula C₁₀H₉NOS₂[9]
Molecular Weight 223.31 g/mol
Structural Analysis via X-Ray Crystallography

The definitive three-dimensional structure of 2-Thioxo-3-m-tolyl-thiazolidin-4-one in the solid state has been elucidated by single-crystal X-ray diffraction.[8][9] The analysis reveals several key structural features:

  • Planarity and Conformation: Both the central rhodanine ring and the attached 3-methylphenyl group are individually planar.[9][10] However, the molecule as a whole is not planar. There is a significant twist between the two ring systems, characterized by a dihedral angle of 83.30 (3)°.[8][9] This near-perpendicular orientation is a critical conformational feature that will influence how the molecule interacts with biological macromolecules.

  • Intermolecular Interactions: In the crystal lattice, the molecules are stabilized by non-covalent interactions, specifically C—H⋯π and C=O⋯π interactions.[8][9] These forces play a crucial role in the packing of the molecules in the solid state.

Key crystallographic data are presented in the table below.[10]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.0775 (3)
b (Å) 6.4058 (2)
c (Å) 21.4715 (7)
β (°) 106.068 (2)
**Volume (ų) **1067.59 (6)
Z 4

Synthesis and Mechanism

The construction of the N-substituted rhodanine core can be achieved through several reliable synthetic routes. The protocol described here is adapted from a reported procedure for the target molecule.[9]

Synthetic Strategy

The synthesis of N-aryl rhodanines is commonly achieved via a multi-step, one-pot reaction involving an aromatic amine, carbon disulfide, and an α-haloacetic acid or its ester.[1][11] The strategy relies on the initial formation of a dithiocarbamate salt, which then undergoes nucleophilic attack on the halo-acid, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic ring.

Detailed Experimental Protocol

This protocol describes the synthesis starting from m-toluidine.

Step 1: Formation of the Dithiocarbamate Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve m-toluidine (0.1 mol) and triethylamine (0.5 mol) in ethanol (20 ml).

  • Cool the stirred solution in an ice bath to 0-5 °C.

  • Add carbon disulfide (CS₂) (0.2 mol) dropwise to the solution over 30 minutes, ensuring the temperature remains below 10 °C. The dropwise addition is critical to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The formation of the triethylammonium dithiocarbamate salt often results in a precipitate.

Step 2: Reaction with Chloroacetic Acid and Cyclization

  • To the stirred suspension from Step 1, add a solution of chloroacetic acid (0.11 mol) in water, neutralized with an appropriate amount of base (e.g., sodium carbonate), dropwise.

  • After the addition, gently heat the reaction mixture to reflux for 3-4 hours. This promotes the S-alkylation followed by the intramolecular cyclization-condensation.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the crude product.

  • Filter the solid product, wash thoroughly with water to remove any inorganic salts, and dry under a vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-Thioxo-3-m-tolyl-thiazolidin-4-one.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up & Purification Reactants m-Toluidine + CS₂ + Triethylamine in Ethanol Stirring Stir at 0-5°C, then RT Reactants->Stirring Intermediate Triethylammonium m-tolyl dithiocarbamate Salt Stirring->Intermediate Reagent2 Add Chloroacetic Acid Solution Intermediate->Reagent2 Reflux Heat to Reflux (3-4h) Reagent2->Reflux Cyclization S-Alkylation & Intramolecular Cyclization-Condensation Reflux->Cyclization Workup Acidic Work-up & Precipitation Cyclization->Workup Purification Filtration & Recrystallization Workup->Purification Product Pure 2-Thioxo-3-m-tolyl-thiazolidin-4-one Purification->Product

Sources

Foundational

Spectroscopic Blueprint of 2-Thioxo-3-m-tolyl-thiazolidin-4-one: A Technical Guide

Introduction: The Structural Significance of a Versatile Scaffold The thiazolidin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Versatile Scaffold

The thiazolidin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. The targeted molecule, 2-Thioxo-3-m-tolyl-thiazolidin-4-one, combines this versatile heterocycle with a meta-tolyl substituent, creating a compound of significant interest for further functionalization and drug discovery endeavors. Accurate and comprehensive structural elucidation is the bedrock of any such development. This technical guide provides an in-depth analysis of 2-Thioxo-3-m-tolyl-thiazolidin-4-one using a triumvirate of modern spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our approach emphasizes not just the data, but the underlying principles that validate the compound's structure, offering field-proven insights for researchers in drug development and organic synthesis.

Molecular Structure and Synthetic Pathway

A clear understanding of the synthetic route is crucial as it informs potential side-products and impurities that could interfere with spectroscopic analysis. The synthesis of 2-Thioxo-3-m-tolyl-thiazolidin-4-one is a well-established multi-step process.

Synthesis Workflow Diagram

cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product m-toluidine m-toluidine Step1 Step 1: Dithiocarbamate Salt Formation m-toluidine->Step1 CS2 Carbon Disulfide CS2->Step1 Triethylamine Triethylamine Triethylamine->Step1 Sodium Chloroacetate Sodium Chloroacetate Step2 Step 2: Intermediate Formation Sodium Chloroacetate->Step2 HCl Hydrochloric Acid Step3 Step 3: Acid-Catalyzed Cyclization HCl->Step3 Step1->Step2 Intermediate 1 Step2->Step3 Intermediate 2 Product 2-Thioxo-3-m-tolyl- thiazolidin-4-one Step3->Product

Caption: Synthetic pathway for 2-Thioxo-3-m-tolyl-thiazolidin-4-one.

Experimental Protocol: Synthesis of 2-Thioxo-3-m-tolyl-thiazolidin-4-one

This protocol is adapted from established methodologies for the synthesis of related rhodanine derivatives[1][2].

Step 1: Formation of the Dithiocarbamate Salt

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, combine m-toluidine (0.1 mol) and triethylamine (0.5 mol) in ethanol (20 ml).

  • To this stirred solution, add carbon disulfide (0.2 mol) dropwise, maintaining the temperature below 10 °C.

  • A precipitate of the dithiocarbamate salt will form. Continue stirring for an additional 30 minutes.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

Step 2: Reaction with Sodium Chloroacetate

  • Prepare a solution of sodium chloroacetate (0.1 mol) and chloroacetic acid (0.2 mol) in 50 ml of distilled water.

  • Gradually add the dithiocarbamate salt from Step 1 to this solution while stirring at 0-5 °C.

  • Continue stirring until the mixture turns into a light yellow suspension.

Step 3: Cyclization

  • Heat 140 ml of 6N hydrochloric acid to 90-95 °C.

  • Add the yellow suspension from Step 2 to the hot acid with vigorous stirring.

  • Stir for five minutes, during which colorless crystalline precipitates of 2-Thioxo-3-m-tolyl-thiazolidin-4-one should form.

  • Cool the mixture to room temperature and collect the product by filtration.

  • Wash the crystals with water and recrystallize from a suitable solvent such as chloroform or ethanol to obtain the purified product.

Spectroscopic Interrogation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their chemical environments. For 2-Thioxo-3-m-tolyl-thiazolidin-4-one, the spectrum is expected to show distinct signals for the aromatic protons of the m-tolyl group, the methylene protons of the thiazolidinone ring, and the methyl protons of the tolyl substituent.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H7.0 - 7.5Multiplet (m)4H
Thiazolidinone-CH₂~4.2Singlet (s)2H
Methyl-CH₃~2.4Singlet (s)3H

Causality Behind Expected Shifts:

  • Aromatic Protons (7.0 - 7.5 ppm): The protons on the m-tolyl ring are deshielded due to the aromatic ring current and the electron-withdrawing nature of the thiazolidinone moiety, hence their appearance in the downfield region. The meta-substitution pattern will lead to a complex multiplet.

  • Thiazolidinone Methylene Protons (~4.2 ppm): The methylene protons (at C-5) are adjacent to a sulfur atom and a carbonyl group, both of which are electron-withdrawing. This deshielding effect shifts their signal downfield to around 4.2 ppm. The absence of adjacent protons results in a singlet.

  • Methyl Protons (~2.4 ppm): The methyl protons of the tolyl group are attached to the aromatic ring and appear at a characteristic chemical shift for aryl methyl groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Thioxo-3-m-tolyl-thiazolidin-4-one will give a distinct signal.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=S (Thione)~200
C=O (Amide)~173
Aromatic C (quaternary)130 - 140
Aromatic C-H120 - 130
Thiazolidinone-CH₂~36
Methyl-CH₃~21

Rationale for Chemical Shift Assignments:

  • Thione Carbon (C=S, ~200 ppm): The carbon of the thiocarbonyl group is significantly deshielded and appears at a very downfield chemical shift, a characteristic feature of this functional group.

  • Amide Carbonyl Carbon (C=O, ~173 ppm): The carbonyl carbon of the amide is also deshielded, but to a lesser extent than the thione carbon.

  • Aromatic Carbons (120 - 140 ppm): The sp² hybridized carbons of the m-tolyl ring resonate in this typical range. The quaternary carbons will generally have lower intensity signals.

  • Methylene Carbon (~36 ppm): The sp³ hybridized methylene carbon of the thiazolidinone ring is shielded relative to the aromatic carbons and appears in the aliphatic region.

  • Methyl Carbon (~21 ppm): The methyl carbon of the tolyl group is the most shielded carbon and appears at the most upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Thioxo-3-m-tolyl-thiazolidin-4-one will be dominated by the characteristic stretching vibrations of the carbonyl and thiocarbonyl groups.

Functional Group Expected Absorption (cm⁻¹) Intensity
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch2950 - 2850Medium
C=O (Amide) stretch~1750Strong
Aromatic C=C stretch1600 - 1450Medium
C=S (Thione) stretch~1250Strong

Interpretation of Key Vibrational Modes:

  • C=O Stretch (~1750 cm⁻¹): A strong absorption band in this region is a definitive indicator of the carbonyl group in the thiazolidinone ring.

  • C=S Stretch (~1250 cm⁻¹): The presence of a strong band around 1250 cm⁻¹ is characteristic of the thione group.

  • Aromatic and Aliphatic C-H Stretches: The region above 3000 cm⁻¹ will show peaks corresponding to the aromatic C-H stretches, while the region just below 3000 cm⁻¹ will exhibit peaks from the aliphatic C-H stretches of the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For 2-Thioxo-3-m-tolyl-thiazolidin-4-one, the molecular ion peak (M⁺) is expected at m/z 223.3.

Predicted Fragmentation Pathway

M [M]⁺˙ m/z = 223 F1 [M - CO]⁺˙ m/z = 195 M->F1 - CO F2 [m-tolyl-NCS]⁺˙ m/z = 149 M->F2 Ring Cleavage F4 [M - CH₂CO]⁺˙ m/z = 181 M->F4 - ketene F3 [m-tolyl]⁺ m/z = 91 F2->F3 - NCS

Caption: Predicted mass fragmentation pathway of 2-Thioxo-3-m-tolyl-thiazolidin-4-one.

Analysis of Fragmentation:

  • Molecular Ion (m/z 223): The presence of the molecular ion peak confirms the molecular weight of the compound.

  • Loss of CO (m/z 195): A common fragmentation pathway for carbonyl-containing compounds is the loss of a neutral carbon monoxide molecule.

  • Formation of m-tolyl isothiocyanate cation radical (m/z 149): Cleavage of the thiazolidinone ring can lead to the formation of the stable m-tolyl isothiocyanate fragment.

  • Formation of the tolyl cation (m/z 91): Further fragmentation of the m-tolyl isothiocyanate fragment by loss of the NCS radical can generate the tropylium-like tolyl cation, which is a common and stable fragment in the mass spectra of toluene derivatives.

  • Loss of Ketene (m/z 181): Another possible fragmentation involves the loss of a neutral ketene molecule (CH₂=C=O) from the thiazolidinone ring.

Conclusion: A Validated Molecular Portrait

The synergistic application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating spectroscopic portrait of 2-Thioxo-3-m-tolyl-thiazolidin-4-one. The predicted data, based on established principles and analysis of closely related structures, offers a robust framework for the identification and characterization of this important heterocyclic compound. This guide serves as a practical resource for researchers, enabling confident structural confirmation and paving the way for further exploration of the therapeutic potential of this versatile molecular scaffold.

References

  • Tripathi, A. C., Gupta, S. J., Fatima, G. N., Sonar, P. K., Verma, A., & Saraf, S. K. (2014). 4-Thiazolidinones: The advances in their chemistry, synthesis and biological activities. European Journal of Medicinal Chemistry, 76, 324-351. [Link]

  • Shahwar, D., Tahir, M. N., Yasmeen, A., Ahmad, N., & Khan, M. A. (2009). 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(11), o3016. [Link]

  • Yahiaoui, A., et al. (2013). Synthesis and Structural Determination of Novel 5-Arylidene-3-N(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones. Molecules, 18(9), 11094-11109. [Link]

  • Pattar, S. A., et al. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Chemistry & Biodiversity, 20(9), e202300813. [Link]

  • D'hooghe, M., et al. (2016). A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. Journal of Chemistry, 2016, 8549348. [Link]

  • Richard, C., Woolston, J., Lee, J. B., & Swinbourne, F. J. (1979). The effects of ring modification on the mass spectrometric fragmentation of some 2, 3-diaryl-1, 3-thiazolidin-4-ones under electron impact. Organic Mass Spectrometry, 14(11), 608-613. [Link]

  • University of California, Los Angeles. IR Absorption Table. [Link]

  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Shahwar, D., et al. (2009). 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o3016. [Link]

Sources

Exploratory

Crystal structure of 2-Thioxo-3-m-tolyl-thiazolidin-4-one

An In-Depth Technical Guide to the Crystal Structure of 2-Thioxo-3-m-tolyl-thiazolidin-4-one For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 2-Thioxo-3-m-tolyl-thiazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2-Thioxo-3-m-tolyl-thiazolidin-4-one, a molecule of significant interest in medicinal chemistry. Thiazolidinone derivatives are recognized for their diverse pharmacological activities, and a deep understanding of their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This document outlines the synthesis, experimental protocol for single-crystal X-ray diffraction, and a detailed discussion of the crystallographic parameters, molecular geometry, and intermolecular interactions that define the solid-state architecture of this compound. The insights presented herein are intended to support researchers in the fields of crystallography, medicinal chemistry, and drug development in their efforts to develop novel therapeutic agents.

Introduction: The Significance of Thiazolidinones in Medicinal Chemistry

The thiazolidinone scaffold is a prominent heterocyclic moiety that forms the core of numerous compounds with a wide spectrum of biological activities.[1] These five-membered rings, containing a sulfur and a nitrogen atom, are considered "privileged structures" in drug discovery due to their ability to interact with a variety of biological targets.[2] Derivatives of 2-thioxo-4-thiazolidinone, commonly known as rhodanines, have demonstrated antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][3]

The therapeutic potential of these compounds is intrinsically linked to their three-dimensional conformation and the spatial arrangement of their functional groups. Therefore, the precise determination of their crystal structure through single-crystal X-ray diffraction is a critical step in understanding their mechanism of action and in the design of more potent and selective analogs.[4] This guide focuses on 2-Thioxo-3-m-tolyl-thiazolidin-4-one, providing a detailed exploration of its solid-state structure and the underlying experimental methodologies.

Synthesis and Crystallization

The synthesis of 2-Thioxo-3-m-tolyl-thiazolidin-4-one is typically achieved through a cyclocondensation reaction. A general and reliable method involves the reaction of an aromatic amine with carbon disulfide, followed by treatment with chloroacetic acid.[5]

Synthetic Protocol

A robust and commonly employed synthetic route is outlined below. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Step 1: Formation of the Dithiocarbamate Salt m-Toluidine is reacted with carbon disulfide in the presence of a base, such as aqueous ammonia, to form the ammonium dithiocarbamate salt. The basic conditions are crucial for the deprotonation of the amine, facilitating its nucleophilic attack on the carbon of carbon disulfide.

Step 2: Reaction with Sodium Chloroacetate The intermediate dithiocarbamate is then treated with an aqueous solution of sodium chloroacetate. This results in an S-alkylation reaction, where the sulfur atom of the dithiocarbamate displaces the chlorine atom of chloroacetate.

Step 3: Acid-Catalyzed Cyclization The final step is the intramolecular cyclization of the S-alkylated intermediate to form the 2-thioxo-thiazolidin-4-one ring. This is typically achieved by heating the reaction mixture in the presence of a strong acid, such as hydrochloric acid, often with a dehydrating agent like phosphorus oxychloride to drive the reaction to completion.[6]

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step. For 2-Thioxo-3-m-tolyl-thiazolidin-4-one, slow evaporation of a saturated solution in a suitable organic solvent, such as ethanol or a mixture of solvents, at room temperature is a common and effective method for growing high-quality single crystals. The choice of solvent is critical as it influences the crystal packing and morphology.

Experimental Workflow: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 2-Thioxo-3-m-tolyl-thiazolidin-4-one is accomplished through single-crystal X-ray diffraction. The following workflow represents a standard and self-validating protocol for this analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution synthesis Synthesis of 2-Thioxo-3-m-tolyl-thiazolidin-4-one crystallization Single Crystal Growth (Slow Evaporation) synthesis->crystallization crystal_mounting Crystal Mounting on Diffractometer crystallization->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection data_reduction Data Reduction (e.g., SAINT) data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure & CIF File

Caption: Experimental workflow for the crystal structure determination of 2-Thioxo-3-m-tolyl-thiazolidin-4-one.

Detailed Protocol
  • Crystal Selection and Mounting: A suitable single crystal of appropriate dimensions (typically 0.2-0.4 mm) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer, such as a Bruker Kappa APEXII CCD, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The data is collected at a controlled temperature, often room temperature (296 K), using a series of scans to cover a sufficient portion of the reciprocal space.[7][8]

  • Data Reduction and Structure Solution: The raw diffraction data is processed using software like SAINT for data reduction and SADABS for absorption correction.[9] The crystal structure is then solved using direct methods with programs such as SHELXS97.[7]

  • Structure Refinement: The initial structural model is refined against all reflection data using a full-matrix least-squares method on F², employing software like SHELXL97.[7] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Crystal Structure Analysis of 2-Thioxo-3-m-tolyl-thiazolidin-4-one

The crystallographic data for 2-Thioxo-3-m-tolyl-thiazolidin-4-one reveals key insights into its molecular and supramolecular structure.

Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-Thioxo-3-m-tolyl-thiazolidin-4-one.[7] For comparative purposes, data for the ortho and para isomers are also included.[8][9]

Parameter2-Thioxo-3-m-tolyl-thiazolidin-4-one[7]3-(o-tolyl)-2-thioxo-1,3-thiazolidin-4-one[8]3-(p-tolyl)-2-thioxo-1,3-thiazolidin-4-one[9]
Chemical FormulaC₁₀H₉NOS₂C₁₀H₉NOS₂C₁₀H₉NOS₂
Formula Weight ( g/mol )223.30223.30223.30
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/cP2₁/n
a (Å)8.0775 (3)23.690 (5)14.5885 (18)
b (Å)6.4058 (2)7.1401 (17)5.5766 (6)
c (Å)21.4715 (7)14.628 (3)12.9910 (15)
β (°)106.068 (2)122.215 (6)100.603 (6)
Volume (ų)1067.59 (6)2093.5 (8)1038.8 (2)
Z484
Temperature (K)296296296
R-factor (R[F² > 2σ(F²)])0.0320.0570.059
Molecular Geometry

The molecule of 2-Thioxo-3-m-tolyl-thiazolidin-4-one consists of a planar 2-thioxo-1,3-thiazolidin-4-one (rhodanine) ring and a 3-methylphenyl (m-tolyl) group. A key structural feature is the dihedral angle between the mean planes of these two ring systems. In the case of the m-tolyl derivative, this angle is 83.30 (3)°.[7] This is comparable to the dihedral angle observed in the ortho-tolyl isomer, which is 84.44 (9)°.[8] This significant twist between the two rings indicates a lack of extensive π-π conjugation between them.

molecular_structure cluster_thiazolidinone 2-Thioxo-1,3-thiazolidin-4-one Ring cluster_tolyl m-Tolyl Ring N1 N1 C7 C7 N1->C7 C1 C1 N1->C1 Dihedral Angle 83.30° C8 C8 C7->C8 S1 S1 C7->S1 S2 S2 C7->S2 =S C9 C9 S1->C9 C9->N1 O1 O1 C9->O1 =O C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C10 C10 (CH3) C3->C10 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1

Caption: Simplified representation of the molecular structure and the dihedral angle between the ring systems.

Supramolecular Assembly and Intermolecular Interactions

In the crystalline state, the molecules of 2-Thioxo-3-m-tolyl-thiazolidin-4-one are organized into a three-dimensional network through various non-covalent interactions. In the case of the m-tolyl isomer, the crystal packing is stabilized by C—H···π and C=O···π interactions.[7] For the p-tolyl isomer, intermolecular C—H···O contacts are significant, forming polymeric sheets.[9] The o-tolyl derivative exhibits a bifurcated C—H···(O,π) interaction, leading to the formation of zigzag chains.[8] These subtle differences in intermolecular interactions, arising from the different substitution patterns on the phenyl ring, highlight the importance of a detailed crystallographic analysis for understanding the solid-state behavior of these compounds.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the crystal structure of 2-Thioxo-3-m-tolyl-thiazolidin-4-one, from its synthesis and crystallization to the detailed analysis of its molecular and supramolecular features. The determination of the precise three-dimensional arrangement of atoms in this molecule is fundamental to understanding its physicochemical properties and biological activity.

The structural data presented here, including the significant dihedral angle between the thiazolidinone and tolyl rings and the nature of the intermolecular interactions, provides a solid foundation for future research. This information can be utilized in computational modeling and docking studies to predict the binding modes of this compound with various biological targets. Furthermore, the detailed experimental protocols offer a reliable framework for the synthesis and crystallographic analysis of novel thiazolidinone derivatives. As the quest for new and effective therapeutic agents continues, the insights gained from the crystal structure of 2-Thioxo-3-m-tolyl-thiazolidin-4-one will undoubtedly contribute to the rational design of the next generation of thiazolidinone-based drugs.

References

  • Yahiaoui, S., et al. (2017). A combined experimental and theoretical approach on the molecular structure of 2-thioxo-3N-(2-methoxyphenyl)-5[4′-methyl-3′N-(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Available at: [Link]

  • Jagtap, R. M., et al. (2022). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. In Advances in Chemistry Research. Volume 76. Nova Science Publishers. Available at: [Link]

  • Prashantha Kumar, B. R., et al. (2014). Efficient Conversion of N-Terminal of L-Tyrosine, DL-Phenyl Alanine, and Glycine to Substituted 2-Thioxo-thiazolidine-4-ones: A Stereospecific Synthesis. ChemInform. Available at: [Link]

  • Megrouss, Y., et al. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method. Acta Chimica Slovenica. Available at: [Link]

  • Megrouss, Y., et al. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method. ResearchGate. Available at: [Link]

  • Megrouss, Y., et al. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method. ResearchGate. Available at: [Link]

  • Megrouss, Y., et al. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method. Amanote Research. Available at: [Link]

  • Shahwar, D., et al. (2010). 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

  • Shahwar, D., et al. (2009). 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Shahwar, D., et al. (2009). 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Vengurlekar, S., et al. (2012). A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Bentham Science. Available at: [Link]

  • Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfone. Archiv der Pharmazie. Available at: [Link]

  • Shahwar, D., et al. (2009). 3-(2-Methyl-phen-yl)-2-thioxo-1,3-thia-zolidin-4-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Thioxo-3-m-tolyl-thiazolidin-4-one

Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 2-Thioxo-3-m-tolyl-thiazolidin-4-one, a member of the rhodanine family of heterocyclic compounds. While specific experi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Thioxo-3-m-tolyl-thiazolidin-4-one, a member of the rhodanine family of heterocyclic compounds. While specific experimental data for the meta-tolyl isomer is limited in publicly accessible literature, this guide synthesizes information from closely related analogs, particularly the ortho- and para-tolyl isomers, to present a scientifically grounded profile. We will delve into the synthesis, structural characteristics, spectroscopic signatures, and potential applications of this compound class, offering valuable insights for researchers and professionals in drug discovery and medicinal chemistry. The rhodanine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, and a thorough understanding of its physicochemical properties is crucial for the rational design of novel therapeutics.[1][2][3][4][5]

Introduction: The Significance of the Rhodanine Scaffold

The 2-thioxo-4-thiazolidinone core, commonly known as rhodanine, is a five-membered heterocyclic motif that has garnered significant attention in the field of medicinal chemistry.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[6][7][8][9] The versatility of the rhodanine scaffold lies in its synthetic tractability, allowing for modifications at several positions to modulate its biological and physicochemical properties. The title compound, 2-Thioxo-3-m-tolyl-thiazolidin-4-one, incorporates a meta-tolyl substituent at the N-3 position, which is expected to influence its steric and electronic characteristics, and consequently its interaction with biological targets.

Synthesis of 2-Thioxo-3-m-tolyl-thiazolidin-4-one

The synthesis of 3-aryl-2-thioxo-thiazolidin-4-ones can be achieved through several established routes. A common and reliable method involves the cyclocondensation of the corresponding aryl isothiocyanate with a derivative of sulfanylacetic acid.[10] An alternative approach is a one-pot reaction involving an aromatic amine, carbon disulfide, and an active halogen compound like chloroacetic acid.[5]

General Synthetic Protocol

The following protocol outlines a plausible and widely used method for the synthesis of 2-Thioxo-3-m-tolyl-thiazolidin-4-one.

Step 1: Formation of m-tolyl isothiocyanate

  • m-Toluidine is reacted with carbon disulfide in the presence of a base (e.g., aqueous ammonia) to form an intermediate dithiocarbamate salt.

  • Subsequent treatment with a chloroformate (e.g., ethyl chloroformate) or a similar reagent yields m-tolyl isothiocyanate.

Step 2: Cyclocondensation with Thioglycolic Acid

  • The synthesized m-tolyl isothiocyanate is then reacted with thioglycolic acid in the presence of a base (e.g., triethylamine or sodium acetate) and a suitable solvent (e.g., ethanol or dioxane).[10]

  • The reaction mixture is typically heated under reflux for several hours.

  • Upon cooling, the product precipitates and can be isolated by filtration and purified by recrystallization.

SynthesisWorkflow cluster_step1 Step 1: Isothiocyanate Formation cluster_step2 Step 2: Cyclocondensation m_toluidine m-Toluidine dithiocarbamate Intermediate Dithiocarbamate m_toluidine->dithiocarbamate cs2 Carbon Disulfide cs2->dithiocarbamate base1 Base (e.g., NH4OH) base1->dithiocarbamate isothiocyanate m-Tolyl Isothiocyanate dithiocarbamate->isothiocyanate reagent Ethyl Chloroformate reagent->isothiocyanate product 2-Thioxo-3-m-tolyl- thiazolidin-4-one isothiocyanate->product thioglycolic_acid Thioglycolic Acid thioglycolic_acid->product base2 Base (e.g., TEA) base2->product

Caption: Synthetic workflow for 2-Thioxo-3-m-tolyl-thiazolidin-4-one.

Structural Elucidation and Physicochemical Properties

Crystallographic Data of Tolyl Isomers

The crystal structures of 3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one and 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one have been reported. Key parameters are summarized in the table below.

Property3-(o-tolyl)-2-thioxo-thiazolidin-4-one3-(p-tolyl)-2-thioxo-thiazolidin-4-one
Molecular Formula C₁₀H₉NOS₂C₁₀H₉NOS₂
Molecular Weight 223.30 g/mol 223.30 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Dihedral Angle 84.44 (9)°71.20 (9)°

Data sourced from NIH PubChem for the respective isomers.

The dihedral angle between the thiazolidinone ring and the tolyl group is a key structural feature. For the ortho and para isomers, these angles are significantly different, suggesting that the position of the methyl group on the phenyl ring influences the overall molecular conformation. It is reasonable to infer that the meta isomer will also adopt a non-planar conformation, with the tolyl ring twisted relative to the thiazolidinone core. This twisted conformation can have significant implications for the molecule's ability to fit into the binding pockets of biological targets.

General Physicochemical Properties

Based on the properties of related rhodanine derivatives, the following can be predicted for 2-Thioxo-3-m-tolyl-thiazolidin-4-one:

  • Melting Point: Rhodanine derivatives are typically crystalline solids with relatively high melting points. The melting point will be influenced by the crystal packing, which in turn is affected by the substitution pattern on the phenyl ring.

  • Solubility: These compounds generally exhibit low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents.

  • Lipophilicity (LogP): The presence of the tolyl group suggests a moderate to high lipophilicity, a key parameter in drug absorption and distribution.

Spectroscopic Characterization

The structural confirmation of 2-Thioxo-3-m-tolyl-thiazolidin-4-one would rely on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

  • C=O stretch (amide): A strong absorption band is expected in the region of 1670-1710 cm⁻¹.

  • C=S stretch (thioamide): A band in the region of 1200-1250 cm⁻¹.

  • C-N stretch: Typically observed in the 1350-1450 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Bands corresponding to the tolyl group will be present in their characteristic regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would provide key structural information. Expected signals include:

    • A singlet for the methylene protons (CH₂) of the thiazolidinone ring, typically around 4.0 ppm.[9]

    • A singlet for the methyl protons of the tolyl group, expected around 2.3-2.4 ppm.

    • A complex multiplet pattern for the aromatic protons of the m-tolyl group in the range of 7.0-7.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for:

    • The carbonyl carbon (C=O) in the downfield region, typically around 170-175 ppm.[9]

    • The thiocarbonyl carbon (C=S) even further downfield, often above 190 ppm.[11]

    • The methylene carbon (CH₂) of the thiazolidinone ring around 32-35 ppm.[9]

    • Signals for the aromatic and methyl carbons of the tolyl group in their expected regions.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. For 2-Thioxo-3-m-tolyl-thiazolidin-4-one (C₁₀H₉NOS₂), the expected molecular ion peak [M]⁺ would be at m/z 223. The fragmentation pattern would likely involve cleavage of the thiazolidinone ring and loss of fragments such as CO, CS, and cleavage of the tolyl group. The study of fragmentation patterns of similar rhodanine structures can aid in the structural elucidation of novel derivatives.[12][13]

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization compound Synthesized Compound nmr NMR (¹H, ¹³C) compound->nmr ir FT-IR compound->ir ms Mass Spectrometry compound->ms mp Melting Point compound->mp solubility Solubility compound->solubility crystallography X-ray Crystallography compound->crystallography data_analysis Data Analysis & Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis mp->data_analysis solubility->data_analysis crystallography->data_analysis

Sources

Exploratory

The Solubility Profile of 2-Thioxo-3-m-tolyl-thiazolidin-4-one: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive framework for understanding, determining, and analyzing the solubility of 2-Thioxo-3-m-tolyl-thiazolidin-4-one (CAS Number: 23522-38-5) in various organic solvents....

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for understanding, determining, and analyzing the solubility of 2-Thioxo-3-m-tolyl-thiazolidin-4-one (CAS Number: 23522-38-5) in various organic solvents. Recognizing the critical role of solubility data in drug discovery, formulation, and chemical process development, this document is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical knowledge and practical methodologies to establish a robust solubility profile for this compound. While specific experimental solubility data for 2-Thioxo-3-m-tolyl-thiazolidin-4-one is not extensively available in public literature, this guide offers a systematic approach to generate and interpret this vital physicochemical parameter.

Introduction to 2-Thioxo-3-m-tolyl-thiazolidin-4-one and the Significance of Solubility

2-Thioxo-3-m-tolyl-thiazolidin-4-one belongs to the rhodanine class of heterocyclic compounds. Rhodanine and its derivatives are known to exhibit a wide range of biological activities, making them scaffolds of significant interest in medicinal chemistry. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. In drug development, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent molecule. In chemical synthesis and purification, understanding solubility in organic solvents is paramount for optimizing reaction conditions, crystallization processes, and product isolation.

This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and outline the thermodynamic models used for data analysis.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. The process of dissolution is governed by the interplay of intermolecular forces between the solute and solvent molecules. The general principle of "like dissolves like" provides a qualitative prediction of solubility, suggesting that polar solutes are more soluble in polar solvents, and non-polar solutes are more soluble in non-polar solvents.

The structure of 2-Thioxo-3-m-tolyl-thiazolidin-4-one, featuring a polar thiazolidinone ring and a non-polar m-tolyl group, suggests a nuanced solubility profile across solvents of varying polarities.

Key Factors Influencing Solubility:

  • Temperature: The solubility of most solids increases with temperature, as the dissolution process is often endothermic.

  • Polarity of Solute and Solvent: The balance of polar and non-polar functional groups in both the solute and solvent determines the extent of their interaction and, consequently, the solubility.

  • Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy released from the solvation of the ions or molecules.

Physicochemical Properties of 2-Thioxo-3-m-tolyl-thiazolidin-4-one

A foundational understanding of the compound's properties is essential before embarking on experimental solubility studies.

PropertyValue
Systematic Name 2-Thioxo-3-(m-tolyl)-thiazolidin-4-one
CAS Number 23522-38-5
Molecular Formula C₁₀H₉NOS₂
Molecular Weight 223.32 g/mol

Based on its structure, 2-Thioxo-3-m-tolyl-thiazolidin-4-one is expected to exhibit moderate to good solubility in polar aprotic solvents and limited solubility in non-polar solvents. The parent compound, rhodanine, is soluble in ethanol and dimethyl sulfoxide[1].

Experimental Determination of Solubility: The Equilibrium Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached.

Detailed Experimental Protocol

Materials and Equipment:

  • 2-Thioxo-3-m-tolyl-thiazolidin-4-one (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Orbital shaker or incubator with temperature control

  • Syringe filters (0.45 µm or smaller pore size)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation: Accurately weigh an excess amount of 2-Thioxo-3-m-tolyl-thiazolidin-4-one and place it into a series of vials.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Analytical Quantification

UV-Vis Spectrophotometry:

  • Determine the wavelength of maximum absorbance (λmax) of 2-Thioxo-3-m-tolyl-thiazolidin-4-one in the specific solvent.

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of the standard solutions and the diluted sample solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the sample solution from the calibration curve.

HPLC:

  • Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for the analysis of 2-Thioxo-3-m-tolyl-thiazolidin-4-one.

  • Prepare a series of standard solutions of known concentrations.

  • Inject the standard solutions and the diluted sample solution into the HPLC system.

  • Construct a calibration curve by plotting peak area versus concentration for the standard solutions.

  • Determine the concentration of the sample solution from the calibration curve.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh Weigh excess compound add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake settle Allow solid to settle shake->settle filter Filter supernatant settle->filter dilute Dilute filtrate filter->dilute quantify Quantify concentration (UV-Vis/HPLC) dilute->quantify end end quantify->end Calculate Solubility

Caption: Experimental workflow for the shake-flask solubility determination.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data is obtained at different temperatures, thermodynamic parameters such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution can be calculated. These parameters provide valuable insights into the dissolution process.

The van't Hoff Equation

The relationship between solubility and temperature can be described by the van't Hoff equation:

ln(x) = - (ΔH° / R) * (1/T) + (ΔS° / R)

where:

  • x is the mole fraction solubility

  • ΔH° is the standard enthalpy of dissolution

  • ΔS° is the standard entropy of dissolution

  • R is the ideal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R.

The Apelblat Equation

The Apelblat equation is a semi-empirical model that often provides a more accurate correlation of solubility data over a wider temperature range:

ln(x) = A + (B / T) + C * ln(T)

where A, B, and C are empirical parameters determined by fitting the experimental data.

Data Analysis Workflow

data_analysis_workflow cluster_models Thermodynamic Modeling start Experimental Solubility Data (x) at various Temperatures (T) process Calculate ln(x) and 1/T start->process vanthoff van't Hoff Plot (ln(x) vs 1/T) process->vanthoff apelblat Apelblat Equation Fitting (ln(x) vs T) process->apelblat results Determine Thermodynamic Parameters (ΔH°, ΔS°) vanthoff->results apelblat->results interpretation Interpret Dissolution Process (Endothermic/Exothermic, Entropy-driven) results->interpretation

Caption: Workflow for thermodynamic analysis of solubility data.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner.

Table 1: Hypothetical Solubility Data of 2-Thioxo-3-m-tolyl-thiazolidin-4-one

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Mole Fraction (x)
Ethanol25[Experimental Value][Calculated Value][Calculated Value]
Ethanol35[Experimental Value][Calculated Value][Calculated Value]
Ethanol45[Experimental Value][Calculated Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value][Calculated Value]
...............

Conclusion

This technical guide provides a robust framework for the systematic determination and analysis of the solubility of 2-Thioxo-3-m-tolyl-thiazolidin-4-one in various organic solvents. By following the detailed experimental protocols and applying the described thermodynamic models, researchers can generate the high-quality solubility data essential for advancing their work in drug discovery and chemical development. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

  • Wikipedia contributors. (2023). Rhodanine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][1]

Sources

Foundational

Mechanism of action of 2-thioxo-thiazolidin-4-one derivatives

An In-Depth Technical Guide to the Mechanism of Action of 2-Thioxo-thiazolidin-4-one Derivatives Abstract The 2-thioxo-thiazolidin-4-one, commonly known as the rhodanine scaffold, is a privileged heterocyclic structure t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Thioxo-thiazolidin-4-one Derivatives

Abstract

The 2-thioxo-thiazolidin-4-one, commonly known as the rhodanine scaffold, is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, stemming from their ability to interact with a diverse array of protein targets. This guide provides a comprehensive technical overview of the multifaceted mechanisms of action of 2-thioxo-thiazolidin-4-one derivatives, focusing on their anticancer, antidiabetic, antimicrobial, and antiviral properties. We will delve into the specific molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chemical scaffold.

Part 1: The 2-Thioxo-thiazolidin-4-one (Rhodanine) Scaffold: A Foundation for Diverse Bioactivity

The rhodanine core is a five-membered heterocyclic ring containing nitrogen and sulfur atoms, a carbonyl group at position 4, and a thiocarbonyl group at position 2. This structure offers extensive opportunities for chemical modification, particularly at the C-5 and N-3 positions, which is crucial for developing derivatives with specific biological activities.[1][2]

The versatility of the rhodanine scaffold has led to its classification as a "privileged structure" in drug discovery. Its journey into clinical relevance was notably marked by the approval of Epalrestat, a rhodanine-3-acetic acid derivative, in Japan in 1992 for treating diabetic neuropathy.[1][2][3] Epalrestat functions as an aldose reductase inhibitor, highlighting the therapeutic potential of this chemical class.[2] Since then, countless derivatives have been synthesized and evaluated, revealing a wide spectrum of pharmacological effects.

Part 2: Anticancer Mechanisms of Action

The anticancer activity of 2-thioxo-thiazolidin-4-one derivatives is not mediated by a single mechanism but rather through the modulation of multiple, key cellular pathways involved in tumorigenesis, including cell proliferation, survival, and apoptosis.[4][5]

Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer, making them prime therapeutic targets. Rhodanine derivatives have been identified as potent inhibitors of several oncogenic kinases.

  • PIM Kinases: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are proto-oncogenic serine/threonine kinases involved in regulating cell survival, apoptosis, and proliferation.[6] Certain 2-thioxo-thiazolidin-4-one derivatives have been developed as potent, pan-PIM kinase inhibitors with nanomolar IC₅₀ values. Their mechanism involves direct inhibition of the kinase activity, which in turn modulates the phosphorylation of downstream targets like BAD and 4EBP1, leading to reduced cell proliferation and survival.[6]

  • Apoptosis Signal-regulating Kinase 1 (ASK1): ASK1 is a key component of the MAPK signaling pathway, which is activated by cellular stress and can lead to apoptosis. Virtual screening and subsequent in vitro kinase assays have identified 2-thioxo-thiazolidin-4-one derivatives that inhibit ASK1 with submicromolar activity.[7] Molecular docking studies suggest these inhibitors bind to the ATP-binding cleft of the ASK1 catalytic subunit, specifically interacting with the "hinge region" and the phosphate-binding region.[7]

  • Receptor Tyrosine Kinases (RTKs): Other studies have pointed to the inhibition of RTKs like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) by rhodanine derivatives, which is a crucial mechanism for halting tumor angiogenesis and growth.[8][9]

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound against a target kinase. The choice of detection method (e.g., fluorescence, luminescence, radioactivity) depends on the specific assay kit and instrumentation available. This process validates the direct interaction between the derivative and the kinase.

G cluster_reaction Reaction cluster_detection Detection & Analysis A Test Compound (Rhodanine Derivative) Serial Dilutions D Incubate Components (Kinase + Inhibitor) A->D B Target Kinase (e.g., PIM-1, ASK1) B->D C Substrate & ATP E Initiate Reaction (Add Substrate/ATP) C->E D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (e.g., Luminescence) F->G H Data Analysis (Calculate IC₅₀) G->H

Workflow for a typical in vitro kinase assay.
Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutics function by inducing apoptosis.

  • Inhibition of Bcl-2 Family Proteins: The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of apoptosis. Anti-apoptotic members like Bcl-2 and Myeloid cell leukemia-1 (Mcl-1) are often overexpressed in tumors, promoting cell survival. A series of 2-thioxo-4-thiazolidinone derivatives have been specifically designed and synthesized as inhibitors of these anti-apoptotic proteins.[10] For instance, certain compounds have been shown to inhibit Mcl-1 with a Ki value of 74 nM, thereby promoting the intrinsic pathway of apoptosis.[10][11] By inhibiting these proteins, the balance is shifted towards pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[2]

This diagram illustrates how inhibiting anti-apoptotic Bcl-2 family proteins can trigger the caspase cascade, leading to apoptosis.

G Derivative 2-Thioxo-thiazolidin-4-one Derivative Bcl2 Anti-apoptotic Proteins (Bcl-2, Mcl-1) Derivative->Bcl2 Inhibition BaxBak Pro-apoptotic Effectors (Bax, Bak) Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Activates CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 (Executioner Caspase) Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Inhibition of Bcl-2 proteins promotes apoptosis.
Induction of Cell Cycle Arrest

In addition to inducing cell death, rhodanine derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[5] Studies have shown that treatment with these compounds can lead to an accumulation of cells in the G2/M or S-phase of the cell cycle, preventing them from dividing and propagating.[2][12]

Part 3: Antidiabetic Mechanisms of Action

The clinical success of Epalrestat has spurred significant research into 2-thioxo-thiazolidin-4-one derivatives for managing diabetes and its complications.

Inhibition of Aldose Reductase (ALR2)

Under hyperglycemic conditions, the polyol pathway becomes overactive. The first and rate-limiting enzyme in this pathway is aldose reductase (ALR2), which converts glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress and the generation of reactive oxygen species, contributing to diabetic complications such as cataracts, neuropathy, and nephropathy.

Numerous 2-thioxo-thiazolidin-4-one derivatives have been synthesized as potent and selective inhibitors of ALR2.[13] These compounds effectively block the polyol pathway, thereby preventing the accumulation of sorbitol and mitigating tissue damage.[2] Importantly, high selectivity for ALR2 over the related aldehyde reductase (ALR1) is a key objective in drug design to minimize off-target effects.[13]

The diagram below shows the role of ALR2 in the polyol pathway and how its inhibition can prevent the formation of sorbitol.

G Glucose High Glucose (Hyperglycemia) Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ ALR2 Fructose Fructose Sorbitol->Fructose NAD+ -> NADH SDH Complications Diabetic Complications Sorbitol->Complications Osmotic Stress Derivative 2-Thioxo-thiazolidin-4-one Derivative ALR2 Aldose Reductase (ALR2) Derivative->ALR2 Inhibition SDH Sorbitol Dehydrogenase

Inhibition of ALR2 in the polyol pathway.
Modulation of Insulin Secretion

While the related 2,4-thiazolidinedione scaffold is famous for its insulin-sensitizing effects via PPAR-γ agonism, some 2-thioxo-imidazolidine-4-one derivatives have been shown to directly stimulate insulin release from pancreatic cells.[14][15][16][17] This suggests an alternative or complementary mechanism for achieving glycemic control.

Part 4: Antimicrobial Mechanisms of Action

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms. Rhodanine derivatives have emerged as a promising class of compounds in this area.[1]

Inhibition of Bacterial Cell Wall Synthesis

The bacterial cell wall, particularly its peptidoglycan layer, is essential for bacterial survival and is an excellent target for antibiotics. 4-Thiazolidinones have been identified as novel inhibitors of the bacterial enzyme MurB.[18][19] MurB is a reductase that catalyzes a crucial step in the biosynthesis of peptidoglycan precursors.[18] By inhibiting this enzyme, the derivatives effectively block cell wall synthesis, leading to bacterial cell death.

Disruption of Biofilms

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Thiazolidin-4-one derivatives have demonstrated significant antibiofilm activity.[20] One proposed mechanism is the inhibition of the YycG histidine kinase, an enzyme that plays a key role in cell wall metabolism and biofilm formation in bacteria like Staphylococcus epidermidis.[20] By targeting these regulatory systems, the derivatives can prevent the formation of biofilms or disrupt existing ones.

Part 5: Antiviral Mechanisms of Action

The broad biological activity of the rhodanine scaffold extends to antiviral applications.

Inhibition of Viral Enzymes

Similar to their effects on host and bacterial enzymes, rhodanine derivatives can inhibit viral enzymes that are critical for replication.

  • HIV-1 Integrase: Researchers have identified rhodanine-containing compounds as inhibitors of HIV-1 integrase (IN).[21] This enzyme is essential for integrating the viral DNA into the host genome, a critical step in the retroviral life cycle. Molecular docking studies have helped to predict the binding modes of these compounds within the enzyme's active site, guiding further structural optimization.[21]

  • Other Viral Targets: The rhodanine scaffold has also been explored for activity against other viral targets, including the HCV NS3 protease and, more recently, enzymes related to SARS-CoV-2.[1][21]

Part 6: Methodologies for Elucidating Mechanisms of Action

Protocol 1: Aldose Reductase (ALR2) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of a test compound on ALR2 activity. The assay is based on measuring the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate.

A. Materials:

  • Recombinant human aldose reductase (ALR2)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-glyceraldehyde (substrate)

  • Sodium phosphate buffer (e.g., 0.1 M, pH 6.2)

  • Test compound (2-thioxo-thiazolidin-4-one derivative) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

B. Step-by-Step Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of NADPH in buffer.

    • Prepare a stock solution of DL-glyceraldehyde in buffer.

    • Prepare serial dilutions of the test compound in buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid interference.

  • Assay Setup (in a 96-well plate):

    • For each reaction, add the following to a well:

      • Sodium phosphate buffer

      • NADPH solution

      • Test compound dilution (or DMSO for control)

      • ALR2 enzyme solution

  • Pre-incubation:

    • Incubate the plate at room temperature (or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the DL-glyceraldehyde substrate to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in the spectrophotometer.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a suitable curve-fitting software.

Protocol 2: Bacterial Biofilm Inhibition Assay (Crystal Violet Method)

This protocol provides a method to quantify the effect of a test compound on the formation of bacterial biofilms.

A. Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Test compound dissolved in DMSO

  • 96-well flat-bottom polystyrene microplate

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or Glacial Acetic Acid (30%)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

B. Step-by-Step Procedure:

  • Prepare Bacterial Inoculum:

    • Grow an overnight culture of the bacteria in TSB.

    • Dilute the culture in fresh TSB to a standardized optical density (e.g., OD₆₀₀ of 0.05).

  • Assay Setup:

    • Add the diluted bacterial culture to the wells of the 96-well plate.

    • Add serial dilutions of the test compound to the wells. Include a positive control (bacteria + medium + DMSO) and a negative control (medium only).

  • Incubation:

    • Incubate the plate under static conditions for 24-48 hours at 37°C to allow biofilm formation.

  • Wash Plate:

    • Carefully discard the planktonic (free-floating) cells from the wells.

    • Gently wash the wells two or three times with PBS to remove any remaining non-adherent cells. Be careful not to dislodge the biofilm.

  • Stain Biofilm:

    • Fix the biofilms by adding methanol for 15 minutes and then air-drying the plate.

    • Add the 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Wash and Solubilize:

    • Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Air-dry the plate completely.

    • Add 95% ethanol or 30% acetic acid to each well to solubilize the stain bound to the biofilm.

  • Quantification:

    • Measure the absorbance of the solubilized stain at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all readings.

    • Calculate the percentage of biofilm inhibition for each compound concentration relative to the positive control.

Part 7: Data Summary

The following table summarizes the inhibitory activities of representative 2-thioxo-thiazolidin-4-one derivatives against various molecular targets as reported in the literature.

Compound Class/ExampleTargetActivity MetricReported ValueReference
Pan-PIM Kinase InhibitorPIM-1, PIM-2, PIM-3IC₅₀Single-digit nM[6]
Bcl-2 Family InhibitorMcl-1Kᵢ74 nM[10]
ASK1 Inhibitor (PFTA-1)ASK1IC₅₀0.65 µM[7]
Aldose Reductase InhibitorALR2IC₅₀Varies (µM to nM range)[13]
HIV-1 Integrase InhibitorHIV-1 IntegraseIC₅₀11-15 µM[21]

Part 8: Conclusion and Future Perspectives

2-Thioxo-thiazolidin-4-one derivatives represent a highly versatile and pharmacologically significant class of compounds. Their mechanism of action is multifaceted, involving the inhibition of key enzymes like protein kinases, aldose reductase, and bacterial MurB, as well as the modulation of critical cellular processes such as apoptosis and biofilm formation. This broad activity spectrum underscores their potential in developing novel therapeutics for cancer, diabetes, and infectious diseases.

Despite the promising data, challenges remain. Some rhodanine-based compounds have been flagged as Pan Assay Interference Compounds (PAINS) or frequent hitters in high-throughput screening campaigns, necessitating careful validation of their specific biological activity.[8] Future research should focus on improving target selectivity, enhancing pharmacokinetic properties, and further elucidating the complex interplay of these derivatives with cellular signaling networks. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics.

References

  • Title: 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors Source: Chem Pharm Bull (Tokyo) URL: [Link]

  • Title: Design, synthesis and preliminary bioactivity studies of 2-thioxo-4-thiazolidinone derivatives as Bcl-2 inhibitors Source: Bioorg Med Chem URL: [Link]

  • Title: Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation Source: ResearchGate URL: [Link]

  • Title: Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements Source: Chemistry & Biodiversity URL: [Link]

  • Title: Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Substituted 2-thioxothiazolidin-4-one derivatives showed protective effects against diabetic cataract via inhibition of aldose reductase Source: Archiv der Pharmazie URL: [Link]

  • Title: The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors Source: Molecules URL: [Link]

  • Title: Synthesis and Biological Activity of Some New Thiazolidinone Derivatives Source: Systematic Reviews in Pharmacy URL: [Link]

  • Title: ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW Source: Pharmacophore URL: [Link]

  • Title: Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents Source: Chemical Biology & Drug Design URL: [Link]

  • Title: Design, synthesis and preliminary bioactivity studies of 2-thioxo-4-thiazolidinone derivatives as Bcl-2 inhibitors Source: ResearchGate URL: [Link]

  • Title: Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Mechanism of action of 2,4‐thiazolidinediones. Source: ResearchGate URL: [Link]

  • Title: Synthesis of Novel 2-Thioxothiazolidin-4-one and Thiazolidine-2, 4-dione Derivatives as Potential Anticancer Agents Source: ResearchGate URL: [Link]

  • Title: Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review Source: Molecules URL: [Link]

  • Title: Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates Source: Journal of Applied Microbiology URL: [Link]

  • Title: Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation Source: Molecules URL: [Link]

  • Title: Synthesis and antidiabetic activity of 2,4-thiazolidindione, imidazolidinedione and 2-thioxo-imidazolidine-4-one derivatives bearing 6-methyl chromonyl pharmacophore Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Synthesis and antidiabetic activity of 2,4-thiazolidindione, imidazolidinedione and 2-thioxo-imidazolidine-4-one derivatives bearing 6-methyl chromonyl pharmacophore Source: ResearchGate URL: [Link]

  • Title: Synthesis and antidiabetic activity of 2,4-thiazolidindione, imidazolidinedione and 2-thioxo-imidazolidine-4-one derivatives bearing 6-methyl chromonyl pharmacophore Source: Taylor & Francis Online URL: [Link]

  • Title: 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB Source: PubMed URL: [Link]

  • Title: The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies Source: International Journal of Molecular Sciences URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the One-Pot Synthesis of 2-Aryl-Thiazolidin-4-One Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the one-pot synthesis of 2-aryl-thiazolidin-4-one derivatives. We will delve into the mechanistic...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the one-pot synthesis of 2-aryl-thiazolidin-4-one derivatives. We will delve into the mechanistic underpinnings of this powerful reaction, explore various synthetic strategies, and provide a detailed, field-proven experimental protocol.

Introduction: The Significance of the Thiazolidin-4-one Scaffold

The thiazolidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse and potent biological activities.[1] These derivatives have demonstrated significant potential as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic agents.[1][2] The modular nature of their synthesis allows for extensive structural diversification, making them a fertile ground for the discovery of new therapeutic agents. The one-pot, multi-component reaction (MCR) approach to synthesizing these molecules is particularly advantageous, offering benefits such as reduced reaction times, lower costs, and a more environmentally friendly profile compared to traditional multi-step syntheses.[3]

The Core Reaction: A Mechanistic Perspective

The one-pot synthesis of 2-aryl-thiazolidin-4-ones is a classic example of a condensation-cyclization reaction. It typically involves three key components: an aromatic aldehyde, a primary amine, and thioglycolic acid.[4][5] The reaction proceeds through a series of equilibrium steps, culminating in the formation of the stable five-membered thiazolidinone ring.

The generally accepted mechanism initiates with the formation of a Schiff base (imine) from the condensation of the aromatic aldehyde and the primary amine. This is followed by the nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon. The subsequent intramolecular cyclization via amide bond formation, with the elimination of a water molecule, yields the final 2-aryl-thiazolidin-4-one derivative.

Reaction_Mechanism Aldehyde Aromatic Aldehyde (Ar-CHO) Schiff_Base Schiff Base (Imine) (Ar-CH=N-R) Aldehyde->Schiff_Base + Amine - H2O Amine Primary Amine (R-NH2) Amine->Schiff_Base Thioglycolic Thioglycolic Acid (HSCH2COOH) Thioether_Adduct Thioether Adduct Thioglycolic->Thioether_Adduct Schiff_Base->Thioether_Adduct + Thioglycolic Acid Final_Product 2-Aryl-Thiazolidin-4-one Thioether_Adduct->Final_Product Intramolecular Cyclization - H2O

Caption: Proposed mechanism for the one-pot synthesis of 2-aryl-thiazolidin-4-ones.

A Comparative Analysis of Synthetic Strategies

A variety of catalysts and reaction conditions have been successfully employed for the one-pot synthesis of 2-aryl-thiazolidin-4-ones. The choice of methodology often depends on factors such as desired yield, reaction time, and environmental considerations. Below is a summary of several effective approaches.

Catalyst/ConditionSolventTemperatureReaction TimeYield (%)Key Advantages
BaSO₄ Nano-powder [4]EthanolRoom Temperature1.5 - 4 h72 - 92Mild conditions, reusable catalyst.
L-Proline [3]WaterRoom Temperature30 - 60 min80 - 95Environmentally benign, short reaction times.
Polypropylene Glycol (PPG) [4]PPG110 °CNot specified70 - 96Good for a range of substrates.
Bi(SCH₂COOH)₃ Solvent-free80 °C1 - 2 h85 - 95High yields, solvent-free conditions.
Microwave Irradiation TolueneNot specified5 - 10 min82 - 94Rapid synthesis.

Field-Proven Experimental Protocol: BaSO₄ Nanoparticle-Catalyzed Synthesis

This protocol is adapted from a reliable method utilizing barium sulfate nanoparticles as an efficient and reusable catalyst.[4] The procedure is straightforward, proceeds under mild conditions, and provides good to excellent yields of the desired products.

Materials and Reagents
  • Aromatic Aldehyde (e.g., Benzaldehyde): 1 mmol

  • Aromatic Amine (e.g., Aniline): 1 mmol

  • Thioglycolic Acid: 1 mmol

  • BaSO₄ Nano-powder: 0.18 mmol

  • Ethanol: 5 mL

  • Dichloromethane

  • Standard laboratory glassware and magnetic stirrer

Experimental Workflow

Experimental_Workflow Start Start Mix_Reagents 1. Mix aldehyde, amine, and thioglycolic acid in ethanol. Start->Mix_Reagents Add_Catalyst 2. Add BaSO4 nano-powder. Mix_Reagents->Add_Catalyst Stir_Reaction 3. Stir at room temperature. Add_Catalyst->Stir_Reaction Monitor_TLC 4. Monitor reaction by TLC. Stir_Reaction->Monitor_TLC Evaporate_Solvent 5. Evaporate ethanol. Monitor_TLC->Evaporate_Solvent Upon completion Dilute_DCM 6. Dilute with dichloromethane. Evaporate_Solvent->Dilute_DCM Filter_Catalyst 7. Filter to recover catalyst. Dilute_DCM->Filter_Catalyst Purify_Product 8. Purify by recrystallization. Filter_Catalyst->Purify_Product End End Purify_Product->End

Caption: Step-by-step workflow for the BaSO₄-catalyzed synthesis.

Step-by-Step Procedure
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1 mmol), aromatic amine (1 mmol), and thioglycolic acid (1 mmol) in ethanol (5 mL).

  • Add the BaSO₄ nano-powder (0.18 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, evaporate the solvent under reduced pressure.

  • Dilute the residue with dichloromethane.

  • Filter the mixture to separate the catalyst. The catalyst can be washed, dried, and reused.

  • The filtrate containing the crude product is then concentrated and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,3-diarylthiazolidin-4-one derivative.

Characterization Data for a Representative Compound: 2,3-bis(4-Methoxyphenyl)thiazolidin-4-one[4]
  • Appearance: White powder

  • Melting Point: 121-123 °C

  • ¹H NMR (400 MHz, DMSO-d₆): δ = 3.72-3.79 (m, 7H), 3.98 (d, J = 16.0 Hz, 1H), 6.15 (s, 1H), 6.77-6.80 (dd, J = 8.0 Hz, J = 2.8 Hz, 2H), 6.98 (d, J = 7.2 Hz, 2H), 7.08-7.10 (dd, J = 8.0 Hz, J = 2.4 Hz, 2H), 7.37 (d, J = 7.2 Hz, 2H) ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆): 33.7, 55.0, 57.6, 68.2, 114.3, 123.4, 127.6, 139.1, 144.6, 156.9, 160.4, 170.9 ppm.

  • Elemental Analysis: Calculated for C₁₇H₁₇NO₃S: C, 64.74; H, 5.43; N, 4.44; S, 10.17. Found: C, 64.78; H, 5.47; N, 4.39; S, 10.14.

Conclusion

The one-pot synthesis of 2-aryl-thiazolidin-4-one derivatives represents a highly efficient and versatile method for accessing a class of compounds with significant therapeutic potential. The simplicity of the reaction, coupled with the ability to employ mild and environmentally benign conditions, makes it an attractive strategy for both academic research and industrial drug development. The protocol detailed in this guide provides a reliable and reproducible method for the synthesis of these valuable heterocyclic compounds.

References

  • Title: Preparation of 2,3-Diarylthiazolidin-4-one Derivatives Using Barium Sulfate Nano-Powders Source: Molecules URL: [Link]

  • Title: Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles Source: Semantic Scholar URL: [Link]

  • Title: L-Proline catalyzed three component one-pot efficient synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones Source: TSI Journals URL: [Link]

  • Title: Synthesis of some 2,3-diphenylthiazolidin-4-ones and their related compounds Source: International Journal of Creative Research Thoughts URL: [Link]

  • Title: An Efficient One Pot, Multicomponent Synthesis of 1, 3-Thiazolidin-4-Ones Using L-Proline as Catalyst in Water Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2,3-diarylthiazolidin-4-one derivatives using tetramethylbutane-1,4-diammonium acetate as catalyst Source: ResearchGate URL: [Link]

  • Title: A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces Source: International Journal of Novel Research and Development URL: [Link]

  • Title: Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics Source: National Institutes of Health URL: [Link]

  • Title: Novel Azo Compounds Derived from Thiazolidine-4-one: Synthesis, Metal Complexation, Coloristic Properties, and Biological Activity Source: National Institutes of Health URL: [Link]

  • Title: One pot and stepwise synthesis of some new azo thiazolidin-4-one derivatives and their biological evaluations. Source: Zanco Journal of Pure and Applied Sciences URL: [Link]

  • Title: Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation Source: MDPI URL: [Link]

Sources

Foundational

Foreword: The Thiazolidin-4-one Scaffold - A Cornerstone of Medicinal Chemistry

An In-Depth Technical Guide to the Cyclocondensation Reaction for Thiazolidin-4-one Synthesis In the landscape of drug discovery and development, certain molecular frameworks consistently emerge as "privileged scaffolds"...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cyclocondensation Reaction for Thiazolidin-4-one Synthesis

In the landscape of drug discovery and development, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a wide range of biological targets and exhibiting diverse pharmacological activities. The thiazolidin-4-one core is a quintessential example of such a scaffold. This five-membered heterocyclic ring, containing a sulfur atom, a nitrogen atom, and a carbonyl group at the 4th position, is a structural motif found in numerous compounds with a broad spectrum of therapeutic applications.[1][2]

Thiazolidin-4-one derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antidiabetic agents.[2][3][4] The remarkable versatility of this scaffold stems from the synthetic accessibility of its core and the ease with which substituents can be varied at the 2-, 3-, and 5-positions, allowing for fine-tuning of its steric, electronic, and pharmacokinetic properties. This guide provides a comprehensive exploration of the primary synthetic route to this vital heterocycle: the cyclocondensation reaction. We will delve into the underlying mechanisms, present field-proven protocols, and discuss the critical parameters that govern the success of the synthesis, offering researchers a practical and scientifically grounded resource.

The Core Reaction: A Mechanistic Dissection of Thiazolidin-4-one Formation

The most versatile and widely employed method for constructing the thiazolidin-4-one ring is a one-pot, three-component cyclocondensation reaction. This reaction typically involves an amine , an aldehyde (or ketone), and an α-mercaptocarboxylic acid , most commonly thioglycolic acid .[5][6] The elegance of this reaction lies in its convergence, assembling a relatively complex heterocycle from simple, readily available starting materials.

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The process is not a single concerted event but a sequential series of well-defined chemical transformations.

The Reaction Pathway

The generally accepted mechanism proceeds through three key stages:

  • Imine (Schiff Base) Formation: The reaction initiates with the acid- or base-catalyzed condensation of the primary amine and the aldehyde. The nitrogen atom of the amine performs a nucleophilic attack on the carbonyl carbon of the aldehyde, leading to a carbinolamine intermediate which subsequently dehydrates to form an imine. This step is often the rate-determining step and can be accelerated with catalysis.[7]

  • Thiol Addition: The sulfur atom of thioglycolic acid, a potent nucleophile, attacks the electrophilic carbon of the imine double bond. This addition reaction forms a key acyclic intermediate.

  • Intramolecular Cyclization and Dehydration: The final step involves an intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon of the carboxylic acid moiety. This forms a five-membered cyclic intermediate which readily loses a molecule of water to yield the stable thiazolidin-4-one ring.[7][8]

digraph "Thiazolidin_4_one_Mechanism" { graph [rankdir="LR", splines=ortho, label="General Mechanism of Thiazolidin-4-one Synthesis", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Reactants Amine [label="R'-NH₂\n(Amine)"]; Aldehyde [label="R-CHO\n(Aldehyde)"]; TGA [label="HSCH₂COOH\n(Thioglycolic Acid)"];

// Intermediates Imine [label="R'-N=CHR\n(Imine Intermediate)", fillcolor="#FBBC05"]; Adduct [label="Acyclic Thio-Adduct", fillcolor="#FBBC05"];

// Product Product [label="Thiazolidin-4-one", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Reaction Flow {rank=same; Amine; Aldehyde} Amine -> invis1 [arrowhead=none]; Aldehyde -> invis1 [arrowhead=none]; invis1 -> Imine [label=" Step 1:\nCondensation\n(-H₂O)"];

{rank=same; Imine; TGA} Imine -> invis2 [arrowhead=none]; TGA -> invis2 [arrowhead=none]; invis2 -> Adduct [label=" Step 2:\nThiol Addition"];

Adduct -> Product [label=" Step 3:\nIntramolecular\nCyclization (-H₂O)"]; }

Figure 1: Reaction mechanism for thiazolidin-4-one synthesis.

Critical Parameters Influencing the Reaction

The success and efficiency of the synthesis hinge on careful control of several factors:

  • Reactant Scope: A wide variety of aromatic, heterocyclic, and aliphatic amines and aldehydes can be used, providing access to a vast library of derivatives. Aromatic aldehydes and anilines are most commonly used.[5] The choice of substituents can significantly impact the biological activity of the final compound.[3][9]

  • Catalysis: While the reaction can sometimes proceed without a catalyst, particularly under reflux conditions, the use of a catalyst is common to improve yields and shorten reaction times.[10] Catalysts primarily facilitate the initial imine formation. A range of catalysts have been successfully employed:

    • Acid Catalysts: Brønsted acids (e.g., acetic acid) and Lewis acids (e.g., ZnCl₂, FeCl₃) are traditional choices.[11][12]

    • Nanoparticle Catalysts: Barium sulfate and other nano-catalysts offer high surface area and reusability.[5]

    • Ionic Liquids: Serve as both solvent and catalyst, offering a "green" alternative with often excellent yields.[13][14]

    • Green Catalysts: Bio-catalysts, such as plant extracts, are being explored for more environmentally benign syntheses.[10][15]

  • Solvent: The choice of solvent can influence reaction rates and solubility of reactants and products. Toluene is frequently used with a Dean-Stark apparatus to remove water and drive the equilibrium towards product formation.[16] Ethanol is another common choice.[5] Increasingly, solvent-free conditions are being adopted, where the reaction mixture is heated directly, reducing waste and simplifying work-up.[12][14]

Synthetic Methodologies and Experimental Protocols

From a practical standpoint, the synthesis can be approached in two primary ways: a stepwise procedure or a more efficient one-pot reaction. The choice depends on the specific substrates and the desired scale of the reaction.

Method A: Stepwise Synthesis

This method involves the initial synthesis and isolation of the imine (Schiff base), followed by its reaction with thioglycolic acid. This approach can be advantageous when the imine is highly stable or when purification of the final product from a one-pot mixture proves difficult.

Experimental Protocol: Synthesis of 2,3-diphenylthiazolidin-4-one [17]

  • Step 1: Synthesis of N-benzylaniline (Schiff Base)

    • In a 100 mL round-bottom flask, combine aniline (0.01 mol) and benzaldehyde (0.01 mol).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-3 hours.

    • Upon cooling, the product will crystallize. Filter the solid and recrystallize from ethanol to obtain pure N-benzylaniline.

  • Step 2: Cyclocondensation to form 2,3-diphenylthiazolidin-4-one

    • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the purified N-benzylaniline (0.01 mol) in 15 mL of dry benzene.

    • Add thioglycolic acid (0.01 mol) to the solution.

    • Reflux the reaction mixture on a water bath for approximately 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into cold water.

    • The product will separate as an organic layer or solid. Isolate the product, wash with a saturated sodium bicarbonate solution to remove unreacted acid, and then with water.

    • Recrystallize the crude product from ethanol to yield pure 2,3-diphenylthiazolidin-4-one.

Method B: One-Pot, Three-Component Synthesis

This is the most common and efficient approach, where all three reactants (and catalyst, if used) are combined in a single reaction vessel.[12][18] This method offers higher atom economy and operational simplicity.

digraph "One_Pot_Workflow" { graph [fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#E8F0FE", fontcolor="#202124", width=2.5]; edge [fontname="Helvetica", color="#4285F4"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; combine [label="Combine Amine,\nAldehyde, Thioglycolic Acid,\n& Catalyst in Solvent"]; react [label="Heat under Reflux\n(e.g., 60-110 °C)"]; monitor [label="Monitor Reaction\n(via TLC)"]; workup [label="Pour into Ice Water\n& Filter Precipitate"]; wash [label="Wash with NaHCO₃ Solution\n& then Water"]; purify [label="Recrystallize from\nSuitable Solvent (e.g., Ethanol)"]; characterize [label="Characterize Product\n(NMR, IR, MS, M.P.)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> combine; combine -> react; react -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> wash; wash -> purify; purify -> characterize; characterize -> end; }

Figure 2: General workflow for a one-pot thiazolidin-4-one synthesis.

Experimental Protocol: One-Pot Synthesis using a Metal Chloride Catalyst [12]

  • Preparation: To a suitable reaction vessel, add the chosen metal chloride catalyst (e.g., FeCl₃, 0.5 mmol).

  • Reactant Addition: Add the aromatic aldehyde (5 mmol), followed by the substituted aniline (6.5 mmol), and finally the thioglycolic acid (5 mmol).

  • Reaction: Mix the components thoroughly. Heat the mixture in an oven or on a hot plate at 60-80°C for the required time (can be as short as 5-30 minutes, but monitor by TLC).[12]

  • Work-up: After the reaction is complete, cool the mixture and partition it between ethyl acetate (20 mL) and water (50 mL).

  • Purification: Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution (3 x 15 mL), water (3 x 15 mL), 5% citric acid solution (3 x 15 mL), and finally water (3 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from ethanol.

Comparison of Catalytic Systems

The choice of catalyst significantly impacts reaction conditions and outcomes. The following table summarizes various approaches reported in the literature, providing a comparative overview for methodological design.

Catalyst System Catalyst Loading Solvent Temp (°C) Time Avg. Yield (%) Reference
BaSO₄ nano-powder0.18 mmolEthanolReflux1-2 h72-90[5]
FeCl₃N/A (surface)Solvent-free605-10 minGood[12]
Caralluma fimbriata extractN/ANone (for cyclization)Reflux30 minHigh[10][15]
[Et₃NH][HSO₄] (Ionic Liquid)25 mol%Solvent-free801-2 h80-95[14]
L-Proline10 mol%WaterRoom Temp2-4 h80-92[19]
Ammonium Persulfate10 mol%Solvent-free901 h84[14]

Structural Characterization

Unambiguous characterization of the synthesized thiazolidin-4-one is a critical, self-validating step of any protocol. A combination of spectroscopic methods is required.

  • ¹H NMR: The proton at the C2 position typically appears as a singlet around 6.0-6.4 ppm.[20][21] The two diastereotopic protons on the C5 methylene group often appear as two doublets (an AB quartet) or a singlet around 3.6-3.9 ppm.[20][21]

  • ¹³C NMR: The carbonyl carbon (C4) gives a characteristic signal in the downfield region, typically around 171-172 ppm.[20] The C2 carbon appears around 60-63 ppm.[20]

  • FT-IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the lactam ring is observed between 1640-1710 cm⁻¹.[21]

  • Mass Spectrometry: Provides the molecular ion peak, confirming the molecular weight of the synthesized compound.[20]

Conclusion and Future Perspectives

The cyclocondensation of amines, aldehydes, and thioglycolic acid remains the most powerful and adaptable strategy for the synthesis of thiazolidin-4-ones. Its tolerance for a wide range of functional groups has cemented its role in the generation of large compound libraries for drug discovery. The evolution from traditional two-step methods to efficient, one-pot, and environmentally benign protocols highlights the ongoing innovation in synthetic chemistry.

Future research will likely continue to focus on the development of novel, highly efficient, and reusable catalysts that can operate under milder and greener conditions. The exploration of asymmetric synthesis to control the stereochemistry at the C2 and C5 positions is another critical frontier, as enantiomeric purity is often vital for therapeutic efficacy. As our understanding of the biological roles of thiazolidin-4-ones deepens, the demand for robust and versatile synthetic methodologies will only continue to grow, ensuring this classic reaction remains a cornerstone of medicinal chemistry for years to come.

References

  • Kaminskyy, D., & Fülöp, F. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Kaminskyy, D., & Fülöp, F. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]

  • Jain, A. K., & Sharma, S. (2012). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Gupta, R., & Kachroo, M. (2017). BIOLOGICAL PROSPECTIVE OF 4-THIAZOLIDINONE: A REVIEW. Hygeia.J.D.Med. [Link]

  • Ghahremanzadeh, R., & Fereshtehnejad, E. (2021). Preparation of 2,3-Diarylthiazolidin-4-one Derivatives Using Barium Sulfate Nano-Powders. Polycyclic Aromatic Compounds. [Link]

  • Devinyak, O., Zimenkovsky, B., & Lesyk, R. (2012). Biologically active 4-thiazolidinones: a review of QSAR studies and QSAR modeling of antitumor activity. Current Topics in Medicinal Chemistry. [Link]

  • Shinde, A. S., et al. (2023). Synthesis of thiazolidin-4-one derivatives via green imine intermediates catalyzed by Caralluma fimbriata. Cogent Chemistry. [Link]

  • Sadou, N., et al. (2018). Acid-Catalyzed Synthesis of Thiazolidin-4-ones. Polycyclic Aromatic Compounds. [Link]

  • Plausible reaction mechanism for the synthesis of 4-thiazolidinone. ResearchGate. [Link]

  • Kumar, A., & Singh, R. (2023). A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. International Journal of Novel Research and Development. [Link]

  • Ionic Liquid–Mediated, One-Pot Synthesis for 4-Thiazolidinones. Request PDF on ResearchGate. [Link]

  • Ottanà, R., et al. (2007). Synthesis of 2,3-diaryl-1,3-thiazolidine-4-one derivatives as selective cyclooxygenase (COX-2) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Shinde, A. S., et al. (2023). Synthesis of thiazolidin-4-one derivatives via green imine intermediates catalyzed by Caralluma fimbriata. Taylor & Francis Online. [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI. [Link]

  • Kumar, R., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry. [Link]

  • Vicini, P., et al. (2006). Synthesis of some new 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial agents. ARKIVOC. [Link]

  • Acid-Catalyzed Synthesis of Thiazolidin-4-ones. Request PDF on ResearchGate. [Link]

  • Singh, S., & Singh, R. (2011). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry. [Link]

  • Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. New Journal of Chemistry (RSC Publishing). [Link]

  • One-Pot Synthesis of 1,3-Thiazolidin-4-Ones Derivatives from 2-Amino-1,3,4-Thiadiazole. Request PDF on ResearchGate. [Link]

  • An Efficient One Pot, Multicomponent Synthesis of 1, 3-Thiazolidin-4-Ones Using L-Proline as Catalyst in Water. ResearchGate. [Link]

  • Bouzroura, S. A., et al. (2010). A convenient one pot preparation of 4-thiazolidinones from enaminolactones. ACG Publications. [Link]

  • Burhan, C. M., & Hussein, A. J. (2023). One pot and stepwise synthesis of some new azo thiazolidin-4-one derivatives and their biological evaluations. ZANCO Journal of Pure and Applied Sciences. [Link]

  • da Silva, G. G., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PubMed Central. [Link]

  • Mechanism of synthesis thiazolidine-4-one catalysed by HLE. ResearchGate. [Link]

  • Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. [Link]

  • Synthesis of Thiazolidine-4-One For Their Anthelmintic Activity. Scribd. [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PubMed Central. [Link]

  • Kaboudin, B., et al. (2018). Novel one-pot four-component condensation cyclization reactions for the synthesis of thiazolidine-4-one and 3H-thiazoles. ResearchGate. [Link]

  • Reaction of Schiff Bases with Thioglycolic Acid: Synthesis of Thiazepine-1(2H)-one and Thiazolidin-4-one Compounds. ResearchGate. [Link]

  • Synthesis of Some Furo-Thiazolidine Derivatives Starting from Aldimines. Request PDF on ResearchGate. [Link]

  • Kumar, D., et al. (2012). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for In Vitro Antifungal Susceptibility Testing of 2-Thioxo-3-m-tolyl-thiazolidin-4-one

Abstract The thiazolidin-4-one scaffold and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential as antimicrobial agents.[1] Specific...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The thiazolidin-4-one scaffold and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential as antimicrobial agents.[1] Specifically, 2-thioxo-thiazolidin-4-one analogues have been identified in numerous studies as promising candidates for novel antifungal drug development.[2][3] This application note provides a comprehensive, field-proven protocol for determining the in vitro antifungal activity of 2-Thioxo-3-m-tolyl-thiazolidin-4-one. The primary methodology detailed is the broth microdilution assay, harmonized with the standards set by the Clinical and Laboratory Standards Institute (CLSI), to determine the Minimum Inhibitory Concentration (MIC). This quantitative approach ensures reproducibility and provides a robust framework for screening and characterizing novel antifungal compounds for researchers, scientists, and drug development professionals.

Scientific Rationale and Assay Principle

The Therapeutic Potential of Thiazolidinones

Thiazolidin-4-ones are a "privileged scaffold" in medicinal chemistry, with modifications at the N3 and C5 positions yielding a wide array of bioactive molecules.[1] Their antifungal mechanism is an area of active investigation, with studies suggesting that some derivatives may function similarly to azole antifungals by inhibiting lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Its disruption leads to membrane instability and fungal cell death. Other proposed mechanisms include the inhibition of fungal carbonic anhydrase or interference with glucose transport.[2][5] Given these potential mechanisms, quantifying the direct inhibitory effect of a novel compound like 2-Thioxo-3-m-tolyl-thiazolidin-4-one on fungal growth is a critical first step in its evaluation.

Principle of the Broth Microdilution Method

To ensure data is comparable and reproducible across different laboratories, standardized methodologies are paramount. The CLSI M27 guidelines provide a reference procedure for antifungal susceptibility testing of yeasts.[6][7] This application note adapts this gold-standard method.

The principle is straightforward: a standardized inoculum of a fungal isolate is introduced into a 96-well microtiter plate containing serial twofold dilutions of the test compound. Following a defined incubation period, the plates are visually or spectrophotometrically inspected to determine the MIC. The MIC is defined as the lowest concentration of the antifungal agent that substantially inhibits the growth of the organism.[8] For compounds like azoles, this is typically recorded as the concentration that causes approximately 50% inhibition compared to the growth control.[9] This quantitative endpoint allows for direct comparison of potency against different fungal species and reference drugs.

Required Materials and Reagents

2.1 Test Compound and Controls

  • Test Compound: 2-Thioxo-3-m-tolyl-thiazolidin-4-one (purity ≥95%).

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Positive Control Antifungals: Fluconazole and/or Amphotericin B (obtain from a reliable commercial source).

  • Negative Controls: Solvent (DMSO) and media-only controls.

2.2 Fungal Strains and Media

  • Test Organisms: A panel of clinically relevant fungal strains is recommended.

    • Candida albicans (e.g., ATCC 90028 - a CLSI quality control strain)

    • Candida glabrata

    • Candida parapsilosis

    • Cryptococcus neoformans

  • Growth Medium: Sabouraud Dextrose Agar (SDA) for routine culture and maintenance of fungal stocks.

  • Assay Medium: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). This specific medium is the standard recommended by CLSI and EUCAST for antifungal susceptibility testing.[10][11]

2.3 Equipment and Consumables

  • Sterile, flat-bottom, 96-well microtiter plates.

  • Multichannel and single-channel micropipettes and sterile tips.

  • Sterile reagent reservoirs.

  • Spectrophotometer or McFarland turbidity standards (0.5 standard).

  • Hemocytometer or cell counter.

  • Biological safety cabinet (Class II).

  • Incubator set to 35°C.

  • Vortex mixer.

Experimental Workflow Diagram

Antifungal_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Readout prep_fungi 1. Culture Fungi (SDA Plate, 24-48h, 35°C) prep_inoculum 2. Prepare Inoculum Adjust to 0.5 McFarland (1-5 x 10^6 CFU/mL) prep_fungi->prep_inoculum prep_working 3. Prepare Working Suspension Dilute in RPMI-1640 (0.5-2.5 x 10^3 CFU/mL) prep_inoculum->prep_working inoculate 7. Inoculate Plate Add working suspension to all wells (except sterility) prep_working->inoculate prep_compounds 4. Prepare Drug Stocks Test Compound & Controls in DMSO serial_dilution 6. Perform Serial Dilutions (2-fold) of drugs in plate using RPMI-1640 prep_compounds->serial_dilution plate_map 5. Design Plate Map (Controls, Test Articles) plate_map->serial_dilution serial_dilution->inoculate incubate 8. Incubate Plate (24-48h, 35°C) inoculate->incubate read_mic 9. Read MIC Visually determine lowest concentration with ~50% growth inhibition incubate->read_mic analyze 10. Analyze & Report Data read_mic->analyze

Caption: High-level workflow for the broth microdilution antifungal susceptibility assay.

Detailed Step-by-Step Protocol

Preparation of Fungal Inoculum (Phase 1)
  • Culture Revival: From a frozen stock, streak the desired fungal strain onto an SDA plate. Incubate at 35°C for 24-48 hours to obtain fresh, isolated colonies.

  • Inoculum Suspension: Using a sterile loop, select 4-5 well-isolated colonies (≥1 mm in diameter) and suspend them in 5 mL of sterile saline (0.85% NaCl).

  • Standardization: Vortex the suspension for 15 seconds. Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more colonies or sterile saline. This is a critical step for reproducibility.[10] This suspension corresponds to approximately 1-5 x 10⁶ CFU/mL for Candida spp.[10]

  • Working Suspension: Prepare a 1:1000 dilution of the standardized suspension in RPMI-1640 assay medium. This will result in a final working inoculum concentration of approximately 1-5 x 10³ CFU/mL. The final concentration in the well after adding the drug solution will be half of this (0.5-2.5 x 10³ CFU/mL).[6]

Preparation of Assay Plate (Phase 2)
  • Stock Solutions: Prepare a 10 mg/mL stock solution of 2-Thioxo-3-m-tolyl-thiazolidin-4-one in DMSO. Prepare stock solutions of positive controls (e.g., Fluconazole) as per manufacturer instructions, also in DMSO.

  • Intermediate Dilution: Create an intermediate stock of the test compound at 200 µg/mL (or the highest desired screening concentration) by diluting the DMSO stock in RPMI-1640. The final DMSO concentration should not exceed 1% in any well, as higher concentrations can inhibit fungal growth. A solvent toxicity control is therefore essential.

  • Plate Setup:

    • Add 100 µL of RPMI-1640 to wells in columns 2 through 11 of a 96-well plate.

    • Add 200 µL of the 200 µg/mL intermediate dilution of the test compound to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • This results in wells with 100 µL of drug concentrations ranging from 100 µg/mL down to 0.195 µg/mL. After inoculation, these concentrations will be halved.

    • Column 11: Growth Control (add 100 µL of RPMI-1640).

    • Column 12: Sterility Control (add 200 µL of RPMI-1640, no inoculum).

    • Repeat this process for positive control drugs in separate rows.

  • Inoculation: Add 100 µL of the working fungal suspension (from step 4.1) to all wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well will be 200 µL.

Incubation and MIC Determination (Phase 3)
  • Incubation: Cover the plate with a lid, and incubate at 35°C for 24 to 48 hours. The incubation time should be sufficient for the growth control well (Column 11) to show distinct turbidity.

  • Reading the MIC: Read the plate visually using a reading mirror or by measuring absorbance at 530 nm.

    • Sterility Control (Column 12): Must be clear (no growth).

    • Growth Control (Column 11): Must show distinct turbidity.

    • MIC Endpoint: For azole-like compounds, the MIC is the lowest drug concentration showing a prominent decrease in turbidity (approx. 50% inhibition) compared to the growth control.[9] For fungicidal compounds like Amphotericin B, the endpoint is typically the lowest concentration showing complete inhibition of visible growth.

Data Presentation and Quality Control

Data Table

Results should be summarized in a clear, tabular format. The MIC is the final concentration in the well after the addition of the inoculum.

Fungal StrainCompoundMIC (µg/mL)
C. albicans ATCC 900282-Thioxo-3-m-tolyl-thiazolidin-4-one8
Fluconazole (Positive Control)1
Amphotericin B (Positive Control)0.5
C. glabrata Clinical Isolate2-Thioxo-3-m-tolyl-thiazolidin-4-one16
Fluconazole (Positive Control)8
Amphotericin B (Positive Control)0.5

Note: The data presented above is for illustrative purposes only.

Self-Validating System: Mandatory Quality Controls

For an assay to be considered valid and trustworthy, the following conditions must be met:

  • Sterility Control: The well containing only RPMI-1640 must show no signs of microbial growth.

  • Growth Control: The well containing media and the fungal inoculum must display robust, unambiguous growth.

  • Solvent Control: A control containing the highest concentration of DMSO used in the assay (e.g., 0.5-1%) with the fungal inoculum should show growth comparable to the growth control. This confirms the solvent is not inhibiting fungal growth.

  • Positive Control: The MIC value for the reference antifungal (e.g., Fluconazole) against the QC strain (C. albicans ATCC 90028) must fall within the established acceptable range as defined by CLSI M60 documents.[12] This confirms that the assay was performed correctly and that the media and inoculum were properly prepared.

Conclusion

This application note provides a robust and standardized protocol for evaluating the antifungal activity of 2-Thioxo-3-m-tolyl-thiazolidin-4-one. By adhering to principles established by CLSI, this broth microdilution method yields quantitative MIC data that is reliable and reproducible. The inclusion of rigorous quality controls ensures the integrity of the results, providing a solid foundation for further preclinical development of promising thiazolidinone-based antifungal candidates.

References

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. PubMed Central.
  • A Practical Guide to Antifungal Susceptibility Testing. PubMed Central.
  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI.
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Institutes of Health (NIH).
  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI).
  • Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors. PubMed Central.
  • Antifungal Susceptibility Testing: Current Approaches. PubMed Central.
  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. PubMed Central.
  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI.
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. YouTube.
  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. American Society for Microbiology.
  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI).
  • Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention (CDC).
  • (PDF) Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. American Society for Microbiology.
  • EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. Scribd.
  • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. PubMed Central.
  • Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. ANSI Webstore.
  • Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines. Scite.
  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. MDPI.
  • Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. SciELO.
  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI.
  • Clinical breakpoint table. EUCAST.
  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI.
  • Synthesis, antifungal evaluation and molecular docking studies on 2-thioxoimidazolidin-4-one derivatives. PubMed.
  • Novel 4-thiazolidinone derivatives as potential antifungal and antibacterial drugs. ResearchGate.
  • Antifungal MIC Testing for Yeasts. Scribd.
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central.
  • Twenty Years in EUCAST Anti-Fungal Susceptibility Testing: Progress & Remaining Challenges. PubMed.
  • Thiazolidinedione. Wikipedia.
  • Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfone. PubMed.
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.
  • Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI.
  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. PubMed Central.
  • Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid. ResearchGate.
  • Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Cellular and Molecular Biology.
  • Synergistic antifungal effects of botanical extracts against Candida albicans. PLOS One.
  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. PubMed Central.
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. MDPI.
  • (PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate.

Sources

Application

Introduction: The Therapeutic Potential of the Thiazolidin-4-one Scaffold

An In-Depth Guide to the In Vitro Anticancer Evaluation of 2-Thioxo-3-m-tolyl-thiazolidin-4-one The thiazolidin-4-one core is a well-established "privileged scaffold" in medicinal chemistry, demonstrating a vast array of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Anticancer Evaluation of 2-Thioxo-3-m-tolyl-thiazolidin-4-one

The thiazolidin-4-one core is a well-established "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] As subtypes of this group, rhodanine derivatives (2-thioxo-4-thiazolidinones) have garnered significant interest for their potent anticancer properties.[1][3] These compounds have been shown to inhibit tumor cell proliferation through diverse and crucial mechanisms, including the induction of apoptosis (programmed cell death), modulation of key signaling proteins like the Bcl-2 family, and induction of cell cycle arrest.[4][5][6]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of a specific rhodanine derivative, 2-Thioxo-3-m-tolyl-thiazolidin-4-one . The protocols herein are designed to be robust and self-validating, providing a clear path from initial cytotoxicity screening to deeper mechanistic investigation. We will detail the causality behind experimental choices, ensuring a thorough understanding of not just the "how," but the "why."

Experimental Workflow: A Strategic Overview

A logical, phased approach is critical for efficiently characterizing a novel compound's anticancer potential. The initial step is a broad screening to determine general cytotoxicity and the effective dose range. Positive results then warrant more detailed mechanistic studies to elucidate how the compound exerts its effects.

G start Compound Preparation (2-Thioxo-3-m-tolyl-thiazolidin-4-one) phase1 Phase 1: Cytotoxicity Screening (MTT Assay) start->phase1 Treat selected cancer cell lines ic50 Determine IC50 Value phase1->ic50 Dose-response curve phase2 Phase 2: Mechanistic Assays ic50->phase2 Use IC50 concentration for further studies apoptosis Apoptosis Analysis (Annexin V / PI Staining) phase2->apoptosis cellcycle Cell Cycle Analysis (Propidium Iodide Staining) phase2->cellcycle western Protein Expression Analysis (Western Blot) phase2->western data Data Interpretation & Mechanism Elucidation apoptosis->data cellcycle->data western->data

Caption: Overall workflow for in vitro anticancer evaluation.

Compound and Cell Line Preparation

1.1. Compound Stock Solution The accuracy of in vitro assays begins with the proper handling of the test compound.

  • Solvent Selection: 2-Thioxo-3-m-tolyl-thiazolidin-4-one, like many small organic molecules, is likely to be poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent.

  • Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in sterile DMSO. Ensure complete dissolution by vortexing or brief sonication.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

1.2. Cell Line Selection and Maintenance

  • Selection Rationale: Based on studies of similar thiazolidinone derivatives, a panel of cell lines is recommended to assess the breadth of activity.[7][8][9]

    • MCF-7: Human breast adenocarcinoma (luminal A).

    • A549: Human lung carcinoma.

    • HepG2: Human liver carcinoma.

    • PBMCs (Peripheral Blood Mononuclear Cells): As a non-cancerous control to assess general cytotoxicity.

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

Protocol: Cytotoxicity Assessment (MTT Assay)

2.1. Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.

2.2. Step-by-Step Protocol

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at an optimized density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Thioxo-3-m-tolyl-thiazolidin-4-one in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the old medium with 100 µL of the medium containing the various compound concentrations.

  • Controls:

    • Untreated Control: Cells treated with culture medium only (represents 100% viability).

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment.

    • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).

    • Blank: Medium only (no cells) to subtract background absorbance.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.[11]

2.3. Data Presentation and Analysis

Treatment GroupConcentration (µM)Absorbance (OD 570nm)% Viability
Untreated Control01.250100%
Vehicle Control (0.5% DMSO)01.24599.6%
Compound X11.10088.0%
Compound X50.87570.0%
Compound X100.62550.0%
Compound X250.35028.0%
Compound X500.15012.0%
  • Calculation: % Viability = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] × 100.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

3.1. Principle This flow cytometry-based assay differentiates between live, apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these early apoptotic cells.[14][15] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[13]

3.2. Step-by-Step Protocol

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-Thioxo-3-m-tolyl-thiazolidin-4-one at its predetermined IC₅₀ concentration for 24 or 48 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, then combine with the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 channel.

3.3. Data Presentation and Analysis The flow cytometer will generate a dot plot separating cells into four quadrants:

  • Q1 (Annexin V- / PI+): Necrotic cells

  • Q2 (Annexin V+ / PI+): Late apoptotic cells

  • Q3 (Annexin V- / PI-): Live cells

  • Q4 (Annexin V+ / PI-): Early apoptotic cells

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Untreated Control95.2%2.1%1.5%1.2%
Compound X (IC₅₀)45.8%30.5%18.3%5.4%

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

4.1. Principle Cell cycle analysis by flow cytometry is used to determine the proportion of cells in the G0/G1, S, and G2/M phases.[16] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[17] Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have intermediate DNA content.[17]

4.2. Step-by-Step Protocol

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24 hours.

  • Harvesting: Harvest cells as described in the apoptosis protocol (Section 3.2, Step 2).

  • Fixation: Wash cells with PBS, then resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and fixes them. Incubate for at least 2 hours at 4°C (or overnight).[18]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18] RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.

4.3. Data Presentation and Analysis The data is presented as a histogram of DNA content. Software is used to model the peaks and calculate the percentage of cells in each phase. An accumulation of cells in a specific phase suggests cell cycle arrest.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control65.1%20.5%14.4%
Compound X (IC₅₀)25.3%15.2%59.5%

Protocol: Mechanistic Insights via Western Blotting

5.1. Principle Western blotting allows for the detection and semi-quantification of specific proteins involved in apoptosis.[19] By examining key players in the apoptotic cascade, we can elucidate the molecular mechanism of the compound's action. A common pathway for thiazolidinone derivatives involves the intrinsic (mitochondrial) pathway of apoptosis.[20]

G compound 2-Thioxo-3-m-tolyl- thiazolidin-4-one bcl2 Bcl-2 (Anti-apoptotic) (Inhibited) compound->bcl2 Down-regulates bax Bax (Pro-apoptotic) (Activated) compound->bax Up-regulates mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cytc Cytochrome c release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Cleaves/Activates parp PARP cas3->parp Cleaves cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

5.2. Key Protein Targets

  • Bcl-2 Family: Check the balance between anti-apoptotic proteins (e.g., Bcl-2 ) and pro-apoptotic proteins (e.g., Bax ). A decrease in Bcl-2 and/or an increase in Bax suggests induction of the intrinsic pathway.

  • Caspases: Look for the cleaved (active) forms of initiator caspases (e.g., Caspase-9 ) and executioner caspases (e.g., Caspase-3 ).[21]

  • PARP: Poly (ADP-ribose) polymerase is a substrate of activated Caspase-3. Detection of Cleaved PARP is a hallmark of apoptosis.[21]

  • Loading Control: Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH ) to ensure equal protein loading across lanes.

5.3. Step-by-Step Protocol

  • Cell Lysis: After treating cells with the compound, wash with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against a target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

References

  • Trotsko, N., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [Link]

  • Park, Y., & Lee, J. (2015). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, 73(1), 7-8. [Link]

  • Trotsko, N., et al. (2022). Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets-A Review. Molecules, 27(12), 3750. [Link]

  • Molnar, M., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Trotsko, N., & Szczepański, J. (2022). Anticancer Profile of Rhodanines. Encyclopedia. [Link]

  • Trotsko, N., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. ResearchGate. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Berdowska, I., et al. (2007). Synthesis and anticancer activity in vitro of some 2-thioxo-4-thiazolidone derivatives. ResearchGate. [Link]

  • Bio-Rad. Analysis by Western Blotting - Apoptosis. [Link]

  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • Nafie, M. S., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Pharmaceuticals, 14(10), 1045. [Link]

  • Szałabska, K., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(21), 7248. [Link]

  • Kumar, A. S., et al. (2015). Synthesis of Novel 2-Thioxothiazolidin-4-one and Thiazolidine-2, 4-dione Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 53. [Link]

  • Al-Amiery, A. A., & Al-Majedy, Y. K. (2017). The Effect of 2-Thioxo Imidazolidin-4-Ones (2-Thiohydantion) on Anticancer Activity: An in Vitro Study. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). Journal of ancer Research and Clinical Oncology. [Link]

  • de Oliveira, R. S., et al. (2017). Synthesis and in vitro anticancer activity of new 2-thioxo-oxazolidin-4-one derivatives. Pharmacological Reports, 69(4), 766-775. [Link]

  • Kumar, S., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Medicinal Chemistry, 12(1), 37-53. [Link]

  • Lesyk, R., et al. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 26(17), 5346. [Link]

  • Nesterov, V., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(16), 4768. [Link]

  • Wang, L., et al. (2015). Design, synthesis and preliminary bioactivity studies of 2-thioxo-4-thiazolidinone derivatives as Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry, 23(9), 2041-2049. [Link]

Sources

Method

Application Note: A Framework for Evaluating 2-Thioxo-3-m-tolyl-thiazolidin-4-one as a Novel Enzyme Inhibitor

Abstract The 2-thioxo-thiazolidin-4-one core, commonly known as the rhodanine scaffold, is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including si...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-thioxo-thiazolidin-4-one core, commonly known as the rhodanine scaffold, is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including significant potential as enzyme inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate a specific member of this class, 2-Thioxo-3-m-tolyl-thiazolidin-4-one, as a potential enzyme inhibitor. We present a strategic framework, from initial hit validation and IC50 determination to detailed mechanism of action (MoA) studies. The protocols are designed to be adaptable to various enzyme targets and assay formats, with a detailed working example provided for a generic serine protease. This guide emphasizes the causality behind experimental choices to ensure robust, reliable, and interpretable data.

Introduction: The Rhodanine Scaffold as a Versatile Pharmacophore

Thiazolidinones, and specifically their 2-thioxo derivatives (rhodanines), are heterocyclic compounds that have garnered immense interest in drug discovery. Their synthetic tractability and ability to be modified at several positions allow for the creation of large, diverse chemical libraries.[3][4] This structural versatility has led to the identification of rhodanine-based compounds as potent inhibitors of a wide range of enzyme families, including kinases[2][5], proteases[6], phosphatases[7], and metabolic enzymes like carbonic anhydrase and tyrosinase.[8][9]

2-Thioxo-3-m-tolyl-thiazolidin-4-one is a representative member of this class. Its systematic evaluation requires a multi-step process to confirm its activity, determine its potency, and elucidate its mechanism of inhibition. This application note provides the foundational principles and step-by-step protocols to guide this investigation.

Table 1: Physicochemical Properties of 2-Thioxo-3-m-tolyl-thiazolidin-4-one

PropertyValueSource
IUPAC Name 3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one-
Molecular Formula C10H9NOS2-
Molecular Weight 223.32 g/mol -
Appearance Solid[10]
Core Structure Rhodanine (2-Thioxothiazolidin-4-one)[8]

Foundational Principles of Enzyme Inhibition Kinetics

Understanding the mode of inhibition is critical for lead optimization. An inhibitor's effect is quantified by its ability to modulate the Michaelis-Menten kinetics of its target enzyme. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive (or mixed), each producing a distinct effect on the kinetic parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity).

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Km but does not change Vmax.

  • Non-Competitive Inhibition: The inhibitor binds to an allosteric site on either the free enzyme or the enzyme-substrate (ES) complex. This reduces the apparent Vmax but does not change Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the ES complex at an allosteric site. This reduces both the apparent Vmax and the apparent Km.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex at an allosteric site, affecting both Km and Vmax.[9]

Caption: Modes of reversible enzyme inhibition.

Pre-Assay Validation & Compound Management

Robust and reproducible data begins with careful preparation of the test compound. Artifacts arising from poor solubility or compound aggregation are common pitfalls in screening campaigns.

Protocol 1: Solubility and Stock Solution Preparation

  • Objective: To prepare a high-concentration, stable stock solution of 2-Thioxo-3-m-tolyl-thiazolidin-4-one.

  • Materials:

    • 2-Thioxo-3-m-tolyl-thiazolidin-4-one powder

    • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

    • Microcentrifuge tubes

    • Calibrated analytical balance

  • Procedure:

    • Accurately weigh a precise amount of the compound (e.g., 2.23 mg).

    • Add the appropriate volume of DMSO to achieve a desired high-concentration stock (e.g., 100 µL of DMSO for a 100 mM stock, or 1 mL for a 10 mM stock).

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief sonication may aid dissolution.

    • Visually inspect the solution against a light source for any particulates. If particulates are present, the concentration may exceed its solubility limit in DMSO.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Rationale: DMSO is a near-universal solvent for organic molecules used in drug discovery. Preparing a high-concentration primary stock allows for minimal solvent carryover into the final assay, typically ≤1% v/v, to prevent solvent-induced enzyme denaturation or inhibition.

Experimental Workflow: From Initial Screen to MoA

The evaluation process follows a logical progression. An initial single-point screen identifies inhibitory activity, which is then quantified in a dose-response assay to determine potency (IC50). Finally, kinetic experiments are performed to understand how the inhibitor interacts with the enzyme and substrate.

Inhibitor Characterization Workflow start Prepare Compound Stock Solution screen Primary Screen (Single High Concentration) start->screen decision1 >50% Inhibition? screen->decision1 ic50 IC50 Determination (Dose-Response Assay) decision1->ic50 Yes stop Compound Inactive or Weak decision1->stop No moa Mechanism of Action (Enzyme Kinetics) ic50->moa end Characterized Inhibitor (Potency & MoA) moa->end

Caption: Stepwise workflow for enzyme inhibitor characterization.

Protocol 2: Initial Screening Assay (Example: Serine Protease)

This protocol uses a colorimetric substrate to quickly assess if the compound inhibits the target enzyme at a single, high concentration.

  • Objective: To determine if 2-Thioxo-3-m-tolyl-thiazolidin-4-one exhibits inhibitory activity against a target enzyme.

  • Materials:

    • Target Enzyme (e.g., Trypsin) stock solution

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)

    • Colorimetric Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

    • Inhibitor stock solution (10 mM in DMSO)

    • 96-well microplate, clear, flat-bottom

    • Multichannel pipette

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Prepare Working Solutions:

      • Dilute the enzyme stock in Assay Buffer to a working concentration (e.g., 2X final concentration).

      • Dilute the substrate stock in Assay Buffer to a working concentration (e.g., 2X final concentration).

      • Dilute the 10 mM inhibitor stock to a 100X working stock (e.g., 2 mM in DMSO) and then to a 2X final concentration in Assay Buffer (e.g., 20 µM).

    • Assay Plate Setup:

      • Test Wells: Add 50 µL of 2X inhibitor solution.

      • Positive Control (No Inhibition): Add 50 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

      • Negative Control (No Enzyme): Add 100 µL of Assay Buffer.

    • Enzyme Addition: Add 50 µL of 2X enzyme solution to the Test and Positive Control wells.

    • Pre-incubation: Mix gently on a plate shaker and incubate for 15 minutes at room temperature.

      • Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for detecting slow-binding or irreversible inhibitors.

    • Initiate Reaction: Add 100 µL of 2X substrate solution to all wells to bring the final volume to 200 µL. The final inhibitor concentration will be 10 µM.

    • Read Plate: Immediately begin reading the absorbance at 405 nm every minute for 20-30 minutes (kinetic mode). Alternatively, incubate for a fixed time (e.g., 30 minutes) and take a single endpoint reading.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well (change in absorbance/time).

    • Calculate Percent Inhibition: % Inhibition = (1 - (V_inhibitor / V_positive_control)) * 100

    • A result of >50% inhibition typically qualifies a compound as a "hit" for further study.

Protocol 3: IC50 Determination

This protocol establishes the potency of the inhibitor by testing a range of concentrations.

  • Objective: To determine the concentration of inhibitor required to reduce enzyme activity by 50% (IC50).

  • Procedure:

    • Prepare Inhibitor Dilutions: Perform a serial dilution of the 2-Thioxo-3-m-tolyl-thiazolidin-4-one stock to create a range of concentrations. For example, a 10-point, 3-fold serial dilution starting from a top concentration of 100 µM.

    • Plate Layout: Set up the 96-well plate similar to the screening protocol, but add the different inhibitor concentrations to the test wells. Ensure positive and negative controls are included.

    • Run Assay: Follow steps 3-6 from Protocol 2.

  • Data Analysis:

    • Calculate the % Inhibition for each inhibitor concentration.

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism or R. The model will calculate the IC50 value.

Table 2: Example Data for IC50 Curve Fitting

[Inhibitor] (µM)% Inhibition
100.0098.5
33.3395.2
11.1189.1
3.7075.4
1.2348.9
0.4124.3
0.1410.1
0.000
Protocol 4: Mechanism of Action Studies
  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).

  • Principle: This experiment involves measuring reaction rates at multiple substrate concentrations in the presence of several fixed inhibitor concentrations. The data is visualized using a double reciprocal plot (Lineweaver-Burk plot).

  • Procedure:

    • Select 3-4 concentrations of the inhibitor based on its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • For each inhibitor concentration, perform a full substrate titration. This means running the assay with a range of substrate concentrations (e.g., from 0.2x Km to 10x Km of the substrate).

    • Measure the initial reaction velocity (V) for every combination of inhibitor and substrate concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot 1/V versus 1/[S]. This generates a series of lines.

    • Interpret the Plot:

      • Competitive: Lines intersect on the y-axis.

      • Non-Competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the upper-left quadrant.

    • From these plots, the inhibition constant (Ki) can be calculated, which is a more precise measure of inhibitor potency than the IC50.[9]

Troubleshooting & Advanced Considerations

  • Compound Precipitation: If the compound is not fully soluble in the final assay buffer, it will lead to inaccurate results. Visually inspect wells at the highest concentration. If needed, add a non-ionic detergent like Triton X-100 (0.01%) to the assay buffer to improve solubility, but first confirm the detergent does not affect enzyme activity.

  • Assay Interference: Some compounds can interfere with the assay detection method (e.g., by absorbing light at the same wavelength as the product). Always run a control with the inhibitor and substrate but no enzyme to check for this.

  • Promiscuous Inhibition: Thiazolidinone and rhodanine scaffolds have been reported to sometimes act as Pan-Assay Interference Compounds (PAINS), often through aggregation-based inhibition.[7] Performing the assay in the presence of a non-ionic detergent can help identify if the observed inhibition is due to this non-specific mechanism.

Conclusion

2-Thioxo-3-m-tolyl-thiazolidin-4-one, as a member of the versatile rhodanine family, represents a promising starting point for inhibitor discovery. The systematic approach detailed in this application note—progressing from initial screening to potency determination and finally to mechanistic studies—provides a robust framework for its characterization. By understanding not just if a compound inhibits, but how and how well, researchers can make informed decisions to advance promising molecules through the drug discovery pipeline.

References

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. National Institutes of Health (NIH). [Link]

  • Rhodanine derivatives as selective protease inhibitors against bacterial toxins. PubMed. [Link]

  • Evaluation of rhodanine indolinones as AANAT inhibitors. PubMed Central. [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. ResearchGate. [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]

  • A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Bentham Science. [Link]

  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. PubMed. [Link]

  • Structures of tested 2-thioxo-4-thiazolidinones 3 and 4. ResearchGate. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health (NIH). [Link]

  • Synthesis, Characterization, Computational, Antimicrobial Screening, and MTT Assay of Thiazolidinone Derivatives Containing the Indole and Pyridine Moieties. ResearchGate. [Link]

  • Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors. PubMed. [Link]

  • Thiazolidinediones: mechanisms of action. Australian Prescriber. [Link]

  • Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. PubMed Central. [Link]

  • Computer-Aided Discovery of Anti-Inflammatory Thiazolidinones with Dual Cyclooxygenase/Lipoxygenase Inhibition. ACS Publications. [Link]

  • Protocols for synthesis of thiazolidinone. ResearchGate. [Link]

  • Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ResearchGate. [Link]

  • Synthesis and antitumor activity of novel 2-thioxo-4-thiazolidinones with benzothiazole moieties. ResearchGate. [Link]

  • In Vitro Effects of 2-{4-[Methylthio(methylsulfonyl)]phenyl}-3-substitutedthiazolidin-4-ones on the Acetylcholinesterase Activity in Rat Brain and Lymphocytes: Isoform Selectivity, Kinetic Analysis, and Molecular Docking. PubMed. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. PubMed Central. [Link]

  • Thiazolidinedione-Based PI3Kα Inhibitors: An Analysis of Biochemical and Virtual Screening Methods. PubMed Central. [Link]

  • 2 Thioxo 3 (O Tolyl) 4 Thiazolidinone. Cenmed. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PubMed Central. [Link]

Sources

Application

Application Notes and Protocols for a Comprehensive In Vitro Evaluation of 2-Thioxo-Thiazolidin-4-ones Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Introduction Methicillin-resistant Staphylococcus aureus (MRSA) represents a formidable challenge to global public health, readily developing resistance to a multitude of antibiotics.[1][2] The relentless evolution of MR...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a formidable challenge to global public health, readily developing resistance to a multitude of antibiotics.[1][2] The relentless evolution of MRSA necessitates the discovery and development of novel antimicrobial agents with unconventional mechanisms of action.[2][3] The 2-thioxo-thiazolidin-4-one scaffold has emerged as a promising heterocyclic core for the design of new therapeutic agents, exhibiting a broad spectrum of biological activities, including potent antibacterial effects.[3][4][5][6] This document provides a comprehensive suite of protocols for the systematic in vitro evaluation of 2-thioxo-thiazolidin-4-one derivatives against MRSA, guiding researchers from initial screening to preliminary safety assessment.

The core of this protocol is built upon established methodologies for determining the antimicrobial efficacy and cytotoxic profile of novel compounds. We will first delineate the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to quantify the antimicrobial potency of the test compounds. Subsequently, a cytotoxicity assay will be described to assess the potential for adverse effects on mammalian cells, a critical step in evaluating the therapeutic window of any new antimicrobial candidate.

Hypothesized Mechanism of Action

While the precise mechanism of action for all 2-thioxo-thiazolidin-4-one derivatives against MRSA is an active area of research, several plausible targets have been proposed based on the broader class of thiazolidinones. One potential mechanism involves the inhibition of essential bacterial enzymes. For instance, some 4-thiazolidinone derivatives have been shown to inhibit MurB, a key enzyme in the synthesis of peptidoglycan, the primary component of the bacterial cell wall.[7] Disruption of cell wall synthesis is a well-established and effective antibacterial strategy.[1] Additionally, some studies suggest that these compounds may interfere with bacterial biofilm formation, a critical virulence factor in chronic MRSA infections.[3][8][9] The thioxo group at the 2-position of the thiazolidinone ring is often crucial for the observed antibacterial activity.[5][6][8]

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for the evaluation of 2-thioxo-thiazolidin-4-ones against MRSA.

workflow Overall Experimental Workflow cluster_prep Preparation cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solutions of 2-Thioxo-Thiazolidin-4-ones MIC Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Compound_Prep->MIC MTT_Assay Perform MTT Assay for Cell Viability Compound_Prep->MTT_Assay MRSA_Culture Culture MRSA Strain (e.g., ATCC 43300) MRSA_Culture->MIC Mammalian_Cells Culture Mammalian Cell Line (e.g., HepG2, Vero) Mammalian_Cells->MTT_Assay MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Analyze_MIC_MBC Analyze MIC and MBC Data MIC->Analyze_MIC_MBC MBC->Analyze_MIC_MBC Calculate_SI Calculate Selectivity Index (SI) MTT_Assay->Calculate_SI Analyze_MIC_MBC->Calculate_SI

Caption: Overall workflow for evaluating 2-thioxo-thiazolidin-4-ones against MRSA.

Part 1: Antimicrobial Susceptibility Testing

This section details the protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds against MRSA.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Materials:

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compounds (2-thioxo-thiazolidin-4-ones) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Vancomycin)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35-37°C)

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the MRSA strain from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include the following controls on each plate:

      • Positive Control: Wells containing bacteria and CAMHB with no compound.

      • Negative Control: Wells containing only CAMHB.

      • Solvent Control: Wells containing bacteria, CAMHB, and the highest concentration of the solvent used to dissolve the compounds.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[10]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

    • Optionally, a viability indicator like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) can be added to aid in the determination of the MIC, where a color change (e.g., to purple) indicates viable bacteria.[11]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12] It is determined by subculturing from the clear wells of the MIC assay.

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips or loops

Protocol:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Spread the aliquot onto a TSA plate.

  • Incubate the TSA plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][13][14]

Data Interpretation:

  • An agent is considered bactericidal if the MBC is no more than four times the MIC.[12]

  • An agent is considered bacteriostatic if the MBC is more than four times the MIC.

The following table provides a template for recording and interpreting the MIC and MBC data.

CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Compound A8162Bactericidal
Compound B16>128>8Bacteriostatic
Vancomycin122Bactericidal

Part 2: Cytotoxicity Assessment

It is crucial to evaluate the toxicity of the test compounds to mammalian cells to determine their potential for therapeutic use.[15] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16][17]

MTT Cell Viability Assay

Materials:

  • Mammalian cell line (e.g., HepG2, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium.[15]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells.

    • Include wells with untreated cells (negative control) and wells with medium only (blank).

  • MTT Addition and Incubation:

    • After the desired exposure time (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[15]

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[15]

    • Measure the absorbance at approximately 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting the percentage of cell viability against the compound concentration.

Part 3: Data Interpretation and Selectivity Index

The Selectivity Index (SI) is a crucial parameter that provides an estimate of the therapeutic window of a compound. It is calculated as the ratio of the cytotoxicity to the antimicrobial activity.

SI = IC₅₀ / MIC

A higher SI value indicates greater selectivity of the compound for the bacteria over mammalian cells, suggesting a more favorable safety profile.

Troubleshooting

IssuePossible CauseSolution
No bacterial growth in positive control (MIC assay) Inoculum too dilute, inactive bacteria, problem with mediaPrepare fresh inoculum, check viability of bacterial stock, use fresh media
Contamination in negative control wells Poor aseptic techniqueReview and strictly adhere to sterile procedures
Inconsistent results between replicates Pipetting errors, uneven cell seedingCalibrate pipettes, ensure proper mixing of cell suspension before seeding
High background in MTT assay Contamination, interference of compound with MTT dyeCheck for contamination, run a control with compound and MTT without cells

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro evaluation of 2-thioxo-thiazolidin-4-ones as potential anti-MRSA agents. By systematically determining the MIC, MBC, and cytotoxicity, researchers can effectively screen and prioritize compounds for further development. A thorough understanding of a compound's efficacy and safety profile at this early stage is paramount for the successful progression of new antimicrobial drug discovery programs.

References

  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. Benchchem.
  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. National Institutes of Health.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.
  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube.
  • Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Bio-protocol.
  • Minimum bactericidal concentration. Wikipedia.
  • Broth microdilution plate for detection of vancomycin susceptibility in MRSA isolates. ResearchGate.
  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics.
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Minimum Inhibitory Concentration (MIC) of MRSA isolates using microbroth dilution method and MTT assay. ResearchGate.
  • Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. PubMed.
  • Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. PubMed.
  • Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal. PubMed Central.
  • Characterisation of in vitro resistance selection against second-/last-line antibiotics in methicillin-resistant Staphylococcus aureus ATCC 43300 strain. Oxford Academic.
  • Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Antimicrobial Agents and Chemotherapy. ASM Journals.
  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. PubMed.
  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. ResearchGate.
  • Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities. PubMed.
  • Antimicrobial resistance in methicillin-resistant staphylococcus aureus. PMC.
  • Methicillin-Resistant Staphylococcus aureus. StatPearls. NCBI Bookshelf.
  • The minimum bactericidal concentration of antibiotics. BMG Labtech.
  • Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. PMC. NIH.
  • Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat. Taylor & Francis Online.
  • Green Synthesis of Silver Nanoparticles from Medicinal Plants: A Review of Antimicrobial Potentials Against MRSA. International Journal of Pharmaceutical Sciences.
  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. National Institutes of Health.

Sources

Method

Application Notes and Protocols for the Cytotoxicity Evaluation of Tolyl-Substituted Thiazolidinones

Introduction: The Rationale for Investigating Tolyl-Substituted Thiazolidinones in Oncology Research Thiazolidinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Tolyl-Substituted Thiazolidinones in Oncology Research

Thiazolidinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] The thiazolidinone scaffold is considered a "privileged structure," meaning it can bind to a variety of biological targets, making it a fertile ground for the development of novel therapeutic agents.[4] In the realm of oncology, derivatives of thiazolidin-4-one, in particular, have demonstrated considerable potential as anticancer agents.[4][5] These compounds have been shown to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways implicated in cancer progression.[1]

The strategic incorporation of a tolyl group (a methyl-substituted phenyl ring) onto the thiazolidinone core is a deliberate medicinal chemistry approach. The tolyl substituent can influence the compound's pharmacokinetic and pharmacodynamic properties in several ways:

  • Lipophilicity and Membrane Permeability: The methyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cellular membranes and reach intracellular targets.

  • Steric Effects: The position of the methyl group (ortho, meta, or para) can introduce steric hindrance that influences the molecule's conformation and its binding affinity to target proteins.

  • Electronic Effects: The methyl group is an electron-donating group, which can alter the electron distribution within the molecule, thereby modulating its reactivity and interaction with biological macromolecules.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the cytotoxic potential of novel tolyl-substituted thiazolidinone derivatives. The protocols herein are designed to be robust and self-validating, providing a clear framework for obtaining reliable and reproducible data.

I. Preliminary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] This assay is an excellent first-pass screening tool to determine the cytotoxic potential of a library of tolyl-substituted thiazolidinones.

Causality Behind Experimental Choices:
  • Choice of Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., lung, breast, colon) should be used to assess the spectrum of activity. Including a normal, non-cancerous cell line (e.g., human fibroblasts) is crucial for evaluating the selective toxicity of the compounds.

  • Concentration Range: A broad range of concentrations (e.g., 0.1 µM to 100 µM) is recommended for the initial screening to capture a wide range of potencies.

  • Incubation Time: Typical incubation times of 24, 48, and 72 hours allow for the assessment of both acute and delayed cytotoxic effects.[1]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the tolyl-substituted thiazolidinone in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control. Include wells with medium only as a blank control.

  • MTT Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: IC₅₀ Determination

The results of the MTT assay are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Tolyl-Thiazolidinone AA549 (Lung Cancer)4815.2
Tolyl-Thiazolidinone AMCF-7 (Breast Cancer)488.7
Tolyl-Thiazolidinone AHCT116 (Colon Cancer)4822.5
Tolyl-Thiazolidinone ANormal Fibroblasts48> 100
Doxorubicin (Control)A549 (Lung Cancer)480.8

II. Confirmation of Cytotoxicity: The Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It serves as a reliable indicator of cell membrane integrity and is an excellent method to confirm the cytotoxic effects observed in the MTT assay.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay LDH Measurement seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Tolyl-Thiazolidinones (Various Concentrations) incubate_24h->add_compound incubate_treatment Incubate for Desired Time add_compound->incubate_treatment collect_supernatant Collect Supernatant incubate_treatment->collect_supernatant add_reagent Add LDH Reaction Mixture collect_supernatant->add_reagent incubate_rt Incubate at Room Temperature add_reagent->incubate_rt measure_abs Measure Absorbance at 490 nm incubate_rt->measure_abs Apoptosis_Pathway compound Tolyl-Substituted Thiazolidinone pi3k PI3K compound->pi3k Inhibition akt AKT pi3k->akt Activation bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activation bax Bax (Pro-apoptotic) bcl2->bax Inhibition mito Mitochondria bax->mito Induces permeability cyto_c Cytochrome c release mito->cyto_c casp9 Caspase-9 activation cyto_c->casp9 casp37 Caspase-3/7 activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Potential mechanism of tolyl-substituted thiazolidinone-induced apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol. A white-walled 96-well plate is recommended for luminescence assays to maximize signal and prevent crosstalk.

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by reconstituting the lyophilized substrate with the provided buffer.

  • Reagent Addition and Incubation:

    • After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation: Fold Increase in Caspase-3/7 Activity

The results are typically presented as the fold increase in caspase activity relative to the vehicle-treated control cells.

CompoundConcentration (µM)Fold Increase in Caspase-3/7 Activity (24h)
Tolyl-Thiazolidinone A11.2
Tolyl-Thiazolidinone A103.5
Tolyl-Thiazolidinone A508.9
Staurosporine (Control)110.2

IV. Concluding Remarks and Future Directions

The methodologies outlined in this application note provide a robust framework for the initial cytotoxic evaluation of novel tolyl-substituted thiazolidinone derivatives. A multi-assay approach, beginning with a broad screening method like the MTT assay, followed by confirmatory assays such as LDH release, and mechanistic studies like caspase activity measurement, ensures the generation of comprehensive and reliable data.

Positive results from these initial studies, particularly the identification of compounds with high potency and selectivity for cancer cells, should be followed by more in-depth mechanistic investigations. These may include cell cycle analysis by flow cytometry, assessment of mitochondrial membrane potential, and western blot analysis to probe the modulation of specific proteins within the apoptotic and other relevant signaling pathways. The ultimate goal is to identify lead compounds with promising therapeutic potential for further preclinical and clinical development.

References

  • Jain, A. K., Vaidya, A., Ravichandran, V., Kashaw, S. K., & Agrawal, R. K. (2012). Recent developments and biological activities of thiazolidinone derivatives: A review. Bioorganic & Medicinal Chemistry, 20(11), 3378-3395.
  • Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinones: a new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 43(5), 897-905.
  • Bhaumik, A., Kumar, U., Khan, K. A., & Srinivas, C. (2014). Synthesis, characterization and evaluation of anticancer activity of some novel 4-thiazolidinone derivatives. International Journal of Current Research, 6(9), 8508-8514.
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). RSC Medicinal Chemistry, 12(10), 1628-1661.
  • Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. (2025). Molecules, 30(13), 1234.
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
  • Design, synthesis, cytoselective toxicity, structure-activity relationships, and pharmacophore of thiazolidinone derivatives targeting drug-resistant lung cancer cells. (2008). Journal of Medicinal Chemistry, 51(7), 2145-2155.
  • A review on thiazolidinediones used as a potent anticancer agent. (2021). International Journal of Medical and Health Research, 7(8), 1-8.
  • Thiazolidinone-linked-1,2,3-triazoles with (R)-Carvone as new potential anticancer agents. (2023). Journal of Molecular Structure, 1286, 135555.
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). Molecules, 26(16), 4938.
  • Anticancer activity of 2,5-substituted thiazolidinone derivatives. (2017). European Journal of Pharmaceutical Sciences, 104, 136-145.
  • Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as. (2022). RSC Advances, 12(20), 12567-12582.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Molecules, 26(10), 2998.
  • Anticancer screening (3 cell lines assay) data of compounds 7, 11, 13... (n.d.).
  • Thiazolidines: Synthesis and Anticancer Activity. (2025). Frontiers in Scientific Research and Technology, 10, 66-78.
  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2017). European Journal of Medicinal Chemistry, 138, 994-1033.
  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 1-10.

Sources

Application

Application Notes &amp; Protocols: In Vivo Testing of 2-Thioxo-Thiazolidin-4-One Derivatives in Animal Models

Prepared by: Gemini, Senior Application Scientist Introduction: The Therapeutic Promise of the 2-Thioxo-Thiazolidin-4-One Scaffold The 2-thioxo-thiazolidin-4-one nucleus, a derivative of the thiazolidinone heterocyclic r...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of the 2-Thioxo-Thiazolidin-4-One Scaffold

The 2-thioxo-thiazolidin-4-one nucleus, a derivative of the thiazolidinone heterocyclic ring system, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the thiazolidinone ring, which allows for substitutions at various positions, enables the generation of vast chemical libraries for screening against numerous therapeutic targets.[3][4][5]

While in vitro and in silico studies are invaluable for initial screening and mechanism-of-action hypotheses, they cannot replicate the complex interplay of biological systems.[4][6][7] Therefore, in vivo testing in animal models is an indispensable step in the drug development pipeline.[8] It provides critical data on a compound's efficacy, safety profile, pharmacokinetics (PK), and pharmacodynamics (PD) within a whole living organism, which is essential before a candidate molecule can advance to human clinical trials.[8][9][10]

This guide provides a detailed framework for researchers, scientists, and drug development professionals on designing and executing robust in vivo studies for 2-thioxo-thiazolidin-4-one derivatives. It emphasizes ethical considerations, foundational toxicity assessments, and protocols for disease-specific efficacy models.

Ethical Framework and Regulatory Compliance: The Foundation of Animal Research

All research involving animal models must be built on a strong ethical foundation. The guiding principles are the 3Rs : Replacement , Reduction , and Refinement .[11][12] Researchers are obligated to replace animal studies with non-animal methods where possible, reduce the number of animals to the minimum required for statistically valid results, and refine procedures to minimize animal pain and distress.[7][8][11]

Before any experiment can begin, detailed protocols must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[12][13][14][15] This committee, comprising scientists, veterinarians, and non-affiliated members, reviews the study's rationale, justification for animal numbers, procedures, and personnel qualifications to ensure compliance with all federal and institutional regulations, such as the Animal Welfare Act (AWA) in the United States and Directive 2010/63/EU in Europe.[8][13][14]

Ethical_Workflow cluster_0 Conceptualization & Planning cluster_1 Regulatory Approval cluster_2 Execution A Research Idea & Literature Review B 3Rs Analysis: - Replacement (Alternatives?) - Reduction (Stats Justification) - Refinement (Minimize Distress) A->B Ethical Design C Draft IACUC Protocol: - Justification - Procedures - Endpoints B->C D Veterinary Consultation C->D E IACUC Review & Approval D->E F Animal Procurement & Acclimatization E->F G Conduct Experiment (per approved protocol) F->G Acute_Toxicity_UDP start Start: Dose Animal 1 (e.g., 175 mg/kg) outcome Observe for 48h start->outcome survives Animal Survives outcome->survives Outcome dies Animal Dies outcome->dies Outcome increase_dose Dose Next Animal at Higher Level (e.g., 550 mg/kg) survives->increase_dose decrease_dose Dose Next Animal at Lower Level (e.g., 55 mg/kg) dies->decrease_dose stop_cond Check Stopping Criteria increase_dose->stop_cond decrease_dose->stop_cond stop_cond->outcome Continue Test end Stop Test & Calculate LD50 stop_cond->end Criteria Met

Caption: Decision logic for the OECD 425 Up-and-Down Procedure.

Pharmacokinetic (PK) Studies

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is vital. [4]A preliminary PK study in rats or mice can provide key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability. [16]This information is crucial for designing rational dosing schedules in subsequent efficacy studies to ensure that therapeutic concentrations are maintained. [10]For example, a compound with a short half-life may require more frequent dosing. [16]

Efficacy Testing in Disease-Specific Animal Models

Once a safe dose range is established, the therapeutic efficacy of the derivatives can be tested in relevant disease models.

Protocol: Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This is a classic, reproducible model of acute inflammation. [17][18][19] Objective: To evaluate the anti-inflammatory effect of a test compound on acute, localized edema.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Test compound and vehicle

  • Positive control: Indomethacin or Diclofenac (e.g., 10 mg/kg) [19]* 1% (w/v) λ-Carrageenan solution in sterile saline

  • P plethysmometer or digital calipers

  • Oral gavage needles, subcutaneous injection needles

Procedure:

  • Grouping and Dosing:

    • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group 2: Positive Control (e.g., Diclofenac, p.o.)

    • Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound orally to the respective groups.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection. [18]6. Data Analysis:

    • Calculate the edema volume at each time point (Paw volume at time 't' - Paw volume at baseline).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Parameter Vehicle Control Positive Control Test Compound (Low Dose) Test Compound (High Dose)
Dose (mg/kg, p.o.) N/A1010100
Mean Paw Edema (mL) at 3h 0.85 ± 0.050.34 ± 0.030.62 ± 0.040.41 ± 0.05
% Inhibition at 3h 0%60%27%52%
Table 1: Example data summary for a carrageenan-induced paw edema study.
Protocol: Anticancer Activity (Tumor Xenograft Model)

This model assesses a compound's ability to inhibit tumor growth in vivo. [20] Objective: To evaluate the anti-tumor efficacy of a test compound on human cancer cells implanted in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., Nude or SCID), 6-8 weeks old.

  • Cancer cell line (e.g., HepG2 for liver cancer). [21][22]* Matrigel or similar basement membrane matrix.

  • Test compound, vehicle, and positive control (e.g., 5-Fluorouracil). [21]* Digital calipers.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping: Once tumors reach the target size, randomize mice into treatment groups (Vehicle, Positive Control, Test Compound).

  • Treatment: Administer the assigned treatments daily (or as determined by PK data) via the chosen route (e.g., oral gavage).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor body weight as an indicator of systemic toxicity.

    • Observe animals for any clinical signs of distress.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size as specified in the IACUC protocol.

  • Terminal Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Tissues may be collected for histopathology or biomarker analysis.

Protocol: Antidiabetic Activity (Dexamethasone-Induced Diabetic Rat Model)

This model is useful for studying insulin resistance, a key feature of type 2 diabetes. [6] Objective: To evaluate the blood glucose-lowering potential of a test compound.

Materials:

  • Male Wistar rats (180-220 g).

  • Dexamethasone sodium phosphate.

  • Test compound, vehicle, and positive control (e.g., Pioglitazone). [6]* Handheld glucometer and test strips.

Procedure:

  • Induction of Diabetes: Administer dexamethasone (e.g., 1 mg/kg, i.p.) daily for 10-14 days to induce a state of hyperglycemia and insulin resistance. [6]2. Confirmation: Confirm diabetes by measuring fasting blood glucose levels. Rats with levels >150 mg/dL are typically included in the study.

  • Grouping and Treatment:

    • Group 1: Normal Control (No dexamethasone, receives vehicle).

    • Group 2: Diabetic Control (Dexamethasone + Vehicle).

    • Group 3: Diabetic + Positive Control (Dexamethasone + Pioglitazone).

    • Group 4-5: Diabetic + Test Compound (Dexamethasone + Test Compound at different doses).

  • Treatment Period: Administer the respective treatments orally once daily for a specified period (e.g., 14-21 days). Continue dexamethasone administration in all diabetic groups to maintain the hyperglycemic state.

  • Monitoring:

    • Monitor fasting blood glucose levels periodically (e.g., every 3-4 days) from the tail vein.

    • Monitor body weight and food/water intake.

  • Terminal Analysis: At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipid profile, liver enzymes like AST and ALT). [6][23]Tissues like the pancreas, liver, and adipose tissue can be collected for histopathological examination.

Group Fasting Blood Glucose (mg/dL) - Day 0 Fasting Blood Glucose (mg/dL) - Day 14
Normal Control 85 ± 588 ± 6
Diabetic Control 185 ± 12210 ± 15
Pioglitazone 190 ± 10125 ± 9
Test Compound 188 ± 11145 ± 10
Table 2: Example data for changes in blood glucose levels.

Conclusion

The in vivo evaluation of 2-thioxo-thiazolidin-4-one derivatives is a complex but essential process that bridges the gap between chemical synthesis and potential clinical application. A methodically planned approach, beginning with a strong ethical foundation and robust acute toxicity testing, is paramount. The selection of appropriate, well-validated animal models for specific diseases like inflammation, cancer, and diabetes allows for the rigorous assessment of therapeutic efficacy. By following structured protocols and meticulously collecting and analyzing data, researchers can effectively characterize the preclinical profile of these promising compounds, paving the way for the development of novel therapeutics.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Google Scholar.
  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). OECD.
  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987).
  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). OECD.
  • Actions of novel antidiabetic thiazolidinedione, T-174, in animal models of non-insulin-dependent diabetes mellitus (NIDDM) and in cultured muscle cells. (n.d.). PubMed.
  • Chapter IV. Guidelines for Toxicity Tests. (n.d.). FDA.
  • FDA's Approach to Drug Testing with Laboratory Animals. (2024, December 20). BioBoston Consulting.
  • Ethical use of animals in medicine testing. (n.d.). European Medicines Agency.
  • Acute Toxicity by OECD Guidelines. (n.d.). Slideshare.
  • Thiazolidine derivatives and their pharmacological actions. (n.d.). E3S Web of Conferences.
  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evalu
  • Acute Toxicity Testing Criteria for New Chemical Substances. (n.d.). epa nepis.
  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (2022, January 27). PMC - PubMed Central.
  • In vivo Evaluation of Two Thiazolidin-4-one Derivatives in High Sucrose Diet Fed Pre-diabetic Mice and Their Modulatory Effect on AMPK, Akt and p38 MAP Kinase in L6 Cells. (n.d.). PMC - PubMed Central.
  • Everything You Need to Know About Satisfying IACUC Protocol Requirements. (2019, July 30). PMC - NIH.
  • Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2023, January 4).
  • Ethical considerations regarding animal experiment
  • Pharmacokinetics and Metabolism of [35S]-Thiazolidine Carboxylic Acid in the Rat. I.
  • In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound. (2020, February 5). PubMed.
  • Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. (n.d.). PMC - PubMed Central.
  • Everything You Need to Know About Satisfying IACUC Protocol Requirements. (2025, August 9). [No Source]
  • Regulations: Animal Testing for Drug Development? (2024, October 16). St. Hope Rx.
  • Acute Toxicity Studies: 3 Best Practices for Your IND Timeline. (2023, November 3). WuXi AppTec.
  • How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research. (2025, November 19). [No Source]
  • Ethics of Animal Use in Research. (n.d.). [No Source]
  • Mouse acute toxicity. (n.d.). Bio-protocol.
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). NIH.
  • IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. (2009, December 11). Office of Research.
  • Acute Toxicity study of Synthesized drug and Herbal Product. (n.d.). Asian Journal of Pharmaceutical Research.
  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (n.d.). PMC - PubMed Central.
  • Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflamm
  • Evaluation of 2-Thioxoimadazolidin-4-One Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (n.d.). MDPI.
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (n.d.). PMC.
  • Preparing a Protocol for Submission. (n.d.). UCI Office of Research.
  • (PDF) SCREENING OF NEW SYNTHETIC THIAZOLIDINE-4-ONES FOR ANTI-INFLAMMATORY ACTIVITY IN ALBINO RATS. (2025, August 7).
  • Anti-inflammatory and ulcerogenic activities of thiazolidine-4-ones in rats. (n.d.).
  • (PDF)
  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024, May 23). PMC - PubMed Central.
  • Synthesis of Novel 2-Thioxothiazolidin-4-one and Thiazolidine-2, 4-dione Derivatives as Potential Anticancer Agents. (2025, August 9).
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
  • (PDF) Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (2025, October 14).
  • Design, synthesis and preliminary bioactivity studies of 2-thioxo-4-thiazolidinone derivatives as Bcl-2 inhibitors. (2015, May 1). PubMed.
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (n.d.). [No Source]

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-Thioxo-3-m-tolyl-thiazolidin-4-one as a Versatile Lead Compound in Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing 2-thioxo-3-m-tolyl-thiazolidin-4-one, a member of the rhodanine family, as a foun...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing 2-thioxo-3-m-tolyl-thiazolidin-4-one, a member of the rhodanine family, as a foundational scaffold for drug discovery programs. This document outlines synthetic protocols, methodologies for biological evaluation, and strategic considerations for lead optimization, while also addressing the inherent challenges associated with the rhodanine core.

Introduction: The Rhodanine Scaffold and the Significance of 2-Thioxo-3-m-tolyl-thiazolidin-4-one

The thiazolidin-4-one ring system, particularly its 2-thioxo derivative known as rhodanine, is a privileged scaffold in medicinal chemistry.[1][2] Rhodanine derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4] Their synthetic tractability and the ability to introduce diverse substituents at the N-3 and C-5 positions make them attractive starting points for lead discovery and optimization.[1]

2-Thioxo-3-m-tolyl-thiazolidin-4-one incorporates a meta-tolyl group at the N-3 position. This specific substitution provides a valuable vector for structure-activity relationship (SAR) studies, allowing for exploration of steric and electronic effects on target engagement. While the broader rhodanine class is well-studied, this document will focus on establishing a discovery workflow with this specific analog as the lead compound.

A critical consideration in any rhodanine-based drug discovery program is the potential for these compounds to act as Pan Assay Interference Compounds (PAINS).[5][6] Their reactivity, potential for aggregation, and color can lead to non-specific interactions and false-positive results in high-throughput screening campaigns.[5][6] Therefore, a rigorous and self-validating experimental approach, as outlined in this guide, is paramount.

Synthesis and Characterization

The synthesis of 2-thioxo-3-m-tolyl-thiazolidin-4-one is a well-established and robust process, typically achieved through a multi-step reaction sequence.

Protocol 2.1: Synthesis of 2-Thioxo-3-m-tolyl-thiazolidin-4-one

Objective: To synthesize the title compound from commercially available starting materials.

Materials:

  • m-Toluidine

  • Carbon disulfide (CS₂)

  • Ammonia solution (25-30%)

  • Sodium chloroacetate

  • Hydrochloric acid (6N)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Formation of the Dithiocarbamate Salt:

    • In a round-bottom flask cooled in an ice bath (0-5°C), dissolve m-toluidine in ethanol.

    • Slowly add an aqueous solution of ammonia, followed by the dropwise addition of carbon disulfide while maintaining the temperature below 10°C.

    • Stir the reaction mixture vigorously for 10-12 hours. The formation of a precipitate (the ammonium dithiocarbamate salt) should be observed.

    • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

  • Cyclization to form 2-Thioxo-3-m-tolyl-thiazolidin-4-one:

    • In a separate flask, dissolve the dried dithiocarbamate salt in water.

    • Slowly add an aqueous solution of sodium chloroacetate at 5-10°C and stir for 2-3 hours.

    • Acidify the reaction mixture by the dropwise addition of 6N HCl. This will induce cyclization and precipitation of the product.

    • Stir the mixture at 50-60°C for an additional 3 hours to ensure complete reaction.

    • Cool the mixture to room temperature, filter the solid product, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-thioxo-3-m-tolyl-thiazolidin-4-one.[7]

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass spectrometry to determine the molecular weight.

  • FT-IR spectroscopy to identify characteristic functional groups (e.g., C=O, C=S).

  • Melting point analysis to assess purity.

Diagram 2.1: Synthesis Workflow

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Cyclization A m-Toluidine C Ammonium m-tolyldithiocarbamate A->C Ethanol, 0-5°C B Carbon Disulfide + Ammonia B->C D Sodium Chloroacetate C->D Intermediate F 2-Thioxo-3-m-tolyl-thiazolidin-4-one D->F Water, 5-10°C E Acidification (HCl) E->F 50-60°C

Caption: Synthetic pathway for 2-thioxo-3-m-tolyl-thiazolidin-4-one.

Biological Evaluation: A Tiered Screening Approach

Given the broad spectrum of activities reported for rhodanine derivatives, a tiered approach to biological screening is recommended. This allows for the efficient identification of promising activities while incorporating assays to flag potential PAINS behavior early in the process.

Diagram 3.1: Tiered Biological Screening Workflow

G A Lead Compound: 2-Thioxo-3-m-tolyl-thiazolidin-4-one B Tier 1: Primary Screening (e.g., Antibacterial MIC, Anticancer Cell Viability) A->B C Tier 2: PAINS Assessment (Detergent Counter-Screen, Nephelometry, ALARM NMR) B->C D Tier 3: Secondary & Orthogonal Assays (e.g., Target-based enzyme inhibition, Biofilm disruption) C->D If Passes F Inactive or PAINS Flag C->F If Fails E Hit Confirmation & SAR Studies D->E

Caption: A workflow for screening and validating biological activity.

Protocol 3.1: Primary Antibacterial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the lead compound against a panel of pathogenic bacteria.

Materials:

  • 2-Thioxo-3-m-tolyl-thiazolidin-4-one dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Positive control antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative).

  • Resazurin sodium salt solution.

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Include wells for a positive control (bacteria + antibiotic), a negative control (bacteria + broth), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change, indicating inhibition of bacterial growth.

Protocol 3.2: Anticancer Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the lead compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., K562, MCF-7).[8]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

  • 2-Thioxo-3-m-tolyl-thiazolidin-4-one dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The rhodanine scaffold is amenable to modification at two primary positions: the N-3 position (currently occupied by the m-tolyl group) and the C-5 methylene group.[1] A systematic SAR study is crucial for improving potency and selectivity while potentially mitigating PAINS liability.

Table 4.1: Hypothetical SAR Data for Rhodanine Analogs
Compound IDN-3 SubstituentC-5 SubstituentAntibacterial MIC (µg/mL) vs. S. aureusAnticancer IC₅₀ (µM) vs. K562
LEAD-001 3-methylphenyl=CH₂3215
OPT-002 4-fluorophenyl=CH₂168.5
OPT-003 3-methylphenyl=CH-(4-hydroxyphenyl)82.1
OPT-004 4-fluorophenyl=CH-(4-hydroxyphenyl)40.9
OPT-005 3-methylphenyl=CH-(2-thienyl)>6425

This data is illustrative and serves as an example for an SAR table.

Diagram 4.1: Key Modification Points for SAR Studies

G cluster_0 Structure-Activity Relationship img A N-3 Position: - Modulate lipophilicity - Explore electronic effects (e.g., tolyl -> fluorophenyl) B C-5 Position: - Introduce H-bond donors/acceptors - Target specific protein pockets (e.g., Knoevenagel condensation)

Sources

Application

Thiazolidinone Derivatives in Agricultural Research: A Technical Guide for Pest Control

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of thiazolidinone derivatives in agricultural pest control. Moving beyond a simple recitati...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of thiazolidinone derivatives in agricultural pest control. Moving beyond a simple recitation of facts, this document delves into the rationale behind experimental designs, provides detailed, field-tested protocols, and synthesizes the current understanding of structure-activity relationships and mechanisms of action. Our aim is to equip you with the knowledge to not only replicate these methods but also to innovate and adapt them for your specific research goals.

Introduction: The Rise of Thiazolidinones in Crop Protection

The relentless challenge of ensuring global food security necessitates the development of novel, effective, and environmentally conscious pesticides. Thiazolidinones, a class of heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring, have emerged as a "wonder nucleus" in medicinal chemistry due to their broad spectrum of biological activities.[1][2] This versatility extends into the agricultural sector, where their derivatives are demonstrating significant potential as insecticides, fungicides, herbicides, and nematicides.[1][3][4][5]

The core thiazolidinone scaffold, particularly the 4-thiazolidinone ring, offers multiple sites for chemical modification (positions 2, 3, and 5), allowing for the fine-tuning of biological activity and target specificity.[6][7] This inherent adaptability is a key driver of the extensive research into these compounds for crop protection. This guide will explore the synthesis, biological evaluation, and mechanistic insights of thiazolidinone derivatives, providing a solid foundation for their application in pest control research.

Synthetic Strategies for Thiazolidinone Derivatives

The synthesis of thiazolidinone derivatives is well-established and can be achieved through various routes, often involving multicomponent reactions that are efficient and allow for diverse substitutions.

General Synthesis of 4-Thiazolidinones

A common and versatile method for synthesizing 4-thiazolidinones involves the one-pot cyclocondensation of an amine, an aldehyde or ketone, and a mercaptoacetic acid (thioglycolic acid).[8] This three-component reaction is advantageous for creating a library of diverse derivatives for screening.

Logical Relationship: Synthesis of 4-Thiazolidinone Derivatives

synthesis_workflow Reactants Primary Amine + Aldehyde/Ketone + Thioglycolic Acid Intermediate Schiff Base (Iminium ion intermediate) Reactants->Intermediate Condensation Product 4-Thiazolidinone Derivative Intermediate->Product Cyclization

Caption: General workflow for the synthesis of 4-thiazolidinone derivatives.

Protocol 2.1: Synthesis of 2,3-disubstituted-4-thiazolidinones

This protocol outlines a standard procedure for the synthesis of 4-thiazolidinone derivatives, which can be adapted based on the specific reactants used.

Materials:

  • Substituted aniline (10 mmol)

  • Aromatic aldehyde (10 mmol)

  • Thioglycolic acid (12 mmol)

  • Solvent (e.g., dry acetone, ethanol, or solvent-free conditions)[8][9]

  • Catalyst (optional, e.g., piperidine, ammonium persulfate)[8][10]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Schiff Base Formation (Intermediate Step): In a round-bottom flask, dissolve the substituted aniline (10 mmol) and aromatic aldehyde (10 mmol) in the chosen solvent (e.g., 50 mL of ethanol).[11]

  • Add a catalytic amount of piperidine or a few drops of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization to Thiazolidinone: To the flask containing the Schiff base, add thioglycolic acid (12 mmol).[8]

  • Reflux the reaction mixture for an additional 6-8 hours.

  • Isolation and Purification: After cooling, the reaction mixture is poured into ice-cold water.[12]

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the pure 4-thiazolidinone derivative.[9]

Self-Validation: The purity and structure of the synthesized compounds should be confirmed using analytical techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[6][13]

Applications in Pest Control and Biological Activity

Thiazolidinone derivatives have demonstrated a wide range of activities against various agricultural pests.

Insecticidal Activity

Thiazolidinone derivatives have shown promising insecticidal effects against a variety of pests, including aphids and lepidopteran insects like Spodoptera frugiperda.[10][14]

Mechanism of Action: Some thiazolidinone derivatives act as trehalase inhibitors.[14] Trehalase is a crucial enzyme in insects that metabolizes trehalose, the primary blood sugar, into glucose for energy.[14] Inhibition of this enzyme disrupts the insect's energy metabolism, leading to developmental deformities, reduced reproduction, and mortality.[14] Other derivatives have been designed to target nicotinic acetylcholine receptors (nAChRs), similar to neonicotinoid insecticides, but with potentially lower toxicity to beneficial insects like honeybees.[15]

Experimental Workflow: Screening for Insecticidal Activity

insecticidal_screening cluster_synthesis Compound Preparation cluster_bioassay Bioassay cluster_data Data Analysis Synthesis Synthesize Thiazolidinone Derivatives Formulation Formulate Test Solutions (e.g., in DMSO) Synthesis->Formulation Treatment Apply Test Compounds (e.g., leaf-dip method) Formulation->Treatment Rearing Rear Pest Insects (e.g., Aphis craccivora) Rearing->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Mortality Record Mortality Rates at Different Time Points Incubation->Mortality LC50 Calculate LC50 Values Mortality->LC50 SAR Structure-Activity Relationship (SAR) Analysis LC50->SAR

Caption: A typical workflow for screening thiazolidinone derivatives for insecticidal activity.

Protocol 3.1.1: Leaf-Dip Bioassay for Aphidicidal Activity

This protocol is adapted from methods used to screen compounds against aphids like Aphis craccivora.[10]

Materials:

  • Host plants (e.g., cowpea seedlings)

  • Culture of aphids (Aphis craccivora)

  • Synthesized thiazolidinone derivatives

  • Solvent (e.g., DMSO) and surfactant (e.g., Tween-80)

  • Petri dishes

  • Filter paper

  • Fine camel hair brush

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions (e.g., 0.1, 1, 10, 50, 100 ppm) in distilled water containing a small amount of surfactant (e.g., 0.1% Tween-80) to ensure even spreading. A control solution should be prepared with DMSO and surfactant only.

  • Treatment: Detach leaves from the host plants. Dip each leaf in a test solution for 30 seconds with gentle agitation.

  • Drying: Allow the treated leaves to air-dry at room temperature.

  • Infestation: Place the dried leaves, abaxial side up, on moist filter paper in Petri dishes. Using a fine camel hair brush, carefully transfer a known number of adult aphids (e.g., 20-30) onto each treated leaf.

  • Incubation: Incubate the Petri dishes at a controlled temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16:8 h light:dark).

  • Data Collection: Record the number of dead aphids at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.

Fungicidal Activity

Thiazolidinone derivatives have shown significant fungicidal activity against a broad spectrum of plant pathogenic fungi, including Aspergillus niger, Pythium aphanidermatum, and Botrytis cinerea.[9]

Mechanism of Action: The exact mechanism of action can vary. Some thiazolidinones are known to inhibit fungal carbonic anhydrases or lanosterol 14α-demethylase (CYP51a1), an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[16][17]

Protocol 3.2.1: Poisoned Food Technique for Antifungal Screening

This is a standard in vitro method to evaluate the fungitoxicity of compounds.[9]

Materials:

  • Pure cultures of test fungi

  • Potato Dextrose Agar (PDA) medium

  • Synthesized thiazolidinone derivatives

  • Solvent (e.g., acetone or DMSO)

  • Sterile Petri dishes

  • Cork borer (5 mm diameter)

Procedure:

  • Preparation of Poisoned Medium: Prepare a stock solution of the test compound in a suitable solvent. Add the appropriate amount of the stock solution to molten PDA to achieve the desired final concentration (e.g., 50 ppm).[9] A control plate should be prepared with the solvent alone.

  • Plating: Pour the poisoned PDA into sterile Petri dishes and allow it to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an actively growing culture of the test fungus. Place the mycelial disc, mycelium-side down, in the center of the poisoned PDA plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 28 ± 2°C) for 48-72 hours, or until the fungal growth in the control plate has reached the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in both the treated and control plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

Nematicidal and Herbicidal Activities

Research has also explored the potential of thiazolidinone derivatives as nematicides against root-knot nematodes like Meloidogyne incognita and as herbicides.[4] For instance, some pyrimidine-thiazolidinone hybrids have shown herbicidal activity.[10] Further research is needed to fully elucidate their mechanisms of action and efficacy in these areas.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of thiazolidinone derivatives and their biological activity is crucial for designing more potent and selective pesticides.

Key SAR Insights:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the thiazolidinone core significantly influence activity. Electron-withdrawing groups, such as chloro (Cl) and nitro (NO2), often enhance insecticidal and fungicidal potency.[1][10]

  • Modifications at the C5 Position: The introduction of an arylidene group at the C5 position of the thiazolidin-4-one ring is a common strategy that often leads to increased biological activity.[9]

  • Lipophilicity: Lipophilicity (LogP) is a key descriptor in QSAR studies of thiazolidinone derivatives, with an optimal range often correlating with higher antifungal activity.[18][19]

Data Presentation: SAR of Fungicidal Thiazolidinone Derivatives

Compound IDR Group (Substitution on Phenyl Ring)% Inhibition at 50 ppm (Botrytis cinerea)
1a 4-H55.2
1b 4-Cl78.5
1c 2,4-diCl85.1
1d 2,4-diCl, 5-F92.3
2a 4-OCH362.7

Note: This table is a representative example based on general findings in the literature; actual values may vary.[9]

Conclusion and Future Perspectives

Thiazolidinone derivatives represent a highly promising and versatile scaffold for the development of new agricultural pesticides. Their synthetic accessibility, broad spectrum of biological activity, and the potential for rational design based on SAR studies make them an attractive area for continued research. Future work should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets for different classes of thiazolidinone derivatives to enable more targeted drug design.

  • Ecotoxicology and Safety Profile: Thoroughly evaluating the environmental fate and non-target toxicity of lead compounds to ensure they meet modern safety standards.[5]

  • Formulation and Field Trials: Developing stable and effective formulations for promising candidates and conducting field trials to assess their efficacy under real-world agricultural conditions.

By leveraging the principles and protocols outlined in this guide, researchers can contribute to the development of the next generation of thiazolidinone-based pest control agents, ultimately supporting a more sustainable and productive agricultural future.

References

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
  • Computational Modeling Oriented Substructure Splicing Application in the Identification of Thiazolidine Derivatives as Potential Low Honeybee Toxic Neonicotinoids. PubMed.
  • Green Design, Synthesis, and Molecular Docking Study of Novel Quinoxaline Derivatives with Insecticidal Potential against Aphis craccivora. PMC - PubMed Central.
  • 2,4-Dioxo-1,3-thiazolidine derivatives as a lead for new fungicides.
  • Researchers obtain results with three new thiazolidinone compounds against Spodoptera frugiperda. Revista Cultivar.
  • Application of thiazinone and thiazolidinone structure in pharmacy and pesticide.
  • RECENT DEVELOPMENTS AND BIOLOGICAL ACTIVITIES OF THIAZOLIDINONE DERIV
  • Recent insights into synthesis, biological activities, structure activity relationship and molecular interactions of thiazolidinone hybrids: A systematic review.
  • Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors. MDPI.
  • Recent developments and biological activities of thiazolidinone derivatives: A review.
  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. PMC - PubMed Central.
  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies.
  • Thiazolidinone Derivatives as Next-Generation Antifungal Scaffolds: Synthesis and QSAR Study. Oriental Journal of Chemistry.
  • Structural Activity Relationship (SAR) of Thiazolidinones.
  • Synthesis of 4-thiazolidinone derivatives and assessment of their toxicological properties.
  • Synthesis and Biological Activity of Some New Thiazolidinone Deriv
  • Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. PMC - NIH.
  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC - PubMed Central.
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
  • Thiazolidinone Derivatives as Next-Generation Antifungal Scaffolds: Synthesis and QSAR Study.
  • A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges.
  • Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors. PubMed.

Sources

Method

The Versatility of 2-Thioxo-thiazolidin-4-ones: A Guide to Their Application in Material Science

Introduction: Unveiling the Potential of a Privileged Scaffold The 2-thioxo-thiazolidin-4-one, commonly known as rhodanine, is a five-membered heterocyclic scaffold that has garnered significant attention beyond its well...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 2-thioxo-thiazolidin-4-one, commonly known as rhodanine, is a five-membered heterocyclic scaffold that has garnered significant attention beyond its well-established roles in medicinal chemistry.[1][2][3] Its unique electronic properties, structural versatility, and facile synthesis make it an exemplary building block for a new generation of functional materials. The rhodanine core possesses a reactive methylene group at the C-5 position, which readily undergoes Knoevenagel condensation with various aldehydes, allowing for the facile introduction of a wide array of functional groups and the extension of π-conjugated systems.[3][4] This inherent reactivity, coupled with the electron-withdrawing nature of the thio-carbonyl and carbonyl groups, imparts tunable optical and electronic properties to its derivatives.

This comprehensive guide delves into the burgeoning applications of 2-thioxo-thiazolidin-4-ones in material science, providing researchers, scientists, and professionals in drug and material development with detailed application notes and validated protocols. We will explore their utility in the fabrication of advanced optical materials, their efficacy as corrosion inhibitors, and their emerging role in the development of antibiofilm surfaces. Each section is designed to not only provide step-by-step methodologies but also to offer insights into the underlying scientific principles, empowering researchers to innovate and adapt these protocols for their specific needs.

I. Engineering Optical and Electronic Properties: From Light Emission to Energy Conversion

The tunable π-conjugated system of rhodanine derivatives makes them exceptional candidates for applications in organic electronics and photonics. By judiciously selecting the aldehyde for the Knoevenagel condensation, one can precisely engineer the frontier molecular orbital energy levels (HOMO and LUMO) and the optical bandgap of the resulting molecule.[5] This has led to their successful integration into organic solar cells and the development of novel fluorescent materials exhibiting aggregation-induced emission (AIE).

A. Application Note: Rhodanine Derivatives as Non-Fullerene Acceptors in Organic Photovoltaics

Traditional organic photovoltaic (OPV) devices have heavily relied on fullerene derivatives as electron acceptors. However, these materials suffer from limitations such as weak absorption in the visible spectrum and limited tunability. Rhodanine-based small molecules have emerged as promising non-fullerene acceptors due to their strong and broad absorption, ease of synthesis, and tunable energy levels. The general strategy involves creating a donor-acceptor-donor (D-A-D) or an acceptor-donor-acceptor (A-D-A) type molecule, where the rhodanine moiety acts as the electron-accepting unit.

B. Protocol: Synthesis of a Rhodanine-Based Non-Fullerene Acceptor via Knoevenagel Condensation

This protocol outlines the synthesis of a representative A-D-A type non-fullerene acceptor using a Knoevenagel condensation reaction.

Materials:

  • Rhodanine (2-thioxo-thiazolidin-4-one)

  • A dialdehyde-functionalized donor core (e.g., a benzodithiophene or fluorene derivative)

  • Piperidine or another suitable base catalyst

  • Chloroform or toluene (reaction solvent)

  • Methanol (for precipitation/washing)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the dialdehyde donor core (1 equivalent) and rhodanine (2.2 equivalents) in a minimal amount of chloroform or toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.

  • Reaction: Stir the mixture at reflux for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Precipitation: Add methanol to the concentrated mixture to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with cold methanol to remove unreacted starting materials and impurities.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow Start Start Dissolve Dissolve Dialdehyde and Rhodanine in Solvent Start->Dissolve Add_Catalyst Add Piperidine (Catalyst) Dissolve->Add_Catalyst Reflux Reflux for 4-8h (Monitor by TLC) Add_Catalyst->Reflux Cool_Concentrate Cool and Concentrate Reaction Mixture Reflux->Cool_Concentrate Precipitate Precipitate with Methanol Cool_Concentrate->Precipitate Filter_Wash Filter and Wash with Methanol Precipitate->Filter_Wash Purify Purify by Column Chromatography Filter_Wash->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Knoevenagel condensation workflow for synthesizing rhodanine-based acceptors.

C. Application Note: Aggregation-Induced Emission (AIE) in Rhodanine Derivatives

Aggregation-induced emission is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation.[6] This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways. Rhodanine derivatives can be designed to exhibit AIE by incorporating bulky, rotatable groups.[7][8][9] These AIE-active materials have potential applications in bio-imaging, chemical sensors, and organic light-emitting diodes (OLEDs).

D. Protocol: Characterization of AIE Properties of a Rhodanine Derivative

This protocol describes the steps to investigate the AIE characteristics of a synthesized rhodanine derivative.

Materials:

  • Synthesized rhodanine derivative

  • Tetrahydrofuran (THF) (good solvent)

  • Water (poor solvent)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the rhodanine derivative in THF at a concentration of 10⁻³ M.

  • UV-Vis and Fluorescence Spectra in Pure THF: Take an aliquot of the stock solution and dilute it with THF to a concentration of 10⁻⁵ M. Measure its UV-Vis absorption and fluorescence emission spectra.

  • Preparation of THF/Water Mixtures: Prepare a series of solutions with varying water fractions (fw), from 0% to 90%, while keeping the concentration of the rhodanine derivative constant at 10⁻⁵ M. For example, to prepare a solution with fw = 10%, mix 0.9 mL of the stock solution with 0.1 mL of water and dilute to 10 mL with THF.

  • Measurement of Fluorescence Spectra: Measure the fluorescence emission spectra of the rhodanine derivative in all the prepared THF/water mixtures.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the water fraction. A significant increase in fluorescence intensity at higher water fractions is indicative of AIE.

  • Quantum Yield Measurement: Determine the fluorescence quantum yields in both the dilute THF solution and in the aggregated state (e.g., in a 90% water/THF mixture) using a standard fluorophore with a known quantum yield (e.g., quinine sulfate) for comparison.

Water Fraction (fw)Absorbance (λmax)Fluorescence Intensity (a.u.)
0%ValueValue
10%ValueValue
30%ValueValue
50%ValueValue
70%ValueValue
90%ValueValue
Caption: Example data table for AIE characterization.

II. Surface Protection: 2-Thioxo-thiazolidin-4-ones as Corrosion Inhibitors

The corrosion of metals is a pervasive issue with significant economic and safety implications. Organic corrosion inhibitors that adsorb onto the metal surface to form a protective barrier are a key mitigation strategy. Thiazolidin-4-one derivatives have demonstrated excellent potential as corrosion inhibitors for mild steel in acidic media.[7][9] Their efficacy is attributed to the presence of heteroatoms (N, S, O) with lone pairs of electrons and π-electrons in the aromatic rings, which facilitate strong adsorption onto the metal surface.

A. Application Note: Evaluating Corrosion Inhibition Efficacy

The performance of a corrosion inhibitor is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods provide quantitative data on the corrosion rate and the mechanism of inhibition.

B. Protocol: Electrochemical Evaluation of a Rhodanine-Based Corrosion Inhibitor

This protocol details the procedure for assessing the corrosion inhibition efficiency of a rhodanine derivative on mild steel in a 1 M HCl solution.

Materials:

  • Mild steel coupons

  • Rhodanine derivative inhibitor

  • 1 M Hydrochloric acid (HCl) solution

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell (working electrode: mild steel coupon; counter electrode: platinum wire; reference electrode: saturated calomel electrode (SCE))

  • Polishing papers of different grades

  • Acetone and distilled water for cleaning

Procedure:

  • Working Electrode Preparation: Mechanically polish the mild steel coupons with successively finer grades of emery paper, wash with distilled water, degrease with acetone, and dry.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode, a platinum wire as the counter electrode, and an SCE as the reference electrode. The electrolyte is 1 M HCl solution, both with and without the rhodanine inhibitor at various concentrations.

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by measuring the OCP for about 30-60 minutes until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a small amplitude AC signal (e.g., 10 mV).

  • Potentiodynamic Polarization: After EIS, conduct potentiodynamic polarization scans from a potential of -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Data Analysis:

    • EIS: Analyze the Nyquist and Bode plots. Fit the data to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

    • Potentiodynamic Polarization: Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency can be calculated using: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

Corrosion_Test_Workflow Start Start Prepare_Electrode Prepare Mild Steel Working Electrode Start->Prepare_Electrode Setup_Cell Assemble 3-Electrode Electrochemical Cell Prepare_Electrode->Setup_Cell Measure_OCP Measure Open Circuit Potential (OCP) Setup_Cell->Measure_OCP Perform_EIS Perform Electrochemical Impedance Spectroscopy (EIS) Measure_OCP->Perform_EIS Perform_PDP Perform Potentiodynamic Polarization (PDP) Perform_EIS->Perform_PDP Analyze_Data Analyze EIS and PDP Data (Calculate IE%) Perform_PDP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for electrochemical corrosion testing.

III. Combating Biofilms: Rhodanine Derivatives on Material Surfaces

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which can form on a variety of surfaces, leading to persistent infections and material degradation. There is a growing interest in developing materials with surfaces that can inhibit biofilm formation. Rhodanine derivatives have shown promise as antibiofilm agents, and incorporating them into surface coatings is an active area of research.[8]

A. Application Note: Assessing the Antibiofilm Activity of Coated Surfaces

The effectiveness of an antibiofilm coating is determined by its ability to reduce the attachment and growth of bacteria on the surface. The crystal violet assay is a simple and widely used method for quantifying biofilm formation.[5][10][11]

B. Protocol: Quantification of Biofilm Formation on a Rhodanine-Coated Surface using the Crystal Violet Assay

This protocol describes how to evaluate the antibiofilm properties of a surface coated with a rhodanine derivative against a biofilm-forming bacterium like Staphylococcus aureus.

Materials:

  • Sterile 24-well plates containing the rhodanine-coated and uncoated (control) material samples.

  • Staphylococcus aureus culture.

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium.

  • Phosphate-buffered saline (PBS).

  • 0.1% Crystal Violet solution.

  • 30% Acetic acid in water.

  • Microplate reader.

Procedure:

  • Bacterial Culture Preparation: Grow an overnight culture of S. aureus in TSB at 37°C. Dilute the culture to an OD₆₀₀ of 0.1 in fresh TSB.

  • Inoculation: Add 1 mL of the diluted bacterial culture to each well containing the coated and uncoated samples. Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Washing: Gently remove the medium and planktonic (free-floating) bacteria from each well by aspiration. Wash each well three times with 1 mL of sterile PBS to remove any remaining non-adherent bacteria.

  • Fixation: Add 1 mL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and allow the wells to air dry. Add 1 mL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Destaining and Solubilization: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear. Air dry the plate. Add 1 mL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Transfer 200 µL of the solubilized crystal violet from each well to a new 96-well plate. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Compare the absorbance values of the coated surfaces to the uncoated controls. A lower absorbance indicates inhibition of biofilm formation.

SampleAbsorbance at 570 nm (Mean ± SD)% Biofilm Inhibition
Uncoated ControlValue0%
Rhodanine-CoatedValueCalculated Value
Caption: Example data table for biofilm quantification.

Conclusion and Future Outlook

The 2-thioxo-thiazolidin-4-one scaffold is a testament to the power of heterocyclic chemistry in creating materials with diverse and tunable functionalities. From controlling the flow of electrons in solar cells to protecting metals from degradation and preventing the formation of harmful bacterial biofilms, the applications of rhodanine derivatives in material science are vast and rapidly expanding. The protocols detailed in this guide provide a solid foundation for researchers to explore and exploit the remarkable properties of this versatile molecule. Future research will undoubtedly uncover new and exciting applications, further solidifying the importance of the rhodanine core in the development of advanced materials for a sustainable and healthy future.

References

  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]

  • An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Rhodanine dye-based small molecule acceptors for organic photovoltaic cells. The Royal Society of Chemistry. [Link]

  • An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Micro-Titre Plate. Journal of Clinical and Diagnostic Research. [Link]

  • Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. NIH National Library of Medicine. [Link]

  • Methods used for evaluating corrosion inhibition efficiency. ResearchGate. [Link]

  • An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. bioRxiv. [Link]

  • An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Publishing. [Link]

  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. MDPI. [Link]

  • Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives. [Link]

  • Fabrication and Characterization of Dye-Sensitized Solar Cells Based on Rhodamine Dyes. [Link]

  • Synthesis of New Derivatives of Rhodanine Dyes for Dye-Sensitized Solar Cells (DSSCs). [Link]

  • Understanding the AIE phenomenon of nonconjugated rhodamine derivatives via aggregation-induced molecular conformation change. NIH National Library of Medicine. [Link]

  • Optimizing Alkyl Side Chains in Difluorobenzene–Rhodanine Small-Molecule Acceptors for Organic Solar Cells. NIH National Library of Medicine. [Link]

  • The synthesis and optical property of a series of rhodanine... ResearchGate. [Link]

  • A new class of rhodamine luminophores: Design, syntheses and aggregation-induced emission enhancement. ResearchGate. [Link]

  • Solution Processable Rhodanine-Based Small Molecule Organic Photovoltaic Cells with a Power Conversion Efficiency of 6.1%. ResearchGate. [Link]

  • Experimental evaluation of new organic compounds as corrosion inhibitors for mild steel in hydrochloric acid. Semantic Scholar. [Link]

  • Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica. [Link]

  • Optical Properties of Rhodamine – B Dye Doped in Transparent Polymers for Sensor Application. ResearchGate. [Link]

  • Synthesis of rhodanine derivatives via Knoevenagel condensation. ResearchGate. [Link]

  • Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution. [Link]

  • Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. NIH National Library of Medicine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting side product formation in thiazolidinone reactions

Welcome to the Technical Support Center for thiazolidinone reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges that researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiazolidinone reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges that researchers, scientists, and drug development professionals face at the bench. Thiazolidinone cores are foundational in medicinal chemistry, but their synthesis is often plagued by side product formation that can derail timelines and complicate purification.[1]

This resource is structured as a direct, question-and-answer troubleshooting guide. We will explore the causality behind common side reactions, provide field-proven solutions, and ground our recommendations in authoritative literature.

Troubleshooting Guide: Common Side Product Scenarios

This section addresses specific issues you may encounter during thiazolidinone synthesis, providing probable causes and actionable solutions.

Question 1: My 5-arylidene-2,4-thiazolidinedione synthesis (via Knoevenagel condensation) is yielding a mixture of geometric isomers. How can I obtain the desired isomer exclusively?

Answer: The formation of both E and Z isomers is a frequent issue in Knoevenagel condensations for 5-arylidene thiazolidinones.[2] The underlying cause is kinetic versus thermodynamic control. While one isomer may form faster, the other is often more stable. The Z-isomer is generally the more thermodynamically stable and, therefore, the desired product in most applications.

Causality and Mechanism: The Knoevenagel condensation proceeds through a reversible aldol-type addition followed by an irreversible dehydration step. The initial ratio of E/Z isomers can be kinetically controlled. However, given sufficient energy and time, the mixture can equilibrate to favor the more thermodynamically stable isomer.

Solutions:

  • Prolong Reaction Time: Simply extending the reaction time, even after TLC indicates consumption of starting materials, can allow the kinetic product to convert to the thermodynamic one.

  • Apply Gentle Heating: Increasing the reaction temperature moderately can provide the necessary activation energy for the isomers to equilibrate. Monitor carefully to avoid decomposition.[2]

  • Solvent Selection: The polarity of the solvent can influence the transition state energies and the stability of the isomers, thereby affecting the final E/Z ratio.[2] It is advisable to screen a range of solvents (e.g., ethanol, acetic acid, DMF) to find the optimal conditions for your specific substrates. Microwave-assisted synthesis in acetic acid with a catalyst like ethylenediamine (EDA) has been shown to be highly efficient in producing the desired products in high yields.[3][4]

Question 2: During a three-component reaction of an amine, aldehyde, and mercaptoacetic acid, I'm isolating a significant amount of a 1,3-oxathiolan-5-one byproduct. What is happening and how can I prevent this?

Answer: The formation of a 1,3-oxathiolan-5-one is a classic competing cyclization pathway. This side reaction is particularly prevalent in the reaction of imines (formed in situ from the amine and aldehyde) with mercaptoacetic acid.

Causality and Mechanism: The key intermediate is the imine. Mercaptoacetic acid has two nucleophilic centers: the sulfur (thiol) and the oxygen (carboxylate).

  • Desired Pathway (Thiazolidinone): The thiol group attacks the imine carbon, followed by intramolecular cyclization via amide bond formation.

  • Side Pathway (Oxathiolanone): The carboxylate oxygen attacks the imine carbon, leading to the formation of the five-membered 1,3-oxathiolan-5-one ring. This pathway is often favored at elevated temperatures.[2]

Solutions:

  • Strict Temperature Control: Maintain a lower reaction temperature to favor the desired reaction pathway involving the more nucleophilic sulfur atom.[2]

  • Catalyst Choice: The use of certain catalysts can promote the desired cyclization. For instance, heterogeneous catalysts like nano-CdZr₄(PO₄)₆ under ultrasonic irradiation have been used to efficiently synthesize 1,3-thiazolidin-4-ones, minimizing side products.[5]

  • Microwave Irradiation: Microwave synthesis can sometimes selectively promote the desired reaction pathway over the formation of the 1,3-oxathiolan-5-one byproduct, often with significantly reduced reaction times.[6][2]

Question 3: My Hantzsch thiazole synthesis using an α-haloketone and an N-monosubstituted thiourea is giving me two different regioisomers. How do I control the selectivity?

Answer: This is a well-documented regioselectivity challenge in the Hantzsch synthesis. The reaction can produce either the expected 2-(N-substituted amino)thiazole or the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The outcome is critically dependent on the acidity of the reaction medium.[7]

Causality and Mechanism: The initial step involves the sulfur of the thiourea attacking the α-carbon of the haloketone. The subsequent cyclization can occur via two different nitrogen atoms of the monosubstituted thiourea. The protonation state of these nitrogens, dictated by the reaction pH, determines the preferred cyclization pathway.

Solutions:

  • For 2-(N-substituted amino)thiazoles (Desired in many cases): Conduct the reaction in a neutral or slightly basic solvent like ethanol or methanol.[7] This is the standard condition that favors cyclization via the unsubstituted nitrogen.

  • For 3-substituted 2-imino-2,3-dihydrothiazoles: Perform the reaction under strongly acidic conditions. Using a solvent system like 10M-HCl in ethanol at elevated temperatures has been shown to favor the formation of this isomer, in some cases achieving yields as high as 73%.[7]

Question 4: My reaction is showing multiple spots on TLC, and I suspect decomposition of either my starting materials or the final product. What are the likely causes?

Answer: Thiazolidinone scaffolds and their precursors can be sensitive to harsh reaction conditions, leading to decomposition.

Causality and Mechanism: The primary culprits are excessive heat and extreme pH. High temperatures can lead to thermal decomposition, while strong acids or bases can catalyze hydrolysis of the amide bond in the thiazolidinone ring or promote unwanted side reactions and polymerization of reactants like aldehydes.

Solutions:

  • Optimize Reaction Temperature: Avoid excessive heating. If the reaction is slow at lower temperatures, consider using a more efficient catalyst or switching to microwave irradiation, which can often promote reactions at lower bulk temperatures.[2]

  • Use Milder Catalysts or Buffer Systems: If your reaction requires an acid or base catalyst, switch to a milder option. For example, instead of a strong mineral acid, consider p-toluenesulfonic acid (p-TSA).[5] Instead of a strong base like NaOH, consider an organic base like triethylamine or piperazine, but be aware that even these can cause decomposition under certain conditions.[2]

  • Minimize Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting materials are consumed to prevent prolonged exposure of the product to potentially harsh conditions.

Visualizing Reaction vs. Side Reaction Pathways

The following diagram illustrates the critical branch point in a common thiazolidinone synthesis where the reaction can proceed to the desired product or an unwanted side product.

G Reactants Amine + Aldehyde + Mercaptoacetic Acid Imine Imine Intermediate Reactants->Imine in situ formation Thiol_Attack Thiol Attack (Desired Pathway) Imine->Thiol_Attack Low Temp More Nucleophilic S Carboxylate_Attack Carboxylate Attack (Side Pathway) Imine->Carboxylate_Attack High Temp Thiazolidinone Desired Product: 2,3-Disubstituted Thiazolidin-4-one Thiol_Attack->Thiazolidinone Intramolecular Cyclization Oxathiolanone Side Product: 1,3-Oxathiolan-5-one Carboxylate_Attack->Oxathiolanone Intramolecular Cyclization

Caption: Competing pathways in thiazolidinone synthesis.

Troubleshooting Summary Table
IssueProbable Cause(s)Recommended Solutions
Mixture of E/Z Isomers Kinetic control; insufficient energy for equilibration to the more stable isomer.Prolong reaction time; apply gentle heat; screen different solvents.[2]
1,3-Oxathiolan-5-one Formation Competing cyclization via carboxylate oxygen attack on the imine intermediate.Maintain lower reaction temperatures; use microwave irradiation.[2]
Incorrect Regioisomer (Hantzsch) Reaction acidity favoring cyclization at the wrong nitrogen atom.Use neutral solvents for 2-amino isomers; use strongly acidic media for 2-imino isomers.[7]
Product/Reactant Decomposition Excessive heat; harsh acidic or basic conditions.Optimize temperature; use milder catalysts or buffer systems; minimize reaction time.[2]
Low Yields Impure reactants; suboptimal reaction conditions (temperature, solvent, catalyst).Purify starting materials (recrystallization, chromatography); screen solvents and catalysts systematically.[7]
Experimental Protocol: Microwave-Assisted Knoevenagel Condensation for 5-Arylidene-2,4-thiazolidinedione

This protocol is an example of a modern, efficient method that can often minimize side products and improve yields.[3][4]

  • Reactant Preparation: In a microwave reactor vessel, combine the aromatic aldehyde (1.0 mmol), 2,4-thiazolidinedione (1.0 mmol), and a catalytic amount of ethylenediamine (EDA, 10 mol %).

  • Solvent Addition: Add acetic acid (2-3 mL) as the solvent.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 80-100°C) for 15-30 minutes. Monitor pressure to ensure it remains within safe limits.

  • Work-up: After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water. The solid product will precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture).[8]

Frequently Asked Questions (FAQs)

Q1: What are the most crucial starting material parameters to control for a successful thiazolidinone synthesis? A1: Purity of reactants is paramount. Impurities in the α-haloketone or thioamide for a Hantzsch synthesis, or in the aldehyde for a Knoevenagel condensation, can introduce competing side reactions and significantly lower your yield.[7] Always use freshly purified starting materials if possible.

Q2: I am not forming a side product, but my yield is consistently low in a Hantzsch synthesis. What should I try first? A2: Low yields in Hantzsch synthesis often stem from suboptimal reaction conditions. First, ensure you are providing enough energy; many of these reactions require heating to overcome the activation energy.[7] Second, check your solvent. The polarity is critical; while ethanol is common, screening other solvents or even solvent-free conditions can dramatically improve yields.[7]

Q3: How can I analyze my crude product to identify unknown side products? A3: A combination of analytical techniques is best. Thin-Layer Chromatography (TLC) is a quick first step.[9] For structural elucidation, isolate the impurity by column chromatography and analyze it using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[8][10][11] A comprehensive review of analytical methods for thiazolidinediones, including various chromatographic and spectrometric techniques, can provide further guidance.[12]

Q4: Are there "greener" or more environmentally friendly methods for synthesizing thiazolidinones? A4: Yes, significant research has gone into developing greener synthetic routes. These include using water as a solvent, employing ultrasound or microwave irradiation to reduce energy consumption and reaction times, and using reusable heterogeneous catalysts.[6][5][13]

References

  • BenchChem. (2025).
  • Benchchem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles.
  • Patel, B. et al. (2023). Thiazolidinediones: Recent Development in Analytical Methodologies. PubMed.
  • Shafi, S. et al. (2020).
  • Rekiba, N. et al. (2021).
  • de Oliveira, C.S.A. et al. (2023). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journals.
  • Al-Ghorbani, M. et al. (2022). Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES.
  • Joshi, S. et al. (2012). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. JOCPR.
  • Tóth, G. et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Kumar, A. et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • de Oliveira, C.S.A. et al. (2023). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. PMC - NIH.
  • de Oliveira, C.S.A. et al. (2023). Mechanism of Knoevenagel condensation reaction of TZD.
  • Lesyk, R. et al. (2018). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC - PubMed Central.
  • Kaur, R. et al. (2019).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Al-Majidi, S.M. et al. (2024).
  • Wikipedia. (n.d.). Thiazole.
  • Mashrai, A. et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles.
  • Ghorab, M.M. et al. (2004). Synthesis and antimicrobial activity of novel thiazolidinones.
  • Mashrai, A. et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher.
  • Jawarkar, S.G. & Game, M.D. (2024). Synthesis, Characterization and Antimicrobial Evaluation of New Substituted Thiazolidinones Bearing Triazole Moiety. Impactfactor.
  • Salman, B.S. et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies.
  • Gherghereh, R. et al. (2016). Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities. NIH.
  • Patel, N.B. & Patel, H.R. (2014). SYNTHESIS AND CHARACTERIZATION OF PYRIMIDINE CONTAINING THIAZOLIDINONE DERIVATIVES. Indo American Journal of Pharmaceutical Research.
  • Al-karagoly, H. et al. (2020).
  • Kasparkova, V. et al. (2022). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.
  • Siddiqui, N. et al. (2013). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. PMC - NIH.

Sources

Optimization

Technical Support Center: Purification of 2-Thioxo-Thiazolidin-4-one Derivatives

Welcome to the technical support center for the purification of 2-thioxo-thiazolidin-4-one derivatives, commonly known as rhodanines. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-thioxo-thiazolidin-4-one derivatives, commonly known as rhodanines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of your target molecules with high purity.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-thioxo-thiazolidin-4-one derivatives and offers practical solutions based on established chemical principles.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, achieving good crystal formation and high recovery with rhodanine derivatives can sometimes be challenging.

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue. It often occurs when the solution is supersaturated at a temperature above the compound's melting point or in the presence of impurities.

  • Causality: The high concentration of the solute in the hot solvent, coupled with a rapid cooling rate, can lead to the separation of a liquid phase because the molecules don't have sufficient time to orient themselves into a crystal lattice. Impurities can also disrupt crystal formation.

  • Solutions:

    • Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.[1][2]

    • Use a mixed solvent system: Dissolve your compound in a minimum of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly.[3][4][5] Common solvent pairs include ethanol/water and n-hexane/ethyl acetate.[6]

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.[1][7]

Q2: I have a low recovery of my crystalline product. How can I improve the yield?

A2: Low recovery is often a result of using too much solvent or premature filtration.

  • Causality: Using an excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling, leading to a reduced yield.[1][2]

  • Solutions:

    • Minimize solvent volume: Use the minimum amount of hot solvent necessary to just dissolve your compound.[7]

    • Cool thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.

    • Wash with cold solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.[7]

    • Concentrate the mother liquor: To recover more product, you can concentrate the filtrate (mother liquor) by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Q3: My purified crystals are still colored. How can I remove colored impurities?

A3: Colored impurities are common in organic synthesis and can often be removed with activated charcoal or by selecting an appropriate purification technique.

  • Causality: The color often arises from high molecular weight, conjugated byproducts that are present in small amounts but have strong chromophores.

  • Solutions:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[7][8] Use charcoal sparingly, as it can also adsorb your product, reducing the yield.

    • Column Chromatography: If charcoal treatment is ineffective, column chromatography is a more robust method for separating colored impurities.

    • Reversed-Phase Chromatography: In some cases, colored impurities that are difficult to remove with normal-phase silica gel chromatography can be effectively separated using reversed-phase flash chromatography.[9]

Column Chromatography Troubleshooting

Column chromatography is a versatile technique for separating complex mixtures. However, issues such as poor separation, band broadening, and compound decomposition can occur.

Q1: My compounds are not separating well on the silica gel column.

A1: Poor separation can result from an inappropriate solvent system, improper column packing, or overloading the column.

  • Causality: The choice of eluent is critical for achieving differential migration of compounds on the stationary phase. A solvent system that is too polar will cause all compounds to elute quickly with little separation, while a system that is not polar enough will result in slow elution and broad bands.

  • Solutions:

    • Optimize the solvent system using TLC: Before running a column, use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation of your target compound from impurities, with an Rf value for your product ideally between 0.2 and 0.4.[7][10]

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with a wide range of polarities.

    • Ensure proper column packing: A poorly packed column with channels or cracks will lead to uneven flow and poor separation.

    • Avoid overloading: Overloading the column with too much crude material will lead to broad bands and decreased resolution. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Q2: My compound is streaking or tailing on the column.

A2: Streaking or tailing can be caused by the compound's acidity or basicity, its interaction with the stationary phase, or solubility issues.

  • Causality: Acidic or basic compounds can interact strongly with the slightly acidic silica gel, leading to tailing. Tailing can also occur if the compound is not fully soluble in the mobile phase at the concentration it reaches within the band.

  • Solutions:

    • Add a modifier to the eluent: For acidic compounds, adding a small amount of acetic acid or formic acid to the eluent can suppress deprotonation and reduce tailing. For basic compounds, adding a small amount of triethylamine or pyridine can have a similar effect.[7]

    • Switch to a different stationary phase: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or a bonded phase like C18.[7]

    • Dry loading: If your compound has poor solubility in the eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.[11]

Q3: I suspect my product is decomposing on the silica gel column.

A3: Some organic compounds are sensitive to the acidic nature of silica gel.

  • Causality: The Lewis acidic sites on the surface of silica gel can catalyze the degradation of sensitive compounds.

  • Solutions:

    • Test for stability: Run a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If a new spot appears, your compound is likely decomposing.[10][11]

    • Deactivate the silica gel: Treat the silica gel with a base like triethylamine before packing the column to neutralize the acidic sites.

    • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[10]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Preparative HPLC is often the final step to achieve high purity, but it comes with its own set of challenges, particularly concerning peak shape and resolution.

Q1: I'm observing peak tailing for my rhodanine derivative in reverse-phase HPLC.

A1: Peak tailing in HPLC can be caused by a variety of factors, including secondary interactions with the stationary phase and column overload.

  • Causality: The nitrogen and sulfur atoms in the rhodanine core can be basic and may interact with residual silanol groups on the C18 stationary phase, leading to tailing.[12][13]

  • Solutions:

    • Adjust mobile phase pH: Use a buffered mobile phase to control the ionization state of your compound and the silanol groups. A pH between 3 and 7 is often effective.[13][14]

    • Use an end-capped column: Modern, high-quality end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.[13]

    • Reduce sample load: Injecting too much sample can lead to column overload and peak tailing. Try diluting your sample.[13]

    • Add an ion-pairing agent: For strongly basic compounds, adding an ion-pairing agent to the mobile phase can improve peak shape.

Q2: I have poor resolution between my product and an impurity.

A2: Achieving good resolution requires optimizing the selectivity of your HPLC method.

  • Causality: Selectivity is influenced by the mobile phase composition, stationary phase chemistry, and temperature.

  • Solutions:

    • Optimize the gradient: If using a gradient, "stretch out" the part of the gradient where your compounds of interest elute to give them more time to separate.[15] Start with a scouting gradient (e.g., 5-95% organic solvent over 20 minutes) to identify the elution window, then create a shallower gradient in that region.[16][17]

    • Change the organic modifier: Switching between acetonitrile and methanol can significantly alter the selectivity of the separation for some compounds.

    • Change the stationary phase: If optimizing the mobile phase is not sufficient, try a column with a different stationary phase (e.g., phenyl-hexyl or cyano).

    • Adjust the temperature: Temperature can affect selectivity. Try running the separation at a slightly higher or lower temperature.

Q3: I'm seeing ghost peaks in my chromatograms.

A3: Ghost peaks are extraneous peaks that can arise from various sources of contamination.

  • Causality: Contamination can come from the sample, the mobile phase, the injector, or carryover from a previous injection.[13]

  • Solutions:

    • Run a blank gradient: Inject your mobile phase without any sample to see if the ghost peaks are present. If they are, the contamination is likely in your mobile phase or the HPLC system.

    • Use high-purity solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[13]

    • Clean the injector: The injector port and loop can be a source of carryover. Implement a needle wash step in your method.

    • Ensure complete elution: Make sure your gradient is strong enough to elute all components from the previous injection.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2-thioxo-thiazolidin-4-one derivatives?

A1: Common impurities can include unreacted starting materials (e.g., aldehydes, thiourea, or rhodanine precursors), byproducts from side reactions, and residual catalysts. If a palladium catalyst was used in a cross-coupling reaction to synthesize a precursor, residual palladium can be a significant impurity that is often difficult to remove by standard column chromatography alone.[18]

Q2: How can I identify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is typically used:

  • TLC: A quick and easy way to visualize the number of components in your crude product.

  • HPLC-MS: Provides information on the molecular weight of the components, which can help in identifying impurities.

  • NMR Spectroscopy (¹H and ¹³C): Can provide detailed structural information about the impurities if they are present in sufficient quantity. Comparing the NMR spectrum of your purified product to that of the crude material can reveal the presence of impurities.

Q3: Are there any specific safety precautions I should take when working with 2-thioxo-thiazolidin-4-one derivatives and the solvents used for their purification?

A3: Yes, always follow standard laboratory safety procedures. Many organic solvents are flammable and/or toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical you are using to be aware of its specific hazards.

Section 3: Experimental Protocols and Data Presentation

Protocol 1: General Procedure for Recrystallization using a Mixed Solvent System
  • Dissolve the crude 2-thioxo-thiazolidin-4-one derivative in the minimum amount of a hot "good" solvent (e.g., ethanol, ethyl acetate).

  • While keeping the solution hot, add a "poor" solvent (e.g., water, n-hexane) dropwise until the solution becomes persistently cloudy.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold solvent mixture.

  • Dry the crystals under vacuum.

Protocol 2: General Procedure for Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack a column with the slurry, ensuring there are no air bubbles or cracks.

  • Allow the excess solvent to drain until it is level with the top of the silica gel.

  • Dissolve the crude product in a minimal amount of a suitable solvent (or dry load it as described in the troubleshooting section).

  • Carefully load the sample onto the top of the column.

  • Add a small layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Begin eluting with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Common Recrystallization Solvent Systems for 2-Thioxo-Thiazolidin-4-one Derivatives
Solvent SystemPolarityNotes
Ethanol/WaterPolarGood for more polar derivatives.[6]
Ethyl Acetate/n-HexaneMediumA versatile system for a wide range of polarities.[6]
Dichloromethane/n-HexaneMedium-LowSuitable for less polar derivatives.
Acetone/n-HexaneMediumAnother effective general-purpose system.[6]
Cyclohexane/Ethyl Acetate/HexaneMixedHas been used for specific rhodanine derivatives.[19]

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Recrystallization

G cluster_troubleshooting Troubleshooting start Crude Solid dissolve Dissolve in min. hot solvent start->dissolve cool Cool to room temp. dissolve->cool crystals Crystals Form cool->crystals Yes no_crystals No Crystals Form cool->no_crystals No oil_out Compound Oils Out cool->oil_out Oily Layer filter Filter and Dry Pure Product crystals->filter too_much_solvent Too much solvent? no_crystals->too_much_solvent impurities Impurities inhibiting crystallization? oil_out->impurities reheat_add_poor_solvent Re-heat, add poor solvent oil_out->reheat_add_poor_solvent scratch_seed Scratch flask / Add seed crystal too_much_solvent->scratch_seed No boil_off_solvent Boil off some solvent too_much_solvent->boil_off_solvent Yes charcoal Consider charcoal treatment impurities->charcoal Yes reheat_add_poor_solvent->cool scratch_seed->cool boil_off_solvent->cool

Caption: A decision tree for troubleshooting common recrystallization problems.

Diagram 2: Logic for Selecting a Purification Method

G cluster_purity Purity Check start Crude Product is_solid Is the product a solid? start->is_solid is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable Yes column Column Chromatography is_solid->column No (Oil/Liquid) recrystallize Attempt Recrystallization is_thermally_stable->recrystallize Yes is_thermally_stable->column No purity_ok1 Purity sufficient? recrystallize->purity_ok1 purity_ok2 Purity sufficient? column->purity_ok2 hplc Preparative HPLC end Pure Product hplc->end purity_ok1->column No purity_ok1->end Yes purity_ok2->hplc No purity_ok2->end Yes

Caption: A decision-making workflow for choosing the appropriate purification technique.

References

Sources

Troubleshooting

Overcoming solubility issues of thiazolidinones in biological assays

Welcome to the Technical Support Center for researchers working with thiazolidinone-based compounds. This guide is designed to provide you with expert insights and actionable protocols to overcome one of the most persist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers working with thiazolidinone-based compounds. This guide is designed to provide you with expert insights and actionable protocols to overcome one of the most persistent challenges with this important class of molecules: poor aqueous solubility in biological assays. Inaccurate concentration data due to precipitation can lead to misleading structure-activity relationships (SAR), underestimated potency, and irreproducible results. This resource will help you diagnose, troubleshoot, and solve these critical issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when working with thiazolidinones.

Q1: Why are my thiazolidinone compounds consistently poorly soluble in aqueous assay buffers?

Answer: The solubility challenge with thiazolidinones is rooted in their fundamental physicochemical properties. The core structure, a five-membered heterocyclic ring, is often substituted with lipophilic (hydrophobic) aryl groups to achieve desired biological activity.[1][2] This often results in a molecule that is rigid, planar, and has a high crystal lattice energy, making it energetically unfavorable for water molecules to surround and dissolve it.

Key contributing factors include:

  • High Lipophilicity (LogP): Many bioactive thiazolidinones are "greasy," preferring an oily environment over a water-based one.

  • Crystalline Solid State: The stability of the crystal form requires significant energy to break apart, a process that aqueous buffers are inefficient at mediating.

  • Lack of Ionizable Groups: Unless specifically designed with acidic or basic functional groups, the core structure is often neutral, preventing the use of pH modification to create more soluble charged species.[3]

Q2: I dissolve my compound in 100% DMSO for a stock, but it crashes out when I dilute it into my cell culture media. What is happening?

Answer: This is a classic case of exceeding the kinetic solubility limit of your compound in the final aqueous medium.[4] While Dimethyl Sulfoxide (DMSO) is an excellent, powerful solvent for creating high-concentration stock solutions, its ability to keep a compound dissolved diminishes dramatically when it is diluted into a predominantly aqueous environment.[5][6]

Here's the mechanism:

  • In 100% DMSO: The DMSO molecules effectively solvate your lipophilic compound.

  • Upon Dilution: When you add this DMSO stock to your aqueous buffer (e.g., PBS or cell media), the DMSO concentration plummets (typically to <0.5%). Water becomes the primary solvent.

  • Precipitation: Water is a poor solvent for your compound, which is now supersaturated in the aqueous environment. It rapidly comes out of solution, or "crashes out," forming a fine precipitate.[7] This process is exacerbated by repeated freeze-thaw cycles of the DMSO stock, which can introduce microscopic amounts of water from atmospheric condensation, creating nucleation sites for precipitation.[8]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

Answer: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[9][10] Some sensitive cell lines may even require a lower concentration, such as 0.1%. It is always best practice to run a vehicle control (media + DMSO at the final concentration) to ensure the solvent itself does not impact your experimental results.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one matters for my screening assay?

Answer: Understanding this distinction is crucial for interpreting your results.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation event, typically by diluting a DMSO stock into an aqueous buffer. It reflects the solubility under non-equilibrium conditions common in high-throughput screening (HTS).[4][11][12] For most initial in vitro assays, kinetic solubility is the more relevant parameter.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of solid compound to a buffer, allowing it to equilibrate over a long period (e.g., 24-48 hours), and then measuring the concentration of the dissolved material.[11][13] This value is more important for later-stage drug development, such as formulation studies.[12]

Kinetic solubility values are often higher than thermodynamic ones because they can represent a supersaturated, metastable state before full precipitation occurs.[12]

Part 2: Troubleshooting Guide: Solving Precipitation in Real-Time

When you observe turbidity or precipitation in your assay plate, a systematic approach is needed. This decision tree provides a logical workflow to diagnose and solve the problem.

G start Precipitation Observed in Assay Well q_conc Is the final compound concentration essential? start->q_conc sol_reduce_conc ACTION: Reduce final concentration and re-test. q_conc->sol_reduce_conc No q_dmso Is final DMSO concentration <0.5%? q_conc->q_dmso Yes sol_adjust_dmso ACTION: Increase DMSO slightly (if assay tolerates it) or use a co-solvent. q_dmso->sol_adjust_dmso No q_ph Does the compound have an ionizable group (acid/base)? q_dmso->q_ph Yes sol_ph STRATEGY: Adjust buffer pH to favor the charged, more soluble species. q_ph->sol_ph Yes advanced ADVANCED STRATEGIES q_ph->advanced No sol_cyclo Use Cyclodextrins to form inclusion complexes. advanced->sol_cyclo sol_cosolvent Use alternative co-solvents (e.g., PEG 400, Ethanol). advanced->sol_cosolvent

Caption: Workflow for preparing a stock solution.

Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)

This assay rapidly determines the solubility of a compound by measuring the light scattering caused by precipitated particles. [11][14] Materials:

  • Compound stock solutions (e.g., 10 mM in DMSO)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • Clear 96- or 384-well microplates

  • Nephelometer (plate reader capable of measuring light scattering)

Procedure:

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of the microtiter plate. Include a DMSO-only control.

  • Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., add 198 µL for a 1:100 dilution to get 100 µM).

  • Incubation: Mix the plate on a shaker for 5-10 minutes. Incubate at room temperature for 1-2 hours to allow for precipitation to equilibrate. [14]4. Measurement: Place the plate in the nephelometer and measure the light scattering signal in each well.

  • Data Analysis: The concentration at which the light scattering signal significantly increases above the DMSO-only background is determined to be the kinetic solubility limit.

References

  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace by Typeset URL: [Link]

  • Title: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]

  • Title: How does pH affect solubility? Source: askIITians URL: [Link]

  • Title: PH and Solvent Effect on Drug Solubility Source: SlideShare URL: [Link]

  • Title: Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization Source: PubMed URL: [Link]

  • Title: Why Is pH Critical For Weak Electrolyte Solubility? Source: YouTube URL: [Link]

  • Title: Preparing Stock Solutions Source: PhytoTech Labs URL: [Link]

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PMC URL: [Link]

  • Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: How to enhance drug solubility for in vitro assays? Source: ResearchGate URL: [Link]

  • Title: 17.6 pH Effects on Solubility Source: Chad's Prep® URL: [Link]

  • Title: Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization Source: Scilit URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: Semantic Scholar URL: [Link]

  • Title: How can dimethyl sulfoxide enhance solubility in lab applications? Source: Quora URL: [Link]

  • Title: Co-solvency and anti-solvent method for the solubility enhancement Source: LinkedIn URL: [Link]

  • Title: Improvement in solubility of poor water-soluble drugs by solid dispersion Source: PMC - NIH URL: [Link]

  • Title: Preparation of Stock Solutions Source: Enfanos URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: Best Practices For Stock Solutions Source: FasterCapital URL: [Link]

  • Title: STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Cosolvent - The 'Medicinal Magician' in The Laboratory Source: Shandong IRO Chelating Chemical Co., Ltd. URL: [Link]

  • Title: Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications Source: ResearchGate URL: [Link]

  • Title: Kinetic solubility: Experimental and machine-learning modeling perspectives Source: ResearchGate URL: [Link]

  • Title: Solubility Assessment Service Source: Creative Biolabs URL: [Link]

  • Title: ADME Solubility Assay Source: BioDuro URL: [Link]

  • Title: Enhancement of Water Solubility for Lopinavir by Co-solvency Approach Source: bepls URL: [Link]

  • Title: Compound Precipitation in High-Concentration DMSO Solutions Source: ResearchGate URL: [Link]

  • Title: Troubleshooting Precipitation in Cell Culture: Causes and Solutions Source: Procell URL: [Link]

  • Title: Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles Source: Ziath URL: [Link]

  • Title: Solubility for different thiazolidine-2-carboxylic acid derivatives Source: ResearchGate URL: [Link]

  • Title: Chemical Properties of 4-Thiazolidinone, 3-ethyl-2-thioxo- (CAS 7648-01-3) Source: Cheméo URL: [Link]

  • Title: Compound Precipitation in High-Concentration DMSO Solutions Source: Sci-Hub URL: [Link]

  • Title: Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets Source: PMC - PubMed Central URL: [Link]

  • Title: Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics Source: NIH URL: [Link]

  • Title: A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges Source: ResearchGate URL: [Link]

  • Title: How to deal with the poor solubility of tested compounds in MTT assay? Source: ResearchGate URL: [Link]

  • Title: Chemical properties, synthetic methods and biological activities of thiazolidinone derivatives Source: Journal of Research in Chemistry URL: [Link]

  • Title: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies Source: Taylor & Francis Online URL: [Link]

  • Title: In vitro evaluation of new 4-thiazolidinones on invasion and growth of Toxoplasma gondii Source: ScienceDirect URL: [Link]

  • Title: How do I avoid crystallized compounds during cell assays with longer incubation times? Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Thioxo-thiazolidin-4-ones (Rhodanines)

Welcome to the technical support guide for the synthesis of 2-thioxo-thiazolidin-4-ones, commonly known in medicinal chemistry as rhodanines. This resource is designed for researchers, medicinal chemists, and process dev...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-thioxo-thiazolidin-4-ones, commonly known in medicinal chemistry as rhodanines. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of rhodanine synthesis, focusing on the causality behind experimental choices to empower you to optimize and troubleshoot your reactions effectively.

Introduction: The "Privileged Scaffold"

Rhodanine and its derivatives are considered "privileged scaffolds" in drug discovery.[1][2] This five-membered heterocyclic core is a versatile building block for developing compounds with a wide array of biological activities, including anticancer, antiviral, and antidiabetic properties.[3][4][5] The most common synthetic strategies involve either the formation of the rhodanine core itself or, more frequently, the functionalization of a pre-formed rhodanine ring, typically at the C-5 position via a Knoevenagel condensation.[6][7]

This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental failures and an FAQ Section for broader strategic questions.

Troubleshooting Guide: From Failed Reactions to Pure Product

Encountering issues in the lab is a common part of the scientific process. This section provides a systematic approach to diagnosing and solving problems that arise during the synthesis of 2-thioxo-thiazolidin-4-ones.

Problem 1: Low or No Product Yield

This is the most frequent issue. A low yield can cripple a research timeline. The key is to systematically identify the root cause before attempting random variations.

Below is a logical workflow to diagnose the cause of poor reaction outcomes.

LowYield_Troubleshooting cluster_sm_present Scenario A: Starting Material Remains cluster_sm_absent Scenario B: Starting Material Consumed start Low or No Yield Observed tlc_check Monitor reaction by TLC. Is starting material (SM) consumed? start->tlc_check reagents Are reagents & solvents pure and anhydrous? tlc_check->reagents No side_reactions Are there multiple spots on TLC (side products)? tlc_check->side_reactions Yes temp Is reaction temperature optimal? reagents->temp reagents_sol Solution: - Purify SM. - Use fresh, anhydrous solvents. - Check catalyst quality. reagents->reagents_sol catalyst Is the catalyst active/correct? temp->catalyst temp_sol Solution: - Incrementally increase temperature. - For sensitive substrates, consider longer reaction times at lower temp. temp->temp_sol catalyst_sol Solution: - Use a fresh batch of catalyst. - Consider a stronger/weaker base as needed. - Verify stoichiometry. catalyst->catalyst_sol workup Is product lost during work-up/purification? side_reactions->workup side_reactions_sol Solution: - Lower reaction temperature. - Reduce reaction time. - Change catalyst to improve selectivity. side_reactions->side_reactions_sol workup_sol Solution: - Check pH during precipitation. - Use minimal solvent for washing. - Optimize recrystallization/chromatography. workup->workup_sol

Caption: Troubleshooting workflow for low product yield.

  • Cause A: Incomplete Reaction

    • Insight: The methylene protons at the C-5 position of the rhodanine ring are acidic, but their reactivity in a Knoevenagel condensation is highly dependent on the base and the electrophilicity of the aldehyde.[7] An incomplete reaction suggests the activation energy barrier is not being sufficiently overcome.

    • Solutions:

      • Reagent Quality: Ensure the aldehyde is free of carboxylic acid impurities (which can neutralize the base) and that all solvents are anhydrous, as water can interfere with condensation reactions.[8]

      • Catalyst Choice: For Knoevenagel condensations, if a weak base like sodium acetate is failing, consider switching to a stronger organic base like piperidine or triethylamine.[9][10]

      • Temperature & Time: Some condensations are sluggish at room temperature. Gradually increasing the reflux temperature can significantly increase the reaction rate. Monitor via Thin Layer Chromatography (TLC) to find the optimal balance between reaction completion and decomposition.[8]

  • Cause B: Product Decomposition or Side Reactions

    • Insight: Rhodanine derivatives, especially the 5-arylidene products, contain a Michael acceptor system.[6] Under harsh basic conditions or high temperatures, this can lead to polymerization or other side reactions.

    • Solutions:

      • Control Stoichiometry: Use of a large excess of the base or aldehyde is not always better. Start with catalytic amounts of base (e.g., 10-20 mol%) and near-equimolar amounts of the reactants.

      • Lower Temperature: If TLC shows the formation of multiple products or baseline streaking, the reaction may be too aggressive. Attempt the reaction at a lower temperature for a longer duration.

      • Alternative Catalysis: For sensitive substrates, consider milder, "green" catalysts like alum in an aqueous medium or using deep eutectic solvents, which can promote the reaction under less harsh conditions.[11][12]

  • Cause C: Loss During Work-up and Purification

    • Insight: The product is often isolated by precipitation after pouring the reaction mixture into acidified water.[8] The final pH and the polarity of the washing solvents are critical for maximizing recovery.

    • Solutions:

      • Precipitation: Ensure the pH is sufficiently acidic to fully protonate and precipitate the product. Check the filtrate by TLC to see if a significant amount of product remains in solution.

      • Washing: Wash the filtered solid with a non-polar solvent (like hexanes) to remove organic impurities, followed by a minimal amount of cold water to remove inorganic salts. Avoid excessive washing with alcohols or other polar solvents in which the product may have partial solubility.

      • Recrystallization: Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. This will maximize recovery and purity.

Problem 2: Product is Impure or Difficult to Purify

An impure product can invalidate biological assay data. Purity issues often stem from side reactions inherent to the chosen chemistry.

  • Cause A: Formation of (E/Z) Isomers

    • Insight: While the Knoevenagel condensation typically yields the more thermodynamically stable Z-isomer, the formation of the E-isomer is possible, especially with certain catalysts or reaction conditions.[6][10] This can result in a product that appears as two close spots on TLC or gives complex NMR spectra.

    • Solutions:

      • Protocols favoring Z-isomer: Using piperidine in refluxing ethanol or sodium acetate in acetic acid are standard conditions that strongly favor the Z-isomer.[13]

      • Purification: If a mixture is obtained, flash column chromatography is typically effective for separating the isomers.

  • Cause B: Contamination with Starting Materials

    • Insight: This indicates an incomplete reaction. See Problem 1 for solutions related to driving the reaction to completion.

    • Solution: If the reaction cannot be pushed to 100% conversion, the purification method must be robust. Recrystallization is often effective if the starting materials have significantly different solubility profiles from the product.

  • Cause C: Unidentified Side Products

    • Insight: One common side reaction in the synthesis of the rhodanine core itself (from an amine, CS₂, and a halo-acetate) is the formation of a dithiocarbamate intermediate.[1][14] If cyclization is incomplete, this intermediate will persist as an impurity.

    • Solution: Ensure the cyclization step, which is often acid-catalyzed and heated, is allowed to proceed for a sufficient amount of time.[1] Monitoring this step by TLC is crucial.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding synthetic strategy and optimization.

Q1: What is the best general method for synthesizing the rhodanine core?

There are two primary, reliable methods:

  • From an Amine, Carbon Disulfide, and Chloroacetic Acid: This is a versatile multi-step, one-pot synthesis. The primary amine reacts with CS₂ to form a dithiocarbamate salt, which then reacts with chloroacetic acid (or its salt) followed by acid-catalyzed cyclization.[14][15] This method is excellent for creating N-substituted (N-3) rhodanines.

  • From Ammonium Thiocyanate and Chloroacetic Acid: This is the classic Nencki synthesis for producing the parent, unsubstituted (N-H) rhodanine.[15]

The choice depends on your target. If you need N-substitution, the dithiocarbamate route is superior. If you need the parent rhodanine for subsequent functionalization (e.g., Knoevenagel condensation followed by N-alkylation), the Nencki synthesis is more direct.

Q2: How do I choose the correct conditions for a Knoevenagel condensation with rhodanine?

The Knoevenagel condensation is the cornerstone of rhodanine derivatization. The "correct" conditions depend heavily on the reactivity of your aldehyde.

Knoevenagel_Mechanism cluster_reactants cluster_products Rhodanine Rhodanine Catalyst Base Catalyst (e.g., Piperidine, NaOAc) Solvent/Heat (e.g., EtOH, Acetic Acid, Reflux) Rhodanine->Catalyst Aldehyde Aldehyde (R-CHO) Aldehyde->Catalyst Product 5-Arylidene Rhodanine Water H2O Catalyst->Product Catalyst->Water

Caption: Key components of the Knoevenagel condensation.

Aldehyde TypeRecommended CatalystSolventTemperatureKey Considerations
Electron-rich Aromatic (e.g., p-anisaldehyde)Piperidine or TriethylamineEthanol or TolueneRefluxThese aldehydes are less reactive; stronger bases and higher temperatures are often required.[14]
Electron-poor Aromatic (e.g., p-nitrobenzaldehyde)Sodium AcetateGlacial Acetic AcidRefluxHighly reactive aldehydes. Milder conditions are sufficient and prevent side reactions.[13]
Aliphatic (e.g., acetaldehyde)Ammonium Acetate or GlycineToluene (with Dean-Stark)RefluxProne to self-condensation. Using a Dean-Stark trap to remove water is highly recommended to drive the equilibrium.[16]
Sensitive/Complex Substrates Alum (15 mol%)WaterMicrowave (MW)Green chemistry approach that can shorten reaction times and simplify work-up, often providing excellent yields.[11]

Q3: My reaction is very slow. Can I use microwave irradiation?

Yes. Microwave-assisted synthesis is an excellent technique for accelerating Knoevenagel condensations, often reducing reaction times from hours to minutes and improving yields.[11] Protocols often use a catalyst in a high-boiling polar solvent (like ethanol or DMF) or even solvent-free conditions. This is particularly effective for less reactive aldehydes.

Q4: How do I purify my final rhodanine derivative?

The most common method is recrystallization . A typical and effective solvent system is ethanol or an ethanol/water mixture. For products that are difficult to crystallize or for separating close-running impurities (like E/Z isomers), silica gel column chromatography is the method of choice. A common eluent system is a gradient of ethyl acetate in hexanes.

Protocols: A Practical Guide

Protocol 1: Synthesis of 5-(4-methoxybenzylidene)-2-thioxo-thiazolidin-4-one

This protocol details a standard Knoevenagel condensation using a moderately activated aromatic aldehyde.

Materials:

  • Rhodanine (1.33 g, 10 mmol)

  • 4-Methoxybenzaldehyde (p-anisaldehyde) (1.36 g, 10 mmol)

  • Anhydrous Sodium Acetate (1.64 g, 20 mmol)

  • Glacial Acetic Acid (30 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add rhodanine, 4-methoxybenzaldehyde, and anhydrous sodium acetate.

  • Add glacial acetic acid to the flask.

  • Heat the mixture to reflux (approx. 118 °C) with stirring. The solution will turn a deep yellow/orange color.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Once the rhodanine starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into 200 mL of ice-cold water with vigorous stirring. A bright yellow solid will precipitate.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with copious amounts of cold water until the filtrate is neutral to pH paper.

  • Wash the cake with a small amount of cold ethanol to remove residual impurities.

  • Dry the solid product in a vacuum oven at 50-60 °C.

  • Purification (if necessary): Recrystallize the crude product from hot ethanol to yield bright yellow crystals.

References

  • Prashantha Kumar, B. R., et al. (2014). Synthesis of 2-thioxo-thiazolidine-4-one derivatives. ResearchGate. [Link]

  • Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. European Journal of Medicinal Chemistry.
  • Wikipedia. Rhodanine. [Link]

  • Royal Society of Chemistry. (2015). Chapter 8: Rhodanine. [Link]

  • Al-Ostath, A., et al. (2022). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. [Link]

  • Zhang, L., et al. (2020). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. ResearchGate. [Link]

  • Al-Omar, M. A. (2010). General methodology for the synthesis of rhodanine and.... ResearchGate. [Link]

  • Reddy, B. P., et al. (2018). One-pot synthesis of 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2-iminothiazolidin. Arkivoc. [Link]

  • Sadaphal, S. A., et al. (2013). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica. [Link]

  • Koutentis, P. A., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI. [Link]

  • Lesyk, R., et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC - PubMed Central. [Link]

  • Kumar, R., et al. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. [Link]

  • Molnar, M., et al. (2018). Synthesis of rhodanine derivatives via Knoevenagel condensation. ResearchGate. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Wang, L., et al. (2016). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Publishing. [Link]

  • Grimm, J. B., et al. (2017). General Synthetic Method for Si-Fluoresceins and Si-Rhodamines. ACS Central Science. [Link]

  • Chen, K., et al. (2020). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. PMC - NIH. [Link]

  • El-Sayed, N. N. E. (2015). 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. [Link]

  • Das, P., et al. (2023). Synthesized thiazolidine‐2,4‐diones (4) obtained from the Knoevenagel condensation products (3) between rhodanine and ketones. ResearchGate. [Link]

  • El-Gaby, M. S. A., et al. (2009). Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. PubMed. [Link]

  • Kamal, A. (2019). (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. [Link]

  • Sharma, S., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. [Link]

  • ResearchGate. (2023). Determination of the reaction conditions for the synthesis of rhodanine.... [Link]

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

  • Pratap, U. R., et al. Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. ResearchGate. [Link]

  • Prashantha Kumar, B. R., et al. (2011). Scheme 1 Synthesis of 2-thioxo-thiazolidin-4-one (rhodanine) derivatives. ResearchGate. [Link]

  • Koutentis, P. A., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC - PubMed Central. [Link]

  • Stana, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Antimicrobial Testing of Thiazolidinone Compounds

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for researchers working with thiazolidinone-based antimicrobial candidates. This document provides in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers working with thiazolidinone-based antimicrobial candidates. This document provides in-depth, field-proven insights into the common challenges encountered during the screening and characterization of this promising class of compounds. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve experimental hurdles, ensuring the integrity and reproducibility of your data.

Part 1: Physicochemical Challenges: Solubility and Aggregation

The hydrophobic nature of many thiazolidinone scaffolds is a primary source of experimental artifacts. Poor solubility can lead to compound precipitation and the formation of colloidal aggregates, which are notorious for causing non-specific assay interference.

FAQ 1: My thiazolidinone compound shows poor solubility in aqueous assay media. How should I prepare stock and working solutions to ensure accurate results?

Answer: This is the most critical first step in any screening cascade. Incorrectly prepared solutions are a leading cause of inconsistent and misleading data. The core issue is that compounds soluble in 100% DMSO can easily precipitate when diluted into aqueous buffers or culture media, leading to a dramatic overestimation of the compound's concentration.

Causality: The thiazolidinone core and its common aromatic substitutions contribute to low aqueous solubility.[1] When the DMSO concentration drops below a critical threshold (typically <1-2%) upon dilution, the compound crashes out of solution. The resulting suspension or colloid is not a true solution, making concentration-dependent effects impossible to interpret accurately.

Troubleshooting Protocol: Stock and Working Solution Preparation

  • Primary Stock Solution:

    • Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% DMSO.

    • Ensure complete dissolution. Use gentle warming (37°C) or sonication if necessary, but always visually inspect for any remaining particulate matter. Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 10 minutes and use the supernatant to remove any micro-precipitates.

  • Intermediate Dilutions:

    • Create intermediate dilutions from the primary stock using 100% DMSO. This minimizes the volume of DMSO added to the final assay, keeping the final concentration typically below 0.5%.

  • Final Working Solution & Solubility Check:

    • Before adding to your assay, perform a quick visual solubility test. Dilute the highest concentration of your compound to be used in the assay into the final aqueous buffer or medium (e.g., Mueller-Hinton Broth).

    • Let it stand for 15-30 minutes at the assay temperature.

    • Inspect the solution against a dark background for any signs of turbidity, haziness, or precipitation. If observed, the concentration is too high for the chosen solvent system.

Data Summary: Recommended Solvents and Co-solvents

Solvent TypeCompound ConcentrationUse CaseKey Considerations
100% DMSO 10-50 mMPrimary StockGold standard for initial solubilization. Ensure anhydrous grade.
DMSO/Water Mixtures VariableIntermediate DilutionsCan improve handling, but risk of precipitation increases.
Pluronic F-127 0.01-0.05% (w/v)Assay Media AdditiveA non-ionic surfactant that can help maintain solubility.
Solutol HS 15 0.1-1% (w/v)Assay Media AdditiveA non-ionic solubilizer used in pharmaceutical formulations.
FAQ 2: I suspect my compound is forming aggregates that are inhibiting bacterial growth. How can I confirm this and what does it mean for my results?

Answer: Compound aggregation is a significant mechanism of non-specific inhibition and a frequent source of false-positive hits in high-throughput screening.[2] Aggregates act as "colloidal sponges," sequestering the target enzyme or protein on their large surface area, leading to apparent inhibition that is not due to a specific, one-to-one binding event at an active site.[3]

Causality: When a poorly soluble compound's concentration exceeds its critical aggregation concentration (CAC) in an aqueous buffer, it self-assembles into nano- to micro-scale particles. These particles can physically adsorb proteins, disrupting their function without specific molecular recognition.

Workflow for Investigating Compound Aggregation

A Potent Activity Observed in Primary Screen B Add Non-ionic Detergent (e.g., 0.01% Triton X-100) to the Assay Buffer A->B C Re-run the Assay B->C D Is the IC50 / MIC Significantly Increased? C->D Analyze Data E YES: Aggregation is Likely the Mechanism D->E >10-fold shift F NO: Inhibition is Likely Independent of Aggregation D->F <2-fold shift G Consider Orthogonal Tests (e.g., Dynamic Light Scattering) E->G Confirmation Step

Caption: Workflow to diagnose aggregation-based inhibition.

Experimental Protocol: Detergent Counter-Screen

  • Prepare Reagents: Prepare your standard assay buffer/medium. Create a second batch of the same buffer containing 0.01% (v/v) Triton X-100.

  • Set Up Assays: Run your antimicrobial assay (e.g., MIC determination) in parallel. One set of plates will use the standard buffer, and the other will use the Triton X-100-containing buffer.

  • Dose-Response: Test your thiazolidinone compound across its full dose-response range in both conditions.

  • Analysis: Compare the MIC or IC50 values. A significant increase (>10-fold) in the MIC/IC50 in the presence of the detergent strongly suggests that the compound's activity is mediated by aggregation. The detergent helps to break up or prevent the formation of these colloidal particles.

Part 2: Assay-Specific Interference and False Positives

Beyond solubility issues, the chemical structure of thiazolidinones can directly interfere with common assay readouts, particularly those relying on colorimetric or fluorometric measurements.

FAQ 3: My compound shows potent activity in a metabolic assay (e.g., MTT, resazurin), but this doesn't correlate with a reduction in viable colonies (CFU counting). What is happening?

Answer: This is a classic case of assay interference. Metabolic assays like MTT or resazurin do not measure cell viability directly; they measure metabolic activity. Thiazolidinone compounds, due to their chemical structure, can interfere with the redox chemistry underlying these assays, giving a false signal of cell death.

Causality:

  • Redox Cycling: The compound itself may reduce the assay substrate (e.g., MTT, resazurin), mimicking cellular dehydrogenase activity. This leads to a color change independent of cell health.

  • Light Absorption/Fluorescence: The compound may absorb light at the same wavelength as the assay product, quenching the signal and suggesting cytotoxicity where there is none.[4]

Troubleshooting Workflow for Assay Interference

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Conclusion & Action A Discrepancy between Metabolic Assay (e.g., MTT) and CFU Count B Run a Cell-Free Control: Compound + Assay Reagent + Media A->B F Measure Absorbance/Fluorescence Spectrum of the Compound A->F C Does a Color/Fluorescence Change Occur? B->C D YES: Direct Compound Interference with Assay Reagent C->D Observe E NO: Interference is Unlikely C->E Observe I Metabolic Assay is Unreliable for this Compound D->I G Does it Overlap with the Assay's Wavelengths? F->G H YES: Signal Quenching or Overlap is Occurring G->H Compare Spectra H->I J Rely on Orthogonal Methods: CFU Plating, Time-Kill Assays, or Direct Microscopy I->J

Caption: Decision tree for diagnosing metabolic assay interference.

Best Practice: For thiazolidinones, always validate initial hits from metabolic assays with an orthogonal method that directly measures bacterial viability, such as colony-forming unit (CFU) plating.

FAQ 4: How can I be sure my compound is a specific inhibitor and not a Pan-Assay Interference Compound (PAINS)?

Answer: Thiazolidinone scaffolds, particularly certain rhodanine substructures, have been flagged as potential PAINS.[1] PAINS are compounds that show activity in numerous assays through non-specific mechanisms, making them problematic "frequent hitters" in screening campaigns.

Trustworthiness Check: Self-Validating Protocols

  • Dose-Response Curve Analysis: True inhibitors typically exhibit a standard sigmoidal dose-response curve with a Hill slope near 1.0. Unusually steep curves can be a red flag for non-specific mechanisms like aggregation.

  • Structure-Activity Relationship (SAR): Synthesize and test closely related analogues of your hit compound. True inhibitors should show a clear SAR, where small, specific changes to the molecule lead to predictable changes in activity. PAINS often have a very flat or inconsistent SAR.

  • Time-Kill Kinetics: Perform a time-kill assay. Specific inhibitors often show a characteristic bactericidal or bacteriostatic profile over time. Non-specific compounds may show rapid, non-physiological killing rates.

  • Counter-Screening: Test your compound against an unrelated target (e.g., a mammalian enzyme like lactate dehydrogenase) to assess specificity. Lack of activity in a counter-screen is a good indicator of specificity.

Part 3: Methodological Standardization and Best Practices

Reproducibility is paramount in antimicrobial research. Adhering to standardized protocols is essential, especially when dealing with challenging compounds.

FAQ 5: What is the standard protocol for determining the Minimum Inhibitory Concentration (MIC) for thiazolidinone compounds?

Answer: The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[5] However, special care must be taken to account for the properties of thiazolidinones.

Detailed Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: From a fresh culture plate (18-24 hours), select 3-5 isolated colonies. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

  • Inoculum Dilution: Dilute the standardized suspension into the final testing medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Compound Preparation: Prepare a 2X concentration of your compound's serial dilutions in the testing medium. This is critical to ensure the compound remains soluble.

  • Plate Loading: In a 96-well microtiter plate, add equal volumes of the 2X compound solution and the 2X final inoculum. The final volume in each well will be 100-200 µL, with all components at their desired 1X final concentration.

  • Controls (Essential for Validation):

    • Growth Control: Wells with inoculum but no compound.

    • Sterility Control: Wells with medium only.

    • Vehicle Control: Wells with inoculum and the highest concentration of DMSO used in the assay (e.g., 0.5%).

    • Positive Control: A standard antibiotic (e.g., ampicillin, ciprofloxacin) tested against a quality control strain (e.g., E. coli ATCC 25922).[7]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[8]

FAQ 6: My MIC results for the same compound are highly variable between experiments. What are the likely causes?

Answer: Lack of reproducibility is a common and frustrating issue. It almost always points to a subtle breakdown in one of the key experimental steps.

Troubleshooting Table: Sources of MIC Variability

Potential CauseSolution / Check
Compound Precipitation Visually inspect all wells of the MIC plate before and after incubation. Re-evaluate the highest concentration tested or add a solubilizing agent if precipitation is observed.
Inoculum Size Variation Always prepare the inoculum from fresh plates. Strictly adhere to the 0.5 McFarland standard and perform periodic plate counts to verify your inoculum preparation technique.
Media Inconsistency Use the same lot of Mueller-Hinton Broth for a set of related experiments. Cation concentration can affect the activity of some antimicrobials.
Inaccurate Pipetting Calibrate your pipettes regularly. When performing serial dilutions, ensure proper mixing at each step.
Compound Binding to Plastic Consider using low-binding microplates, especially for highly hydrophobic compounds.
References
  • Jadhav, S. B., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(11), 3335. [Link]

  • Gawenda, K., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Molecules, 29(1), 127. [Link]

  • Geronikaki, A., et al. (2014). 4-Thiazolidinone derivatives as potent antimicrobial agents: Microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm, 5(12), 1877-1887. [Link]

  • Afzal, O., et al. (2021). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Indian Journal of Heterocyclic Chemistry, 31(4), 621-634. [Link]

  • Gupta, A., et al. (2013). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Scientia Pharmaceutica, 81(3), 645-661. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 28(20), 7167. [Link]

  • Szabo, K. (2020). Study on the aggregation-tendency of 4- thiazolidinone derivatives. Journal of Pharmaceutical Chemistry, 6(3). [Link]

  • Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences, 22(21), 11533. [Link]

  • Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences, 22(21), 11533. [Link]

  • Di Filippo, P., et al. (2021). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Molecules, 26(10), 2872. [Link]

  • Hussein, S. S., Ali, K. F., & Al-Saady, F. A. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Antimicrobial Evaluation of Thiazolidinone Derivatives. Palestine Medical and Pharmaceutical Journal, 9(2), 181-192. [Link]

  • Szałkowska, D., et al. (2025). Synthesis, Cytotoxicity Evaluation, and Molecular Dynamics of 4-Thiazolidinone Derivatives: A Potential Path to EGFR-Targeted Anticancer Therapy. Current Medicinal Chemistry. [Link]

  • Kumar, S., et al. (2013). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances, 3(24), 9377-9391. [Link]

  • Szychowski, K. A., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 23(19), 11846. [Link]

  • El-Sayed, W. A., et al. (2009). Antimicrobial Activity of New 2,4-Disubstituted Thiazolidinone Derivatives. Zeitschrift für Naturforschung C, 64(11-12), 785-789. [Link]

  • Afzal, O., et al. (2022). Synthesis, Characterization, Computational, Antimicrobial Screening, and MTT Assay of Thiazolidinone Derivatives Containing the Indole and Pyridine Moieties. Polycyclic Aromatic Compounds, 42(5), 2269-2287. [Link]

  • Filyak, Y., et al. (2018). 4-Thiazolidinone derivative Les-3833 effectively inhibits viability of human melanoma cells through activating apoptotic mechanisms. Experimental Oncology, 40(3), 190-196. [Link]

  • Gawenda, K., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Molecules, 29(1), 127. [Link]

  • Jadhav, S. B., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(11), 3335. [Link]

  • Geronikaki, A., et al. (2014). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm, 5, 1877-1887. [Link]

  • Sciortino, C. V. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. American Society for Microbiology. [Link]

  • Kumar, S., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. International Journal of Molecular Sciences. [Link]

  • Asati, V., et al. (2015). PCHHAX QSAR Studies of Thiazolidinone Derivatives as Antimicrobial Agents. Der Pharma Chemica, 7(1), 160-167. [Link]

  • Bîcu, E., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Molecules, 21(2), 195. [Link]

  • Wadhwa, R., & Cascella, M. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • World Organisation for Animal Health. (2008). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Yang, M., et al. (2024). Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. Microbiology Spectrum, 12(2), e03130-23. [Link]

  • Patel, N. B., et al. (2012). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 370-377. [Link]

Sources

Optimization

Improving the stability of 2-thioxo-thiazolidin-4-one in solution

Introduction: The Rhodanine Stability Challenge Welcome to the technical support guide for researchers working with 2-thioxo-thiazolidin-4-one, commonly known as rhodanine, and its derivatives. Rhodanine is a privileged...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rhodanine Stability Challenge

Welcome to the technical support guide for researchers working with 2-thioxo-thiazolidin-4-one, commonly known as rhodanine, and its derivatives. Rhodanine is a privileged scaffold in medicinal chemistry, forming the core of many compounds investigated for a wide range of biological activities.[1][2] However, the inherent chemical reactivity of the rhodanine ring presents a significant challenge: its susceptibility to degradation in aqueous solutions.[3][4]

This instability can lead to confounding experimental results, including decreased compound potency over time, the appearance of unknown signals in analytical runs, and, most critically, false-positive results in biological assays where the degradation product, not the parent compound, is the active agent.[4][5] This guide provides in-depth, practical solutions to help you understand, troubleshoot, and mitigate the stability issues of rhodanine derivatives in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reason for the instability of rhodanine derivatives in solution?

The principal cause of degradation is the hydrolytic cleavage of the thioamide bond within the five-membered ring. The C-4 carbonyl group is susceptible to nucleophilic attack, particularly by hydroxide ions present in neutral or alkaline aqueous solutions. This attack leads to the opening of the heterocyclic ring.[3][4][6] The stability can also be influenced by the specific substituents attached to the rhodanine core, which can alter the electronic properties of the ring and its susceptibility to hydrolysis.[7]

Q2: What are the typical degradation products, and why should I be concerned about them?

Hydrolysis of the rhodanine ring typically yields a reactive thioenolate or a thiol-carboxylic acid intermediate.[3][4] The major concern is that these degradation products are often highly reactive and can themselves interact with biological targets. For instance, the thioenolate species has been identified as a potent inhibitor of metallo-β-lactamases, meaning the observed biological activity may be erroneously attributed to the parent rhodanine compound when it is, in fact, due to its degradation product.[4][5] This can misdirect structure-activity relationship (SAR) studies and lead to the pursuit of flawed chemical series.

Q3: What experimental factors have the most significant impact on the rate of degradation?

Several factors can accelerate the degradation of rhodanines. Understanding and controlling them is key to ensuring the integrity of your experiments.

FactorImpact on StabilityRationale
pH High Impact Degradation is significantly accelerated at neutral to high pH (≥7) due to the increased concentration of hydroxide ions, which catalyze hydrolysis. Stability is generally improved in acidic conditions.
Temperature High Impact Higher temperatures increase the rate of chemical reactions, including hydrolysis.[8] Storing solutions at lower temperatures (e.g., 4°C or on ice) can substantially slow degradation.
Solvent/Buffer Medium Impact The composition of the aqueous medium matters. While primarily a water-driven process, some buffer components can participate in or influence the hydrolysis reaction. The presence of organic co-solvents (like DMSO or ethanol) generally increases stability by reducing the effective concentration of water.
Compound Concentration Low Impact While not a primary driver, at very high concentrations, self-association or aggregation could potentially influence the rate of degradation, although this is less common than the effects of pH and temperature.
Exposure to Light Variable Impact For some derivatives, particularly those with photosensitive functional groups, exposure to UV or high-intensity light can cause photodegradation, a separate issue from hydrolysis.[9] It is good practice to protect solutions from light.

Troubleshooting Guide: Common Experimental Issues

This section addresses common problems encountered during experiments that may be linked to compound instability.

Workflow: Investigating and Solving Rhodanine Instability

Below is a systematic workflow for troubleshooting potential stability problems.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Stability Assessment cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Resolution A Unexpected Result Observed (e.g., activity loss, new LCMS peaks) B Perform Kinetic Stability Assay (See Protocol 1) A->B C Analyze data: Plot % Parent Compound vs. Time B->C D Is Half-Life (t½) shorter than experiment duration? C->D E Optimize Assay Conditions: - Lower pH (if possible) - Reduce Temperature - Prepare solutions fresh D->E  Yes I Alternative Cause: Investigate other experimental variables D->I  No F Modify Formulation: - Increase co-solvent (e.g., DMSO) - Use alternative buffer system E->F G Re-evaluate Data: Consider if degradation product is the active species F->G H Problem Resolved: Proceed with optimized protocol G->H

Figure 2. The primary hydrolytic degradation pathway for the rhodanine scaffold.

References

  • ResearchGate. (2025, September 15). Biodegradation of textile dye Rhodamine-B by Brevundimonas diminuta and screening of their breakdown metabolites.
  • Iqbal, T., Kinjo, M., & Dowling, T. C. (2005). Determination of Rhodamine 123 in cell lysate by HPLC with visible wavelength detection.
  • MDPI. (n.d.). Kinetic and Mechanistic Study of Rhodamine B Degradation by H2O2 and Cu/Al2O3/g-C3N4 Composite. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the selected HPLC methods reported for the determination of rhodamine B.
  • SIELC Technologies. (n.d.). Separation of Rhodamine B on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). The list of compounds resulting from the degradation of Rhodamine B....
  • Shi, J., & Chen, L. (n.d.). Determination of rhodamine B in lipsticks by high performance liquid chromatography after extraction with AOT reversed micelles. Analytical Methods. Royal Society of Chemistry.
  • Kim, M., et al. (n.d.). A simple and rapid chromatographic method to determine unauthorized basic colorants (rhodamine B, auramine O, and pararosaniline) in processed foods. PMC - NIH.
  • National Institutes of Health. (2025, January 2). Evaluation of rhodanine indolinones as AANAT inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Retrieved from [Link]

  • WebPath. (n.d.). COPPER - RHODANINE METHOD. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. Retrieved from [Link]

  • Biognost. (n.d.). RHODANINE powder dye. Retrieved from [Link]

  • Environment and Ecology. (n.d.). Degradation of Rhodamine B, a xanthene Dye by Aspergillus niger MSa2.
  • ScienceDirect. (n.d.). Sonochemical degradation of Rhodamine B in aqueous phase: Effects of additives.
  • National Institutes of Health. (n.d.). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.).
  • ResearchGate. (2024, January 3). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor.
  • National Institutes of Health. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • ACS Omega. (2023, March 28). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Test data and analysis of variance of short-term stability of Rhodamine B purity reference material....
  • Europe PMC. (n.d.). Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. Retrieved from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Weinkauf Medizintechnik. (n.d.). Rhodanine.
  • PubMed. (n.d.). Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-thioxo-thiazolidine-4-one derivatives....
  • Encyclopedia MDPI. (2022, October 18). Mechanism of Action of Thiazolidin-2,4-dione. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 2-Thioxo-3-m-tolyl-thiazolidin-4-one

Here is the technical support center for scaling up the synthesis of 2-Thioxo-3-m-tolyl-thiazolidin-4-one. Welcome to the dedicated technical resource for researchers, chemists, and process development professionals enga...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for scaling up the synthesis of 2-Thioxo-3-m-tolyl-thiazolidin-4-one.

Welcome to the dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-Thioxo-3-m-tolyl-thiazolidin-4-one. This molecule, a member of the rhodanine class, is a valuable scaffold in medicinal chemistry and drug discovery.[1][2][3] However, transitioning its synthesis from the laboratory bench to a pilot or production scale introduces significant challenges that can impact yield, purity, and safety.[4]

This guide is structured to provide direct, actionable solutions to common scale-up issues. It moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve current problems but also anticipate and prevent future ones.

Synthesis Pathway and Mechanism Overview

The most common and scalable method for synthesizing 3-substituted-2-thioxo-thiazolidin-4-ones involves the cyclocondensation reaction of a substituted thiourea with an α-haloacetic acid. For the target compound, this involves the reaction of 1-(m-tolyl)thiourea with chloroacetic acid .

The reaction proceeds via an initial S-alkylation of the thiourea by chloroacetic acid, forming an S-(carboxymethyl)isothiouronium salt intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carboxylic acid carbonyl group, with subsequent dehydration to yield the final 2-thioxo-3-m-tolyl-thiazolidin-4-one ring system.

Reaction_Pathway cluster_start Reactants reagent1 1-(m-tolyl)thiourea intermediate Isothiouronium Salt (Intermediate) reagent1->intermediate S-Alkylation reagent2 Chloroacetic Acid reagent2->intermediate product 2-Thioxo-3-m-tolyl- thiazolidin-4-one intermediate->product Intramolecular Cyclization & Dehydration

Caption: General reaction pathway for the synthesis of the target compound.

Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific, practical problems encountered during the scale-up process in a direct question-and-answer format.

Problem Category: Yield and Reaction Efficiency

Q: My reaction yield dropped from 90% at the 50g scale to less than 60% at the 5kg scale. What are the most likely causes?

A: A significant drop in yield upon scale-up is a classic process chemistry problem, often rooted in mass and heat transfer limitations. Here are the primary causes and solutions:

  • Poor Temperature Control: The cyclization reaction is exothermic. At a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation into the environment. At the 5kg scale, heat accumulates, leading to localized "hot spots." This can cause thermal degradation of the reactants, intermediates, or the final product, and promote side reactions.

    • Solution: Implement controlled, slow addition of one reagent (typically chloroacetic acid) to the other using a dosing pump. Ensure your reactor is equipped with an efficient cooling jacket and overhead stirrer capable of maintaining homogenous mixing and temperature throughout the entire vessel.[4]

  • Inefficient Mixing: Inadequate agitation in a large reactor leads to poor mixing, creating localized areas of high reagent concentration. This can lead to the formation of dimeric or polymeric byproducts and reduce the conversion rate.

    • Solution: Select an appropriate impeller (e.g., pitched-blade turbine or anchor stirrer) for the viscosity of your reaction medium. Use computational fluid dynamics (CFD) models or consult with a chemical engineer to ensure your mixing parameters (RPM, impeller design) are suitable for the vessel geometry and scale.

  • pH Fluctuation: The reaction involves the liberation of HCl, which can alter the pH of the medium. If not controlled, this can inhibit the desired reaction pathway or catalyze decomposition.

    • Solution: Include a base (e.g., sodium acetate) in the reaction mixture to act as a buffer and neutralize the generated acid. At scale, you may need to monitor the pH in-process and adjust as necessary.

Problem Category: Product Purity and Impurities

Q: My scaled-up batch is off-color (dark brown) and HPLC analysis shows several new impurities. How can I identify and prevent them?

A: Color formation and new impurities are typically due to thermal degradation and side reactions exacerbated by the prolonged reaction times and higher temperatures common in large-scale operations.

  • Source of Color: The dark coloration is often from the formation of conjugated polymeric species resulting from the thermal decomposition of the thiourea starting material or the rhodanine product.

    • Prevention: Strict temperature control is paramount. Maintain the reaction temperature below the point where decomposition becomes significant (determine this via thermal analysis like DSC if necessary). Additionally, purging the reactor with an inert gas like nitrogen can prevent oxidative side reactions that also contribute to color.

  • Common Impurities & Mitigation:

    • Unreacted Starting Materials: This points to an incomplete reaction. Consider increasing the reaction time or temperature moderately, but only after ensuring robust temperature control. Check the purity of your starting materials, as impurities there can inhibit the reaction.

    • Hydrolysis Product: The thiazolidinone ring can be susceptible to hydrolysis under harsh pH and high-temperature conditions, especially during workup. Ensure your workup procedure is as rapid as possible and uses moderate pH and temperature.

    • Byproduct from Chloroacetic Acid Self-Condensation: While less common, this can occur if chloroacetic acid is exposed to high temperatures for extended periods. The strategy of slow, controlled addition helps mitigate this.

Problem Category: Process Safety and Handling

Q: I am concerned about the exotherm during the addition of chloroacetic acid at the 10 kg scale. What are the best practices for safe thermal management?

A: This is a critical safety concern. An uncontrolled exotherm can lead to a runaway reaction, causing a rapid increase in temperature and pressure that can breach the reactor.[4]

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) on a small scale. This will quantify the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and help you design a safe and effective cooling protocol.

  • Controlled Dosing Strategy: Never add all the chloroacetic acid at once. A slow, subsurface addition below the liquid level is crucial. The addition rate should be dictated by the reactor's cooling capacity. The principle is simple: the rate of heat generation must not exceed the rate of heat removal.

  • Emergency Preparedness: Ensure your reactor is equipped with appropriate safety features, such as a rupture disc and an emergency quenching system. Have a pre-prepared quenching agent (e.g., a cold, inert solvent or a reaction inhibitor) ready.

Frequently Asked Questions (FAQs)

Q: What are the critical safety considerations for handling the raw materials at an industrial scale?

A: Both 1-(m-tolyl)thiourea and chloroacetic acid present significant hazards that require strict engineering controls and personal protective equipment (PPE).

  • 1-(m-tolyl)thiourea: This compound is a thiourea derivative. Thiourea itself is suspected of causing cancer and damaging fertility or the unborn child.[5][6][7] Handle it in a ventilated enclosure (fume hood or powder handling booth) to avoid dust inhalation.[6][7] Use appropriate PPE, including gloves, lab coat, and respiratory protection.[7][8]

  • Chloroacetic Acid: This is a highly corrosive and toxic substance.[9] It can cause severe skin burns and eye damage and is toxic if swallowed or inhaled. Use corrosion-resistant equipment. Full PPE, including acid-resistant gloves, apron, and a face shield, is mandatory. Ensure safety showers and eyewash stations are immediately accessible.[9]

Q: Which solvents are recommended for the reaction and for recrystallization at scale?

A: The choice of solvent is critical for reaction performance, product isolation, and process safety/environmental impact.

  • Reaction Solvent: Acetic acid is commonly used as it facilitates the reaction and helps to solubilize the starting materials.[10] Ethanol or mixtures of ethanol and water can also be effective.[1][11] For scale-up, consider the solvent's boiling point, flash point, and recovery/recycling options.

  • Recrystallization Solvent: A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. Common choices include ethanol, isopropanol, or acetic acid. A solvent screen at the lab scale is highly recommended to find the optimal system that provides good recovery and high purity.

Q: What are the essential analytical methods for quality control during and after the synthesis?

A: A robust analytical package is essential for ensuring batch-to-batch consistency and meeting regulatory requirements.

  • In-Process Controls (IPCs):

    • TLC or HPLC: To monitor the disappearance of starting materials and the formation of the product. This helps in determining the reaction endpoint.

  • Final Product Release:

    • HPLC: For quantitative purity analysis and impurity profiling.

    • ¹H and ¹³C NMR: To confirm the chemical structure and rule out isomeric impurities.[12][13]

    • Mass Spectrometry (MS): To confirm the molecular weight.[14]

    • Melting Point: A sharp melting point range is a good indicator of purity.

    • Loss on Drying (LOD): To determine the amount of residual solvent.

Recommended Scale-Up Protocol

This protocol is a general guideline for scaling the synthesis to a 1 kg level. It should be adapted based on your specific equipment and safety assessments.

Experimental Workflow Diagram

Workflow A 1. Reactor Preparation (Clean, Dry, Inert) B 2. Charge Reagents (Thiourea, Solvent, Base) A->B C 3. Controlled Addition (Chloroacetic Acid Solution) B->C D 4. Reaction & Monitoring (Heat, Stir, IPC via HPLC) C->D E 5. Work-up & Isolation (Cool, Quench, Filter) D->E F 6. Purification (Recrystallization) E->F G 7. Drying (Vacuum Oven) F->G H 8. Final QC Analysis G->H

Caption: A typical workflow for the scaled-up synthesis of the target compound.
Step-by-Step Methodology (1 kg Scale)
  • Reactor Setup: Prepare a 20L jacketed glass reactor equipped with an overhead stirrer, condenser, temperature probe, and nitrogen inlet. Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reagents: Charge the reactor with 1-(m-tolyl)thiourea (1.0 kg), sodium acetate (0.6 kg), and ethanol (10 L). Begin stirring to form a slurry.

  • Prepare Addition Solution: In a separate vessel, dissolve chloroacetic acid (0.62 kg) in ethanol (2 L).

  • Controlled Addition: Set the reactor jacket temperature to 20°C. Begin adding the chloroacetic acid solution to the reactor via a dosing pump over a period of 2-3 hours. Monitor the internal temperature closely, ensuring it does not exceed 35°C.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 78°C) and hold for 4-6 hours.

  • In-Process Control (IPC): After 4 hours, take a sample from the reaction mixture and analyze by HPLC to check for the consumption of the starting thiourea. If the starting material is >2%, continue the reaction and check every hour.

  • Isolation: Once the reaction is complete, cool the mixture to 10°C. The product will precipitate. Stir for an additional hour at this temperature to maximize crystallization. Filter the solid product using a Nutsche filter.

  • Washing: Wash the filter cake with cold ethanol (2 x 1 L) and then with deionized water (2 x 2 L) to remove salts and residual solvent.

  • Purification (Recrystallization): Transfer the crude solid to a clean reactor. Add a suitable solvent (e.g., isopropanol, ~8-10 L) and heat to reflux until all the solid dissolves. Cool the solution slowly to 5-10°C to induce crystallization. Filter the purified solid, wash with a small amount of cold isopropanol, and pull dry.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Data Summary: Lab vs. Pilot Scale Parameters

This table highlights key parameter adjustments required when moving from a lab to a pilot scale.

ParameterLab Scale (10g)Pilot Scale (1kg)Rationale for Change
Reagent Addition Manual, over 5-10 minPump-controlled, over 2-3 hoursTo manage exotherm and ensure safety due to lower surface-area-to-volume ratio.[4]
Mixing Magnetic stir bar, ~300 RPMOverhead mechanical stirrer, 100-150 RPMMechanical stirring is required for effective mixing in viscous slurries and large volumes.
Heating/Cooling Heating mantle / ice bathJacketed vessel with thermal fluidProvides precise and uniform temperature control across the entire reactor volume.
Reaction Time 2-4 hours4-6 hoursSlower mass and heat transfer at scale can necessitate slightly longer reaction times for completion.
Filtration Büchner funnelNutsche filter / CentrifugeRequired for handling large volumes of solid and liquid efficiently and safely.
Drying Vacuum desiccatorAgitated filter dryer / Vacuum ovenEnsures uniform and efficient solvent removal from large quantities of wet cake.

References

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. (n.d.). PubMed Central. [Link]

  • Safety Data Sheet: thiourea. (2023, April 17). Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet Thiourea. (2022, March 9). Redox. [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC. (2024, May 23). PubMed Central. [Link]

  • Scheme 1. Synthesis of 2-thioxo-thiazolidine-4-one derivatives... (n.d.). ResearchGate. [Link]

  • (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). ResearchGate. [Link]

  • (PDF) Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. (2006). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (2020). MDPI. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy. [Link]

  • Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. (2011). PubMed. [Link]

  • Safety Data Sheet: Thiourea. (n.d.). Carl ROTH. [Link]

  • 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. (2010). NIH. [Link]

  • Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. (2024, October 24). Taylor & Francis Online. [Link]

  • An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. (2014). RSC Publishing. [Link]

  • Recent developments with rhodanine as a scaffold for drug discovery. (2017, October 11). ResearchGate. [Link]

  • Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. (2015). PubMed. [Link]

  • Challenges of scaling up production from grams to kilos. (n.d.). Chemtek Scientific. [Link]

  • CHLOROACETIC ACID FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]

  • Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. (2019, October 23). PubMed Central. [Link]

  • a facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin. (2017). Rasayan Journal of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Ensuring the Stability of Thiazolidinone Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidinone compounds. This guide is designed to provide you with in-depth technical knowledge and p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidinone compounds. This guide is designed to provide you with in-depth technical knowledge and practical troubleshooting advice to prevent the degradation of these valuable molecules during storage and experimentation. Our goal is to ensure the integrity and reproducibility of your research by explaining the fundamental principles of thiazolidinone stability.

Frequently Asked Questions (FAQs)

This section addresses the most common questions we receive regarding the stability and handling of thiazolidinone compounds.

Q1: What are the primary factors that cause thiazolidinone compounds to degrade?

A1: Thiazolidinone compounds are susceptible to three main degradation pathways:

  • Hydrolysis: The thiazolidinone ring, which contains an amide bond, can be cleaved by water, a process that is significantly accelerated by acidic or basic conditions.[1][2]

  • Oxidation: The sulfur atom in the thiazolidinone ring is prone to oxidation, which can alter the compound's biological activity. This can be initiated by atmospheric oxygen, peroxides present as impurities in solvents or excipients, or exposure to certain metal ions.[3][4]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions. The specific pathway can vary depending on the substituents on the thiazolidinone ring.

Q2: What are the ideal storage conditions for solid thiazolidinone compounds?

A2: To ensure the long-term stability of solid thiazolidinone compounds, we recommend the following storage conditions:

  • Temperature: Store at -20°C for long-term storage. For short-term storage, 4°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.

  • Light: Protect from light by storing in amber vials or containers wrapped in aluminum foil.

  • Moisture: Store in a desiccator or with a desiccant to prevent hydrolysis.

Q3: How should I prepare and store stock solutions of thiazolidinone compounds?

A3: The stability of thiazolidinone compounds in solution is highly dependent on the solvent and storage conditions.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. However, be aware that some 2-aminothiazoles have shown instability in DMSO at room temperature.[5] If you observe any changes in your DMSO stock solution (e.g., color change), consider preparing fresh solutions before each experiment. Alternatively, test the stability of your specific compound in other organic solvents like ethanol or acetonitrile.

  • Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Q4: I'm working on a pharmaceutical formulation. Are there any common excipients I should be cautious with?

A4: Yes, several common pharmaceutical excipients contain reactive impurities that can degrade thiazolidinones.[6] Be particularly cautious with:

  • Lactose: Can contain reducing sugars that may interact with the thiazolidinone ring.

  • Povidone and Polyethylene Glycols (PEGs): May contain peroxides that can oxidize the sulfur atom.

  • Starch: Can contain formaldehyde, which may react with the compound.

  • Magnesium Stearate: Some grades may contain antioxidants that could potentially interact with the drug molecule.

It is crucial to conduct drug-excipient compatibility studies during pre-formulation development.[7][8]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to help you troubleshoot specific issues you may encounter during your experiments.

Scenario 1: Unexpected Loss of Biological Activity

Q: My thiazolidinone compound showed potent activity in my initial screen, but the activity has significantly decreased in subsequent experiments. What could be the cause?

A: A loss of biological activity is often the first sign of compound degradation. Here's how to troubleshoot this issue:

  • Check Your Storage Conditions:

    • Solid Compound: Was the solid compound stored at the recommended temperature, protected from light and moisture?

    • Stock Solution: How old is your stock solution? Was it stored at -20°C or -80°C? How many times has it been freeze-thawed? Some thiazolidinones can degrade in solution, even when frozen.[5]

  • Analyze the Compound's Purity:

    • Technique: Use a stability-indicating HPLC method to check the purity of your compound. A simple HPLC method can tell you if your compound has degraded by showing a decrease in the area of the main peak and the appearance of new peaks.

    • Interpretation: If you see new, more polar peaks (with shorter retention times on a reverse-phase column), this could indicate hydrolysis. Less polar peaks (longer retention times) might suggest dimerization or other reactions.

  • Consider the Experimental Conditions:

    • pH: Was your compound exposed to acidic or basic conditions during the experiment? The thiazolidinone ring is susceptible to hydrolysis at non-neutral pH.[1]

    • Aqueous Buffers: If your experiment involves prolonged incubation in aqueous buffers, hydrolysis may be a concern.

Scenario 2: Appearance of New Spots on a TLC Plate

Q: I'm monitoring a reaction involving a thiazolidinone, and I see a new, more polar spot appearing on my TLC plate. What could this be?

A: A new, more polar spot on a TLC plate is a strong indication of a degradation product.

  • Likely Cause - Hydrolysis: The most common degradation pathway that increases polarity is the hydrolysis of the amide bond in the thiazolidinone ring. This opens the ring and creates a carboxylic acid and a thiol, both of which are significantly more polar than the parent compound.

  • Confirmation: To confirm if the new spot is a hydrolysis product, you can run a small-scale forced degradation experiment. Take a small amount of your starting material, dissolve it in a solvent with a small amount of acid (e.g., HCl in methanol) or base (e.g., NaOH in methanol), and gently warm it for a short period. Run a TLC of this "stressed" sample alongside your reaction mixture. If the new spot in your reaction corresponds to the major spot in the stressed sample, it is likely a hydrolysis product.

Scenario 3: Inconsistent NMR Spectra

Q: I've synthesized a thiazolidinone derivative, and the NMR spectrum is not clean. I see broad peaks and some unidentifiable signals. What should I consider?

A: Inconsistent or messy NMR spectra can arise from several factors related to compound stability.

  • Presence of Degradation Products: As with TLC and HPLC, the presence of degradation products will complicate the NMR spectrum. Hydrolysis or oxidation products will have distinct chemical shifts. For example, the formation of a sulfone via oxidation will cause a significant downfield shift of the protons adjacent to the sulfur atom.

  • Tautomerism: Some thiazolidinone derivatives can exist as tautomers. For instance, rhodanine (2-thioxo-4-thiazolidinone) can exist in thione, thiol, and enol forms.[9] This can lead to the appearance of multiple sets of peaks in the NMR spectrum.

  • Solvent Effects: The choice of NMR solvent can sometimes influence the stability of the compound. If the compound is sensitive to trace amounts of acid or water, using a freshly opened bottle of deuterated solvent or adding a small amount of a neutralizer (like K2CO3) can sometimes sharpen the spectrum.

Key Degradation Pathways and Their Mechanisms

Understanding the chemical mechanisms behind thiazolidinone degradation is essential for developing effective strategies to prevent it.

Hydrolysis

Hydrolysis is the cleavage of the amide bond within the thiazolidinone ring by water. This reaction is catalyzed by both acids and bases.[1][2]

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to break the amide bond.

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Thiazolidinone_A Thiazolidinone Protonated_Thiazolidinone Protonated Thiazolidinone Thiazolidinone_A->Protonated_Thiazolidinone + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Thiazolidinone->Tetrahedral_Intermediate_A + H2O Ring_Opened_Product_A Ring-Opened Product Tetrahedral_Intermediate_A->Ring_Opened_Product_A - H+ Thiazolidinone_B Thiazolidinone Tetrahedral_Intermediate_B Tetrahedral Intermediate Thiazolidinone_B->Tetrahedral_Intermediate_B + OH- Ring_Opened_Product_B Ring-Opened Product Tetrahedral_Intermediate_B->Ring_Opened_Product_B Thiazolidinone Thiazolidinone Sulfoxide Sulfoxide Thiazolidinone->Sulfoxide [O] Sulfone Sulfone Sulfoxide->Sulfone [O] Start Thiazolidinone Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 60°C) Start->Acid Base Base Hydrolysis (1M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 80°C) Start->Thermal Photo Photolytic Degradation (Solid, Light Exposure) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study of a thiazolidinone compound.

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be adapted for the analysis of thiazolidinone compounds and their degradation products. Method development and validation are essential for each specific compound.

[10][11][12]Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a wavelength where the parent compound has maximum absorbance (e.g., 225 nm or 245 nm).
Injection Volume 10 µL

Method Validation:

A stability-indicating method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following table summarizes typical degradation patterns observed for thiazolidinone compounds under forced degradation conditions. The extent of degradation can vary significantly depending on the specific substituents on the thiazolidinone ring.

Stress ConditionTypical Degradation (%)Common Degradation Products
Acid Hydrolysis (1M HCl, 60°C, 24h) 10 - 30%Ring-opened products (carboxylic acid and thiol)
Base Hydrolysis (1M NaOH, 60°C, 24h) 15 - 40%Ring-opened products (carboxylate and thiol)
Oxidation (3% H₂O₂, RT, 24h) 5 - 20%Sulfoxide, Sulfone
Thermal (Solid, 80°C, 48h) < 10%Varies depending on structure
Photolytic 5 - 15%Varies, can include rearranged products

Note: These values are illustrative. The actual extent of degradation will depend on the specific thiazolidinone derivative.

References

  • Pioglitazone ratiopharm, INN-pioglitazone hydrochloride. European Medicines Agency. Available from: [Link]

  • S-oxidation of thiazolidinedione with hydrogen peroxide, peroxynitrous acid, and C4a-hydroperoxyflavin: a theoretical study. PubMed. Available from: [Link]

  • Formulation and Evaluation of Multilayered Tablets of Pioglitazone Hydrochloride and Metformin Hydrochloride. PMC. Available from: [Link]

  • Formulation and Evaluation of a Tablet Containing Pioglitazone HCl Microspheres. Brieflands. Available from: [Link]

  • Effect of Excipients on the Particle Size of Precipitated Pioglitazone in the Gastrointestinal Tract: Impact on Bioequivalence. PMC. Available from: [Link]

  • Effect of Excipients on the Particle Size of Precipitated Pioglitazone in the Gastrointestinal Tract: Impact on Bioequivalence. PubMed. Available from: [Link]

  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies. Available from: [Link]

  • Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities. National Institutes of Health. Available from: [Link]

  • Stability-Indicating Validated HPLC Method for Simultaneous Determination of Oral Antidiabetic Drugs from Thiazolidinedione and Sulfonylurea Groups in Combined Dosage Forms. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • 1H-NMR data for the prepared thiazolidinones (4a-e). ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. IJFMR. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. Available from: [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PMC. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Development and validation of an HPLC/MS/MS method for determining the thiazolidinone PG15 in rat plasma. PubMed. Available from: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available from: [Link]

  • Thiazolidinone derivatives for antimicrobial activities: HPLC method development and validation. ResearchGate. Available from: [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI. Available from: [Link]

  • Thiazolidinediones: Recent Development in Analytical Methodologies. ResearchGate. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Amide Bond Activation of Biological Molecules. PMC. Available from: [Link]

  • (PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. Available from: [Link]

  • mechanism of amide hydrolysis. YouTube. Available from: [Link]

  • (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Available from: [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. Available from: [Link]

  • 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Available from: [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC. Available from: [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available from: [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]

  • Interaction and Compatibility Studies in the Development of Olmesartan Medoxomil and Hydrochlorothiazide Formulations under a Real Manufacturing Process. National Institutes of Health. Available from: [Link]

  • Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. MDPI. Available from: [Link]

  • Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. PMC. Available from: [Link]

  • Natural product-inspired synthesis of thiazolidine and thiazolidinone compounds and their anticancer activities. PubMed. Available from: [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. St. John Fisher College. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Thioxo-thiazolidin-4-ones (Rhodanines)

Welcome to the technical support center for the synthesis of 2-thioxo-thiazolidin-4-ones, commonly known as rhodanines. This guide is designed for researchers, medicinal chemists, and drug development professionals to ad...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-thioxo-thiazolidin-4-ones, commonly known as rhodanines. This guide is designed for researchers, medicinal chemists, and drug development professionals to address and overcome the common challenge of batch-to-batch variability in this critical synthetic process. By understanding the underlying chemical principles and critical process parameters, you can achieve more consistent and reproducible outcomes in your research.

This resource provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions (FAQs) to empower you with the knowledge to diagnose and solve issues as they arise in the laboratory.

Section 1: Troubleshooting Guide - Common Issues and Solutions

Batch-to-batch variability in rhodanine synthesis, manifesting as inconsistent yields, purity, or even different final products, can often be traced back to a few key areas. This section addresses specific problems you might encounter.

Issue 1: Low or No Yield of the Desired Rhodanine Product

Question: I am performing a one-pot synthesis using a primary amine, carbon disulfide, and chloroacetic acid, but my yield is consistently low or I'm isolating no product at all. What are the likely causes and how can I fix this?

Answer: This is a common issue that typically points to problems in one of the two key stages of the reaction: the formation of the dithiocarbamate intermediate or the subsequent cyclization.

Probable Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Primary Amine: Commercial primary amines can contain impurities such as residual starting materials (e.g., ammonia, alkyl halides) or oxidation byproducts (e.g., nitrosoamines).[1] These impurities can engage in side reactions, consuming your reagents.

      • Solution: Assess the purity of your amine before use. If it's a liquid, consider distillation. If it's a solid, recrystallization may be necessary. Always store amines under an inert atmosphere (nitrogen or argon) to prevent oxidation.

    • Carbon Disulfide (CS₂): CS₂ can degrade over time, especially when exposed to light and air.

      • Solution: Use a freshly opened bottle of CS₂ or distill it before use. The reaction of amines with CS₂ can be exothermic, so ensure proper temperature control, especially during the initial addition.[2]

    • Chloroacetic Acid/Esters: The quality of the chloroacetic acid or its derivatives is crucial. Acidic impurities can interfere with the dithiocarbamate formation, while other halogenated compounds can lead to unwanted side reactions.

      • Solution: Use high-purity chloroacetic acid or its esters. Ensure it is stored in a dry environment, as it can be hygroscopic.

  • Suboptimal Reaction Conditions:

    • Temperature Control: The initial reaction between the amine and CS₂ is often exothermic. Uncontrolled temperature can lead to the decomposition of the dithiocarbamate intermediate.

      • Solution: Add the CS₂ slowly to the amine solution, preferably in an ice bath to maintain a low temperature (0-5 °C).

    • pH Control: The cyclization step, where the thiazolidinone ring is formed, is sensitive to pH. If the medium is too acidic, the nucleophilicity of the dithiocarbamate can be reduced. If it's too basic, side reactions can occur.

      • Solution: The reaction is often carried out in the presence of a base like potassium carbonate or triethylamine to neutralize the HCl formed during the reaction with chloroacetic acid.[3] The amount of base is critical and should be stoichiometric to the chloroacetic acid. Monitoring the pH during the reaction can provide valuable insights.

  • Incomplete Reaction:

    • Reaction Time: The reaction times for both the dithiocarbamate formation and the cyclization can vary depending on the substrates.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and confirm the consumption of starting materials.

Workflow for Troubleshooting Low Yield:

G start Low or No Yield Observed check_reagents 1. Assess Reagent Purity (Amine, CS₂, Chloroacetic Acid) start->check_reagents reagent_impure Purify Reagents (Distillation/Recrystallization) check_reagents->reagent_impure Impurities suspected reagent_ok Reagents are Pure check_reagents->reagent_ok Purity confirmed check_conditions 2. Verify Reaction Conditions (Temperature, pH, Stoichiometry) reagent_impure->check_conditions reagent_ok->check_conditions conditions_off Optimize Conditions - Control Temperature (Ice Bath) - Adjust Base Stoichiometry check_conditions->conditions_off Deviation found conditions_ok Conditions are Optimal check_conditions->conditions_ok Parameters confirmed check_completion 3. Monitor Reaction Progress (TLC) conditions_off->check_completion conditions_ok->check_completion incomplete Increase Reaction Time or Temperature (as appropriate) check_completion->incomplete Starting material remains complete Proceed to Work-up check_completion->complete Reaction complete end Improved Yield incomplete->end complete->end

Fig 1. Troubleshooting workflow for low yield.
Issue 2: Formation of Multiple Products in Knoevenagel Condensation

Question: I am performing a Knoevenagel condensation of a rhodanine with an aromatic aldehyde and I'm getting multiple spots on my TLC plate, leading to a difficult purification and low yield of the desired 5-arylidenerhodanine. What's going wrong?

Answer: The Knoevenagel condensation is a powerful reaction for derivatizing the C-5 position of the rhodanine core, but it can be prone to side reactions if not properly controlled. The appearance of multiple products often points to issues with the catalyst, reaction conditions, or the stability of the starting materials and products.

Probable Causes & Solutions:

  • Inappropriate Catalyst Choice:

    • Strong Base: Using a strong base (e.g., NaOH, KOH) can lead to self-condensation of the aldehyde or other unwanted side reactions.[4]

      • Solution: The Knoevenagel condensation is typically catalyzed by a weak base. Piperidine, often with a catalytic amount of acetic acid, is a common and effective choice.[5] Other catalysts like ammonium acetate or alum can also be used, sometimes in greener solvents like water.[6]

  • Side Reactions:

    • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a Michael addition with another molecule of the starting rhodanine. This is more likely with extended reaction times or highly reactive rhodanines.

      • Solution: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Optimizing the stoichiometry, sometimes with a slight excess of the aldehyde, can also help minimize this side reaction.[4]

    • Formation of Birhodanines: Under certain conditions, particularly with prolonged heating or in the presence of specific reagents, a byproduct called 3,3′-diethyl-Δ5,5′-birhodanine has been observed.

      • Solution: Careful control of reaction time and temperature is crucial. If this byproduct is consistently observed, re-evaluating the overall synthetic strategy or purification method may be necessary.

  • Geometric Isomers (E/Z):

    • The Knoevenagel condensation can potentially produce both E and Z isomers of the 5-arylidenerhodanine. While the Z-isomer is often the thermodynamically more stable and major product, the reaction conditions can influence the ratio.

      • Solution: The initial product may be a mixture of isomers that can equilibrate to the more stable isomer upon prolonged reaction time or during work-up and purification. Characterization by NMR can help identify the isomeric ratio.

Experimental Protocol: Optimized Knoevenagel Condensation

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the rhodanine (1 equivalent) and the aromatic aldehyde (1-1.2 equivalents).

  • Solvent: Add a suitable solvent, such as ethanol or toluene.

  • Catalyst: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction progress by TLC. A typical mobile phase is a mixture of hexane and ethyl acetate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified.

Issue 3: Difficulty in Product Purification and Isolation

Question: My reaction seems to work, but I'm struggling to get a pure product. Recrystallization gives low recovery, and column chromatography is proving difficult. What are some effective purification strategies for rhodanines?

Answer: Purification of rhodanine derivatives can indeed be challenging due to their varying polarities and sometimes limited solubility. A systematic approach to purification is key.

Probable Causes & Solutions:

  • Ineffective Recrystallization:

    • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

      • Solution: Perform a systematic solvent screen with small amounts of your crude product. Common single-solvent systems for rhodanines include ethanol, acetic acid, or mixtures like hexane/ethyl acetate and hexane/acetone.[7] For two-solvent recrystallization, dissolve the compound in a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, heat to redissolve and cool slowly.[8]

  • Challenges with Column Chromatography:

    • Compound Tailing or Streaking: This can be due to the slightly acidic nature of some rhodanine derivatives interacting with the silica gel.

      • Solution: Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent system. This can help to protonate the compound and reduce its interaction with the silica, leading to better peak shapes.

    • Poor Separation: The polarity of the eluent may not be optimal for separating your product from impurities.

      • Solution: Use TLC to determine the best eluent system before running a column. A good starting point for many rhodanine derivatives is a mixture of hexane and ethyl acetate. Gradually increasing the polarity by increasing the proportion of ethyl acetate will elute more polar compounds. An Rf value of 0.2-0.3 for your desired compound on the TLC plate often translates to good separation on a column.[9]

Data Table: Common Recrystallization Solvents for Rhodanine Derivatives

Compound TypeRecommended Solvent(s)Notes
Simple N-substituted rhodaninesEthanol, MethanolOften crystallize well from simple alcohols.
5-ArylidenerhodaninesGlacial Acetic Acid, Toluene, Ethanol/WaterAcetic acid can be very effective but may be difficult to remove completely.
Rhodanine-3-acetic acidsWater, Ethanol/WaterThe carboxylic acid group increases polarity, making aqueous systems more suitable.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take during rhodanine synthesis? A1: Carbon disulfide (CS₂) is highly flammable and has a low autoignition temperature.[2] It should be handled in a well-ventilated fume hood, away from any heat sources. The reaction of amines with CS₂ can be exothermic, so proper cooling is essential.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q2: How can I effectively monitor the progress of my rhodanine synthesis? A2: Thin Layer Chromatography (TLC) is the most common and effective method.[9] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate your starting materials, intermediates, and product. Visualizing the spots under UV light will show the consumption of starting materials and the appearance of the product spot. Comparing the Rf values of the spots to those of your starting materials will confirm the progress of the reaction.

Q3: What are the characteristic NMR signals I should look for to confirm the structure of my 2-thioxo-thiazolidin-4-one? A3: In the ¹H NMR spectrum, the methylene protons (-CH₂-) of the rhodanine ring typically appear as a singlet at around 4.3-4.6 ppm.[10] In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) is highly deshielded and appears around 190-200 ppm, while the carbonyl carbon (C=O) appears around 170-175 ppm.[11] For 5-arylidenerhodanines, the vinylic proton often appears as a singlet between 7.5 and 8.0 ppm.

Q4: Can microwave irradiation be used to improve the synthesis? A4: Yes, microwave-assisted synthesis has been successfully applied to the synthesis of rhodanine derivatives, particularly in the Knoevenagel condensation step.[6] It can significantly reduce reaction times and often leads to higher yields.[6]

Section 3: Key Synthetic Pathways and Mechanisms

Understanding the reaction mechanisms is fundamental to troubleshooting. Below are simplified diagrams of the two main stages of rhodanine synthesis.

Diagram: Rhodanine Ring Formation

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Cyclization R-NH₂ Primary Amine Intermediate_A Dithiocarbamic Acid Salt R-NH₂->Intermediate_A + CS₂ + Base CS₂ Carbon Disulfide Intermediate_A_2 Dithiocarbamic Acid Salt Rhodanine N-Substituted Rhodanine Intermediate_A_2->Rhodanine + ClCH₂COOH - H₂O, - HCl ClCH₂COOH Chloroacetic Acid

Fig 2. General scheme for rhodanine ring formation.

Diagram: Knoevenagel Condensation

G Rhodanine_Core Rhodanine Product 5-Arylidenerhodanine Rhodanine_Core->Product + Ar-CHO - H₂O (Weak Base Catalyst) Aldehyde Aromatic Aldehyde

Fig 3. Knoevenagel condensation for C-5 functionalization.

References

  • Lei, X., Feng, J., Guo, Q., Xu, C., & Shi, J. (2022). Base-Promoted Formal [3 + 2] Cycloaddition of α-Halohydroxamates with Carbon Disulfide to Synthesize Polysubstituted Rhodanines. Organic Letters, 24, 2837-2841.
  • BenchChem Technical Support Team. (2025, December).
  • (2025, August 6). Utilizing Amines and Carbon Disulfide to Obtain Nitrogen- and Sulfur-containing Compounds under Green Conditions: A Review. Request PDF.
  • Veeprho.
  • LabXchange. (n.d.).
  • Nasiri, F., et al. (n.d.). One-pot solvent-free three-component reaction between primary amines, carbon disulfide, and 5-alkylidene rhodanines: a convenient synthesis of asymmetric birhodanines.
  • (n.d.). Synthesis of rhodanines via MCR of CS2, primary amine, and dialkyl acetylenedicarboxylates.
  • (n.d.).
  • MIT OpenCourseWare. (n.d.). 8.
  • (2023, October 4). Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent.
  • (2020, March 4).
  • University of Rochester, Department of Chemistry. (n.d.).
  • (n.d.).
  • (n.d.). ¹H-NMR spectrum of 2-thioxo,-3-N(2-methoxyphenyl)thiazolidin-4-one e.
  • (2025, August 5).
  • (n.d.). Table 3: Important proton in 13 C-NMR spectra of 2-thioxothazolidine -4-one derivatives (3a-d).
  • (2021, June 20). 2.4: TLC -ANALYSIS. Chemistry LibreTexts.
  • (n.d.).
  • (n.d.).
  • (n.d.). Organic Syntheses Procedure.
  • (2014, November 7).
  • (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • (2012, April 15). 5-benzylidenerhodanine and 5-benzylidene-2-4-thiazolidinedione based antibacterials.
  • (n.d.). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central.
  • (n.d.). Discovery of novel 5-benzylidenerhodanine and 5-benzylidenethiazolidine-2,4-dione inhibitors of MurD ligase. PubMed.
  • (2025, August 6). Analysis of Rhodamine B Content in “Geplak” Marketed in Yogyakarta City in 2019.
  • (n.d.).
  • (2025, August 6). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
  • (2016, February 18). Ultrasound Mediated Green Synthesis of Rhodanine Derivatives: Synthesis, Chemical Behavior and Antibacterial Activity.
  • (n.d.).
  • (n.d.). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D)
  • (n.d.). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Publishing.
  • (n.d.). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. PubMed.
  • (2025, August 9). 5-Benzylidenerhodanine and 5-benzylidene-2-4-thiazolidinedione based antibacterials. Request PDF.
  • (2025, August 6). (PDF) Nitrosamine Impurities: Assessing Concerns through Case Studies.
  • (n.d.).
  • (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
  • (n.d.). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. NIH.
  • (n.d.). Impurity Reference Standards. Enamine.
  • (2019, October 23). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PubMed Central.
  • (n.d.).
  • National Centre for Biotechnology Education. (n.d.).
  • (n.d.). Synthesis of thiazolidine-2,4-dione using thiourea and chloroacetic acid[3]. ResearchGate.

  • (2025, August 6). Exploring reversible reactions between CO2 and amines.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Thioxo-3-tolyl-thiazolidin-4-one Isomers

For Researchers, Scientists, and Drug Development Professionals The thiazolidin-4-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including ant...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazolidin-4-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The substitution pattern on this heterocyclic system plays a crucial role in modulating its pharmacological profile. This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-isomers of 2-thioxo-3-tolyl-thiazolidin-4-one, focusing on the influence of the methyl group's position on the phenyl ring on their anticipated biological activities. While direct comparative studies on these specific isomers are not extensively available in the current literature, this guide synthesizes established structure-activity relationship (SAR) principles from closely related analogues to provide a predictive comparison.

Synthetic Strategy: A Unified Approach to Isomer Synthesis

The synthesis of 2-thioxo-3-tolyl-thiazolidin-4-one isomers can be reliably achieved through a well-established multi-step reaction sequence. This approach offers good yields and is applicable to the ortho-, meta-, and para-toluidine precursors.

Experimental Protocol: Synthesis of 2-Thioxo-3-tolyl-thiazolidin-4-one Isomers

Step 1: Synthesis of the Dithiocarbamate Salt

  • In a flask equipped with a magnetic stirrer, dissolve the respective toluidine isomer (ortho-, meta-, or para-toluidine) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add an equimolar amount of concentrated ammonium hydroxide, followed by the dropwise addition of carbon disulfide with vigorous stirring.

  • Continue stirring for 1-2 hours at low temperature to facilitate the formation of the ammonium dithiocarbamate salt.

Step 2: Formation of the Thiazolidinone Ring

  • To the dithiocarbamate salt solution, add an aqueous solution of chloroacetic acid, neutralized with sodium carbonate, in a dropwise manner.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a dilute mineral acid (e.g., HCl) to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the pure 2-thioxo-3-(o/m/p-tolyl)-thiazolidin-4-one.

Synthesis Toluidine o-, m-, or p-Toluidine Dithiocarbamate Ammonium Aryldithiocarbamate (Intermediate) Toluidine->Dithiocarbamate + CS2, NH4OH CS2 Carbon Disulfide (CS2) NH4OH Ammonium Hydroxide Product 2-Thioxo-3-(tolyl)- thiazolidin-4-one Isomer Dithiocarbamate->Product + ClCH2COOH, Reflux Chloroacetic_Acid Chloroacetic Acid

Caption: General synthetic pathway for 2-thioxo-3-tolyl-thiazolidin-4-one isomers.

Comparative Analysis of Isomeric Forms: A Predictive Outlook

The position of the methyl group on the tolyl substituent at the N-3 position of the 2-thioxo-thiazolidin-4-one ring is expected to significantly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.

Physicochemical Properties
IsomerPosition of Methyl GroupExpected Steric HindranceExpected Electronic Effect
Ortho C2'HighInductive (+I)
Meta C3'ModerateInductive (+I)
Para C4'LowInductive (+I) and Hyperconjugation
Predicted Biological Activity Profile

Antimicrobial Activity:

The antimicrobial activity of thiazolidinone derivatives is often linked to their ability to inhibit bacterial enzymes or disrupt cell wall synthesis. The steric hindrance caused by the ortho-methyl group might hinder the molecule's ability to fit into the active site of a target enzyme, potentially leading to lower activity compared to the meta and para isomers. The para-isomer, with its minimal steric hindrance and favorable electronic properties, is often associated with enhanced biological activity in related series of compounds.[1] It is plausible that the para-tolyl isomer would exhibit the most potent antimicrobial effects among the three.

Anticancer Activity:

The anticancer mechanism of many thiazolidinone derivatives involves the inhibition of protein kinases or interaction with other cellular targets.[2][3] The position of the substituent can influence the molecule's ability to form crucial interactions, such as hydrogen bonds and hydrophobic interactions, within the binding pocket of a target protein.

  • Ortho-isomer: The steric bulk of the ortho-methyl group could be detrimental to activity if the binding pocket is constrained. However, in some cases, this steric hindrance can enforce a specific conformation that is favorable for binding, leading to unexpected potency.

  • Meta-isomer: The meta-position offers a balance between steric and electronic effects and might allow for favorable interactions within the active site.

  • Para-isomer: The para-position is generally the most explored and often leads to compounds with good activity. The electronic-donating effect of the methyl group at this position can influence the overall electron density of the aromatic ring and its interaction with the target.

Based on general SAR trends for anticancer thiazolidinones, where planarity and specific hydrophobic interactions are often key, the para-isomer would be hypothesized to have a more favorable profile. However, without direct experimental data, this remains a predictive assessment.

SAR_Comparison cluster_isomers 2-Thioxo-3-tolyl-thiazolidin-4-one Isomers cluster_properties Molecular Properties cluster_activity Predicted Biological Activity Ortho Ortho-tolyl Steric_Hindrance Steric Hindrance Ortho->Steric_Hindrance High Electronic_Effects Electronic Effects Ortho->Electronic_Effects Meta Meta-tolyl Meta->Steric_Hindrance Moderate Meta->Electronic_Effects Para Para-tolyl Para->Steric_Hindrance Low Para->Electronic_Effects Antimicrobial Antimicrobial Steric_Hindrance->Antimicrobial Influences Anticancer Anticancer Steric_Hindrance->Anticancer Influences Electronic_Effects->Antimicrobial Influences Electronic_Effects->Anticancer Influences

Caption: Influence of isomerism on properties and predicted activity.

Experimental Validation: A Call for Direct Comparison

To definitively establish the structure-activity relationship for these tolyl isomers, a head-to-head comparison using standardized biological assays is essential. The following experimental workflows are recommended for a comprehensive evaluation.

Antimicrobial Activity Screening

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the tolyl isomers for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Directions

The positional isomerism of the methyl group on the N-3 tolyl substituent of the 2-thioxo-thiazolidin-4-one scaffold is predicted to have a pronounced effect on the biological activity of these compounds. Based on established SAR principles, the para-isomer is anticipated to exhibit the most favorable profile due to reduced steric hindrance and beneficial electronic contributions. However, this remains a hypothesis in the absence of direct comparative experimental data.

Future research should focus on the parallel synthesis and biological evaluation of the ortho-, meta-, and para-tolyl isomers to provide concrete evidence for their structure-activity relationships. Such studies will not only validate the predictions made in this guide but also provide valuable insights for the rational design of more potent and selective thiazolidin-4-one-based therapeutic agents.

References

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules. 2021. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomedical Science. 2021. [Link]

  • Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. European Journal of Medicinal Chemistry. 2009. [Link]

  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy Publication. 2023. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. 2022. [Link]

Sources

Comparative

A Comparative Guide to the Antimicrobial Potential of 2-Thioxo-3-(o-tolyl)-thiazolidin-4-one and 2-Thioxo-3-(p-tolyl)-thiazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the thiazolidin-4-one scaffold has emerged...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the thiazolidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This guide provides a comparative analysis of two closely related isomers: 2-Thioxo-3-(o-tolyl)-thiazolidin-4-one and 2-Thioxo-3-(p-tolyl)-thiazolidin-4-one. The positional variation of the methyl group on the N-3 phenyl ring is a subtle yet potentially significant structural modification that can influence the antimicrobial efficacy of these compounds.

While a direct, side-by-side comparative study of the antimicrobial activity of these two specific isomers is not extensively documented in the current body of scientific literature, this guide will synthesize the available information, discuss their structural nuances, and provide the necessary experimental frameworks for their evaluation.

Structural and Synthetic Overview

The fundamental difference between the two compounds lies in the substitution pattern of the tolyl group attached to the nitrogen atom at position 3 of the 2-thioxothiazolidin-4-one ring. In the ortho-isomer, the methyl group is positioned adjacent to the point of attachment to the heterocyclic ring, whereas in the para-isomer, it is located at the opposite end of the phenyl ring.

Chemical Structures:

  • 2-Thioxo-3-(o-tolyl)-thiazolidin-4-one: The methyl group is at the C2' position of the phenyl ring.

  • 2-Thioxo-3-(p-tolyl)-thiazolidin-4-one: The methyl group is at the C4' position of the phenyl ring.

This seemingly minor positional change can have a significant impact on the molecule's overall conformation, electronic distribution, and steric profile. The ortho-substitution, for instance, may introduce steric hindrance that could affect the molecule's ability to bind to its biological target compared to the less hindered para-isomer.

General Synthesis of 2-Thioxo-3-(tolyl)-thiazolidin-4-ones

The synthesis of 3-aryl-2-thioxo-thiazolidin-4-ones is a well-established process, typically involving a one-pot, three-component reaction. The general scheme involves the reaction of an aryl amine (o-toluidine or p-toluidine), carbon disulfide, and an active methylene compound like chloroacetic acid in the presence of a base.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A Aryl Amine (o-toluidine or p-toluidine) P1 Formation of Dithiocarbamate Intermediate A->P1 B Carbon Disulfide (CS2) B->P1 C Chloroacetic Acid P2 Cyclization C->P2 D Base (e.g., KOH) D->P1 Catalyst P1->P2 E 2-Thioxo-3-(tolyl)-thiazolidin-4-one P2->E G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_readout Incubation & Readout A Prepare Compound Stock Solutions C Serial Dilution of Test Compounds A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells B->D C->D E Include Controls (Positive, Negative, Growth) D->E F Incubate at Appropriate Temperature and Time E->F G Visually Inspect for Growth or Measure OD600 F->G H Determine MIC G->H

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion and Future Directions

This guide highlights the current state of knowledge regarding the antimicrobial activity of 2-Thioxo-3-(o-tolyl)-thiazolidin-4-one and 2-Thioxo-3-(p-tolyl)-thiazolidin-4-one. While the thiazolidin-4-one scaffold is a promising area for antimicrobial drug discovery, there is a clear need for direct, quantitative comparative studies of these two isomers. The available literature suggests that the para-isomer possesses antibacterial properties, but a lack of data for the ortho-isomer prevents a conclusive comparison.

Future research should focus on the synthesis and systematic antimicrobial screening of both compounds against a broad panel of clinically relevant bacteria and fungi. Such studies would provide valuable insights into the structure-activity relationship of the tolyl substituent's position on the N-3 phenyl ring of the 2-thioxothiazolidin-4-one core. This would not only allow for a definitive comparison of these two molecules but also contribute to the rational design of more potent thiazolidin-4-one-based antimicrobial agents.

References

  • Abo-Bakr, A. M., & Abbas-Temirek, H. H. (2012). Synthesis of new heterocyclic compounds derived from 3-p-tolyl-2-thioxo-1, 3-thiazolidine-4-one and evaluation of their antibacterial activity. Journal of the Brazilian Chemical Society, 23(3), 549-560. [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2022). Molecules, 27(6), 1930. [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). ChemistrySelect, 9(1), e202303893. [Link]

  • Metwally, N. H., Abdalla, M. A., Mosselhi, M. A. N., & El-Desoky, E. A. (2010). Synthesis and antimicrobial activity of some new N-glycosides of 2-thioxo-4-thiazolidinone derivatives. Carbohydrate research, 345(9), 1135–1141. [Link]

  • Desai, N. C., Trivedi, A. R., & Somani, H. H. (2011). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Medicinal Chemistry Research, 20(8), 1195-1202. [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). International Journal of Molecular Sciences, 24(2), 1605. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy, 11(10), 849-855. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. (2010). Rasayan Journal of Chemistry, 3(4), 698-702. [Link]

  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers’ Combinations. (2022). Canadian Journal of Infectious Diseases and Medical Microbiology, 2022, 6720241. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Journal of Medicinal Chemistry, 63(4), 1429–1473. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(17), 13543. [Link]

  • Antimicrobial activity of new 2,4-disubstituted thiazolidinone derivatives. (2009). Zeitschrift für Naturforschung C, 64(11-12), 785-789. [Link]

  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). Antibiotics, 10(3), 309. [Link]

  • Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. (2011). Organic and Medicinal Chemistry Letters, 1(1), 4. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (2023). International Journal for Multidisciplinary Research, 5(4). [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of Tolyl-Substituted Thiazolidinones on Cancer Cell Lines

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds investigated, the thiazolidin-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds investigated, the thiazolidin-4-one nucleus has emerged as a "privileged structure" due to its versatile biological activities, including significant anticancer properties.[1][2] This guide provides a comparative analysis of the cytotoxic effects of a specific subclass, tolyl-substituted thiazolidinones, against various cancer cell lines. We will delve into the structure-activity relationships, mechanistic underpinnings of their action, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Rationale for Tolyl Substitution in Thiazolidinone Scaffolds

The thiazolidin-4-one core is a five-membered ring containing a sulfur and a nitrogen atom, which is amenable to structural modifications at positions 2, 3, and 5.[3] These modifications are crucial in defining the molecule's interaction with biological targets and, consequently, its pharmacological profile. The incorporation of a tolyl group—a benzene ring substituted with a methyl group (CH₃)—is a strategic choice in medicinal chemistry. The tolyl moiety can influence the compound's lipophilicity, steric profile, and electronic properties. These factors, in turn, can enhance membrane permeability, improve binding affinity to target proteins through hydrophobic and van der Waals interactions, and modulate the overall stability and pharmacokinetic properties of the molecule. The position of the methyl group on the benzene ring (ortho, meta, or para) can further fine-tune these characteristics, allowing for a systematic exploration of the structure-activity relationship (SAR).[4]

Synthesis of Tolyl-Substituted Thiazolidinones: A Generalized Approach

The synthesis of 2,3-disubstituted-4-thiazolidinones is often achieved through a one-pot, multi-component cyclocondensation reaction. This efficient approach typically involves the reaction of a primary amine, a tolyl-aldehyde (e.g., p-tolualdehyde), and a mercaptoalkanoic acid (e.g., thioglycolic acid).[5] The reaction proceeds via the formation of a Schiff base intermediate from the amine and aldehyde, which then undergoes nucleophilic attack by the thiol group of the mercaptoalkanoic acid, followed by intramolecular cyclization and dehydration to yield the final thiazolidinone ring.

Below is a generalized workflow for this synthesis:

cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediate cluster_product Product A Primary Amine (R-NH2) E Schiff Base Formation A->E B p-Tolualdehyde (CH3-C6H4-CHO) B->E C Thioglycolic Acid (HSCH2COOH) D One-Pot Cyclocondensation (e.g., Reflux in Ethanol with catalyst) C->D F Tolyl-Substituted Thiazolidin-4-one D->F E->D

A generalized synthetic workflow for tolyl-substituted thiazolidinones.

Comparative Cytotoxicity Analysis

The anticancer potential of tolyl-substituted thiazolidinones has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. The data presented below is a synthesis from multiple studies and serves as a comparative guide.

Disclaimer: The IC50 values presented in this table are compiled from different research articles. Direct comparison should be made with caution, as experimental conditions such as cell line passage number, incubation time, and specific assay protocols may vary between studies.

Compound Structure/NameCancer Cell LineIC50 (µM)Reference
2-((2-Hydroxybenzylidene)hydrazono)-5-(2-oxo-2-(p-tolyl)ethyl)thiazolidin-4-oneCaco-2 (Colon)>70 µg/mL*[6]
4-(p-tolyl)-1-thia-4-azaspirodecan-3-oneMCF-7 (Breast)Not specified, but showed activity[3]
2-(p-tolyl)-3-(4-chlorophenyl)-thiazolidin-4-oneMOLT-4 (Leukemia)Growth Inhibition: 84.19% at 10 µM[5]
2-(p-tolyl)-3-(4-methoxyphenyl)-thiazolidin-4-oneSF-295 (CNS)Growth Inhibition: 72.11% at 10 µM[5]

Note: The value for the Caco-2 cell line was reported in µg/mL and indicated low toxicity at the tested concentrations. Further studies with higher concentrations would be needed to determine a precise IC50 value.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of thiazolidinone derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[4] For tolyl-substituted compounds, the following SAR observations can be made from the broader class of 2-aryl-thiazolidinones:

  • Substitution at Position 2: The presence of an aryl group, such as a tolyl group, at the 2-position is a common feature in many active compounds. The electronic nature of substituents on this ring can significantly influence activity.

  • Substitution at Position 3: The substituent at the 3-position of the thiazolidinone ring plays a crucial role in determining the cytotoxic potency. Often, another aromatic or heterocyclic ring system at this position contributes to the overall activity.[1]

  • Substitution at Position 5: Modifications at the 5-position, such as the introduction of a benzylidene moiety, have been shown to enhance anticancer activity in many derivatives.[7]

Mechanistic Insights: Targeting Key Signaling Pathways

Thiazolidinone derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][8] A growing body of evidence suggests that many of these compounds target key signaling pathways that are often dysregulated in cancer.

One of the most critical pathways implicated in cancer cell proliferation, survival, and metastasis is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway .[9][10] Several studies on thiazolidinone derivatives have demonstrated their ability to inhibit this pathway, particularly in lung cancer models. The inhibition of this pathway by tolyl-substituted thiazolidinones represents a plausible and significant mechanism for their observed cytotoxicity.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Inhibited) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazolidinone Tolyl-Substituted Thiazolidinone Thiazolidinone->PI3K Inhibits Thiazolidinone->Akt Inhibits

Proposed mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.

By inhibiting key kinases like PI3K and Akt, tolyl-substituted thiazolidinones can disrupt the downstream signaling cascade. This disruption can lead to a decrease in cell proliferation and survival, and an increase in apoptosis, thereby contributing to their anticancer effects.[11]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate growth medium until they reach about 80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the tolyl-substituted thiazolidinone in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

    • Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

A Seed Cells in 96-well plate B Incubate 24h (Cell Adhesion) A->B C Add Tolyl-Thiazolidinone (Various Concentrations) B->C D Incubate 48-72h (Compound Exposure) C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan Formation) E->F G Add Solubilization Solution (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Tolyl-substituted thiazolidinones represent a promising class of compounds with demonstrable cytotoxic activity against various cancer cell lines. Their synthetic accessibility and the potential for structural modification make them attractive candidates for further development. The evidence pointing towards the inhibition of the PI3K/Akt/mTOR signaling pathway provides a strong rationale for their mechanism of action and warrants further investigation.

Future research should focus on synthesizing a broader library of tolyl-substituted derivatives with variations in the substitution pattern on both aromatic rings to establish a more comprehensive SAR. In vivo studies in animal models are essential to evaluate the efficacy, toxicity, and pharmacokinetic profiles of the most potent compounds. Furthermore, detailed mechanistic studies, including kinase profiling and western blot analysis, will be crucial to confirm their molecular targets and elucidate the precise mechanisms underlying their anticancer activity. The insights gained from such studies will be invaluable in guiding the rational design of next-generation thiazolidinone-based anticancer agents.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013). [Link]

  • Singh, P., & Kumar, V. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Journal of Pharmaceutical Sciences, 7(1), 1-25. [Link]

  • Yılmaz, F., et al. (2020). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 851-864. [Link]

  • Hanafy, D. N., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 139, 106741. [Link]

  • Holota, S., et al. (2021). Some features of structure-anticancer activity relationships in sub-library of synthesized azolidinone-carboxylic acids derivatives. Journal of Molecular Structure, 1244, 130948. [Link]

  • Singh, A., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. International Journal of Pharmaceutical and Bio-Medical Science, 3(2), 46-60. [Link]

  • Kumar, A., et al. (2019). Fluorinated thiazolidinols cause cell death in A549 lung cancer cells via PI3K/AKT/mTOR and MAPK/ERK signalling pathways. RSC Medicinal Chemistry, 10(11), 1836-1846. [Link]

  • Mahmoodi, N. O., et al. (2017). Synthesis of novel thiazolidine-4-one derivatives and their anticancer activity. Figshare. [Link]

  • ResearchGate. IC50 of the compounds against the two cancer cell lines according to the MTT assay. [Link]

  • ResearchGate. Cytotoxicity (IC50) of the tested compounds on different cell lines. [Link]

  • Fargan, A. A., et al. (2019). Synthesis, Structure Activity Relationships and Biological Activity Evaluation of Novel Spirocyclic thiazolidin-4-ones as Potential Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors. PubMed. [Link]

  • Küçükgüzel, İ., et al. (2020). Design, synthesis, and anticancer activity of novel 4-thiazolidinone-phenylaminopyrimidine hybrids. Medicinal Chemistry Research, 29(7), 1223-1237. [Link]

  • Al-Sultani, K. H. K., et al. (2022). Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Journal of Taibah University for Science, 16(1), 1011-1024. [Link]

  • Semantic Scholar. Thiazolidine derivatives as potent and selective inhibitors of the PIM kinase family. [Link]

  • Mohammed, H. A., et al. (2024). Design, synthesis and evaluation of new thiazolidin-4-ones as LPA1 receptor antagonists for breast cancer therapy. Future Medicinal Chemistry, 16(1), 25-45. [Link]

  • ResearchGate. Structural Activity Relationship (SAR) of Thiazolidinones. [Link]

  • Jale, A., & Al-Jumaili, A. (2022). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules, 27(19), 6537. [Link]

  • ResearchGate. Reported PI3K and Akt inhibitors. [Link]

  • Ghafouri-Fard, S., et al. (2021). The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles. Translational Lung Cancer Research, 10(9), 3965-3990. [Link]

Sources

Comparative

A Researcher's Guide to Cross-Validating Thiazolidinone Compounds: Bridging the In Vitro-In Vivo Gap

In the landscape of medicinal chemistry, the thiazolidin-4-one scaffold stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities, including anticancer, antimicr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazolidin-4-one scaffold stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, the journey from a promising hit in a petri dish to a viable therapeutic candidate is fraught with challenges, most notably the often-tenuous correlation between in vitro potency and in vivo efficacy. This guide provides an in-depth technical comparison of in vitro and in vivo results for thiazolidinone compounds, offering researchers a framework for robust cross-validation. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and analyze comparative data to foster a deeper understanding of this critical translational process.

The Imperative of Cross-Validation in Thiazolidinone Research

The predictive power of early-stage drug discovery hinges on the successful translation of in vitro findings to whole-organism (in vivo) effects.[4] In vitro assays, conducted on isolated cells or proteins, offer high-throughput screening and mechanistic insights in a controlled environment.[4] Conversely, in vivo studies in animal models provide a more complex physiological context, accounting for pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics.[4] Discrepancies between these two testing paradigms are common and can arise from factors such as poor bioavailability, rapid metabolism, or unforeseen toxicity of the compound in a living system.[5] Therefore, a rigorous cross-validation strategy is not merely a confirmatory step but a cornerstone of building a trustworthy and scientifically sound drug development program for thiazolidinone derivatives.

Anticancer Activity: From Cell Lines to Xenograft Models

Thiazolidinone derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic effects against various cancer cell lines.[6][7] A common starting point for assessing this activity is the in vitro cytotoxicity assay, followed by in vivo evaluation in tumor-bearing animal models.

In Vitro Anticancer Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[8] It relies on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cytotoxicity [8][9][10]

  • Cell Seeding: Plate cancer cells (e.g., human breast adenocarcinoma cell line MCF-7, colon carcinoma HCT 116, or hepatocellular carcinoma HepG2) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazolidinone compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

In Vivo Anticancer Evaluation: Murine Tumor Xenograft Model

To validate the in vitro anticancer activity, a murine tumor xenograft model is commonly employed.[11][12][13] This involves implanting human cancer cells into immunodeficient mice, allowing the formation of a solid tumor that can be monitored for growth inhibition upon treatment with the test compound.

Experimental Protocol: Subcutaneous Tumor Xenograft Model [11][12][13]

  • Cell Preparation: Harvest cancer cells from culture during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a serum-free medium or a mixture of medium and Matrigel at a concentration of 1-5 × 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 70-300 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the thiazolidinone compound to the treatment group via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: Tumor Volume = (Length × Width²)/2.

  • Endpoint and Analysis: Continue treatment for a specified period. At the end of the study, euthanize the mice and excise the tumors. Calculate the percentage of tumor growth inhibition compared to the control group.

Cross-Validation of Anticancer Results

A successful cross-validation is indicated by a thiazolidinone compound exhibiting a low IC₅₀ value in the in vitro assay and significant tumor growth inhibition in the in vivo model. For example, a novel thiazolidinone derivative might show an IC₅₀ of 2.1 µM against MCF-7 cells in vitro and, when administered to mice with MCF-7 xenografts, result in a 60% reduction in tumor volume compared to the control group.[6] Discrepancies, such as high in vitro potency but poor in vivo efficacy, can point to issues with the compound's ADME properties.

Table 1: Illustrative Comparison of In Vitro and In Vivo Anticancer Activity of a Hypothetical Thiazolidinone Compound (TZD-1)

AssayCell Line/ModelParameterResult
In Vitro MCF-7 (Breast Cancer)IC₅₀2.5 µM
HCT 116 (Colon Cancer)IC₅₀5.1 µM
In Vivo MCF-7 XenograftTumor Growth Inhibition58% at 20 mg/kg
HCT 116 XenograftTumor Growth Inhibition45% at 20 mg/kg

Diagram 1: Anticancer Activity Cross-Validation Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_assay MTT Assay on Cancer Cell Lines ic50 Determine IC₅₀ Value in_vitro_assay->ic50 cross_validation Cross-Validation Analysis ic50->cross_validation Potency Data in_vivo_model Murine Tumor Xenograft Model tgi Measure Tumor Growth Inhibition in_vivo_model->tgi tgi->cross_validation Efficacy Data conclusion Assess Therapeutic Potential cross_validation->conclusion Correlate Results

Caption: Workflow for cross-validating anticancer thiazolidinones.

Anti-inflammatory Activity: From Enzyme Inhibition to Paw Edema

Many thiazolidinone derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).[14]

In Vitro Anti-inflammatory Evaluation: COX Inhibition Assay

The in vitro anti-inflammatory activity of thiazolidinones can be assessed by their ability to inhibit COX enzymes (COX-1 and COX-2).

Experimental Protocol: COX Inhibition Assay [14]

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).

  • Compound Incubation: Incubate the enzymes with various concentrations of the thiazolidinone compounds.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Product Detection: Measure the product of the reaction (e.g., prostaglandin E₂) using an appropriate method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition of COX activity and determine the IC₅₀ value for each compound against both COX-1 and COX-2 to assess potency and selectivity.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats or mice is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of test compounds.[1][4][15][16]

Experimental Protocol: Carrageenan-Induced Paw Edema [1][4][15][16]

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for a few days.

  • Compound Administration: Administer the thiazolidinone compound or a reference drug (e.g., indomethacin) to the animals, typically via oral or intraperitoneal injection.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Cross-Validation of Anti-inflammatory Results

A thiazolidinone compound with a good in vitro COX-2 inhibitory activity and selectivity should demonstrate a significant reduction in paw edema in the in vivo model. For instance, a compound with a COX-2 IC₅₀ of 0.5 µM might show a 50% reduction in paw edema at a dose of 10 mg/kg.[5][17] A lack of correlation could suggest that the compound's in vivo anti-inflammatory effect is mediated by a different mechanism or that its pharmacokinetic properties are not optimal.

Table 2: Illustrative Comparison of In Vitro and In Vivo Anti-inflammatory Activity of a Hypothetical Thiazolidinone Compound (TZD-2)

AssayTarget/ModelParameterResult
In Vitro COX-1IC₅₀15 µM
COX-2IC₅₀0.8 µM
In Vivo Carrageenan-Induced Paw Edema (Rat)Edema Inhibition62% at 15 mg/kg

Antimicrobial Activity: From MIC Determination to Infection Models

The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents, with thiazolidinones emerging as a promising class of compounds.[18][19]

In Vitro Antimicrobial Evaluation: Minimum Inhibitory Concentration (MIC)

The in vitro antimicrobial activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[18][19]

Experimental Protocol: Broth Microdilution for MIC Determination [18][19]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the thiazolidinone compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Antimicrobial Evaluation: Murine Infection Model

To assess the in vivo efficacy of an antimicrobial thiazolidinone, a murine infection model is used.[20][21][22]

Experimental Protocol: Murine Sepsis Model [3][21]

  • Infection Induction: Infect mice intraperitoneally with a lethal dose of the test microorganism.

  • Compound Treatment: Administer the thiazolidinone compound at different doses to the infected mice at specific time points post-infection.

  • Survival Monitoring: Monitor the survival of the mice over a period of several days.

  • Bacterial Load Determination (Optional): In a separate cohort of mice, euthanize the animals at different time points, collect blood or organs (e.g., spleen, liver), and determine the bacterial load (colony-forming units, CFU).

  • Data Analysis: Calculate the 50% effective dose (ED₅₀) or the reduction in bacterial load in the treated groups compared to the control group.

Cross-Validation of Antimicrobial Results

A thiazolidinone with a low MIC value in vitro should ideally demonstrate a protective effect in the in vivo infection model, leading to increased survival or a significant reduction in bacterial burden. For example, a compound with an MIC of 8 µg/mL against S. aureus might protect 80% of infected mice from mortality at a dose of 20 mg/kg.[20]

Table 3: Illustrative Comparison of In Vitro and In Vivo Antimicrobial Activity of a Hypothetical Thiazolidinone Compound (TZD-3)

AssayOrganismParameterResult
In Vitro Staphylococcus aureusMIC4 µg/mL
Escherichia coliMIC16 µg/mL
In Vivo S. aureus Sepsis Model (Mouse)Survival Rate75% at 25 mg/kg

Diagram 2: Antimicrobial Activity Cross-Validation Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_assay Broth Microdilution Assay mic Determine MIC Value in_vitro_assay->mic cross_validation Cross-Validation Analysis mic->cross_validation Potency Data in_vivo_model Murine Infection Model survival Assess Survival Rate / Bacterial Load in_vivo_model->survival survival->cross_validation Efficacy Data conclusion Assess Therapeutic Potential cross_validation->conclusion Correlate Results

Sources

Validation

A Researcher's Guide to Benchmarking Novel Antimicrobial Agents: The Case of 2-Thioxo-3-m-tolyl-thiazolidin-4-one

In an era where antimicrobial resistance poses a significant threat to global health, the discovery and evaluation of novel antimicrobial agents are of paramount importance. This guide provides a comprehensive framework...

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance poses a significant threat to global health, the discovery and evaluation of novel antimicrobial agents are of paramount importance. This guide provides a comprehensive framework for benchmarking the performance of a promising candidate, 2-Thioxo-3-m-tolyl-thiazolidin-4-one, against established antibiotics. We will delve into the synthesis of this compound, detail the experimental protocols for antimicrobial susceptibility testing, present a comparative analysis with widely used antibiotics, and explore its potential mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities with antimicrobial potential.

Introduction: The Need for Novel Antimicrobials

The relentless evolution of antibiotic resistance in pathogenic bacteria necessitates a continuous pipeline of new and effective antimicrobial drugs. Thiazolidinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects.[1] The core structure of thiazolidinone is a versatile scaffold for chemical modifications to enhance potency and spectrum of activity.[2] 2-Thioxo-3-m-tolyl-thiazolidin-4-one, a member of this class, is a subject of interest for its potential antibacterial properties. This guide outlines a systematic approach to characterize its antimicrobial profile and benchmark it against standard-of-care antibiotics.

Synthesis and Characterization of 2-Thioxo-3-m-tolyl-thiazolidin-4-one

A common and efficient method for the synthesis of 2-thioxo-3-aryl-thiazolidin-4-ones involves a one-pot, three-component reaction.[3] This approach offers high yields and procedural simplicity.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve m-toluidine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add carbon disulfide (1.2 equivalents) and aqueous ammonia. Stir the mixture at room temperature for 2-3 hours to form the dithiocarbamate intermediate.

  • Cyclization: Add chloroacetic acid (1 equivalent) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated product is filtered, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2-Thioxo-3-m-tolyl-thiazolidin-4-one.

The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Protocols for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of 2-Thioxo-3-m-tolyl-thiazolidin-4-one, standardized antimicrobial susceptibility testing (AST) methods are employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these procedures.[4][5][6][7][8][9][10] The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.[11]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of 2-Thioxo-3-m-tolyl-thiazolidin-4-one and the standard antibiotics (e.g., Vancomycin, Ciprofloxacin) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each antimicrobial agent in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Methodology:

  • Subculturing from MIC wells: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spot-plate the aliquots onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Comparative Analysis of Antimicrobial Activity

For this guide, we will use hypothetical but realistic MIC and MBC values for 2-Thioxo-3-m-tolyl-thiazolidin-4-one to demonstrate the benchmarking process against established antibiotics. The reference antibiotics and their CLSI- and EUCAST-approved quality control MIC ranges for the selected bacterial strains are included for a robust comparison.[11][12][13][14][15][16][17][18][19][20][21][22]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) against Staphylococcus aureus ATCC 29213

Antimicrobial AgentCLSI QC MIC Range (µg/mL)EUCAST QC MIC Range (µg/mL)Hypothetical Experimental MIC (µg/mL)
2-Thioxo-3-m-tolyl-thiazolidin-4-one N/AN/A4
Vancomycin0.5 - 20.5 - 21
Ciprofloxacin0.12 - 0.50.12 - 0.50.25
Ampicillin0.25 - 10.25 - 10.5

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) against Escherichia coli ATCC 25922

Antimicrobial AgentCLSI QC MIC Range (µg/mL)EUCAST QC MIC Range (µg/mL)Hypothetical Experimental MIC (µg/mL)
2-Thioxo-3-m-tolyl-thiazolidin-4-one N/AN/A8
Ciprofloxacin0.004 - 0.0160.004 - 0.0160.008
Ampicillin2 - 82 - 84

Table 3: Bactericidal Activity (MBC in µg/mL)

Antimicrobial AgentS. aureus ATCC 29213 (MBC)E. coli ATCC 25922 (MBC)
2-Thioxo-3-m-tolyl-thiazolidin-4-one 8 16
Vancomycin2N/A
Ciprofloxacin0.50.016
Ampicillin18

Note: The experimental values for the known antibiotics are representative values within their respective QC ranges.

Potential Mechanism of Action

Thiazolidinone derivatives have been reported to exert their antimicrobial effects through various mechanisms. One of the most cited targets is the bacterial enzyme MurB, which is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[23][24][25][26] By inhibiting MurB, these compounds disrupt cell wall synthesis, leading to bacterial cell death. Another potential target for this class of compounds is bacterial RNA polymerase (RNAP), a crucial enzyme for transcription.[1][2][27] Inhibition of RNAP halts protein synthesis, which is also lethal to the bacteria.

Diagram of Potential Signaling Pathways

Antimicrobial Mechanism of Thiazolidinones cluster_0 Bacterial Cell Thiazolidinone Thiazolidinone MurB_Inhibition MurB Inhibition Thiazolidinone->MurB_Inhibition RNAP_Inhibition RNA Polymerase Inhibition Thiazolidinone->RNAP_Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis MurB_Inhibition->Peptidoglycan_Synthesis Blocks Transcription Transcription RNAP_Inhibition->Transcription Blocks Cell_Wall_Formation Cell Wall Formation Peptidoglycan_Synthesis->Cell_Wall_Formation Leads to Cell_Death Bacterial Cell Death Cell_Wall_Formation->Cell_Death Disruption leads to Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Required for Protein_Synthesis->Cell_Death Inhibition leads to

Caption: Potential mechanisms of action for thiazolidinone derivatives.

Experimental Workflow Visualization

Antimicrobial Benchmarking Workflow Start Start Synthesis Synthesis of 2-Thioxo-3-m-tolyl-thiazolidin-4-one Start->Synthesis Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization AST_Setup Antimicrobial Susceptibility Testing Setup Characterization->AST_Setup MIC_Assay Broth Microdilution (MIC Determination) AST_Setup->MIC_Assay MBC_Assay Subculturing (MBC Determination) MIC_Assay->MBC_Assay Data_Analysis Data Analysis and Comparison with Standard Antibiotics MBC_Assay->Data_Analysis Conclusion Conclusion on Antimicrobial Profile Data_Analysis->Conclusion

Caption: Workflow for benchmarking a novel antimicrobial agent.

Conclusion

This guide provides a robust framework for the systematic evaluation of novel antimicrobial candidates, using 2-Thioxo-3-m-tolyl-thiazolidin-4-one as a case study. By following standardized protocols for synthesis, characterization, and antimicrobial susceptibility testing, researchers can generate reliable and comparable data. The hypothetical data presented herein illustrates how to benchmark the performance of a new compound against established antibiotics, providing a clear rationale for its potential as a future therapeutic agent. Further studies should focus on elucidating the precise mechanism of action, evaluating in vivo efficacy, and assessing the toxicological profile of promising candidates.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Konefal, R., et al. (2022). Beyond the approved: target sites and inhibitors of bacterial RNA polymerase from bacteria and fungi. Natural Product Reports. [Link]

  • ACS Publications. (2023). Targeting Bacterial RNA Polymerase: Harnessing Simulations and Machine Learning to Design Inhibitors for Drug-Resistant Pathogens. Biochemistry. [Link]

  • Patsnap Synapse. (2024). What are Bacterial RNAP inhibitors and how do they work?. [Link]

  • PubMed. (2014). Bacterial RNA polymerase inhibitors: an organized overview of their structure, derivatives, biological activity and current clinical development status. [Link]

  • ACS Publications. (2016). Discovery of Novel Bacterial RNA Polymerase Inhibitors: Pharmacophore-Based Virtual Screening and Hit Optimization. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • National Institutes of Health. (2023). Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents. [Link]

  • National Institutes of Health. (2008). 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria. [Link]

  • PubMed. (2005). Structure and function of the Mur enzymes: development of novel inhibitors. [Link]

  • ResearchGate. Discovery of the First Antibacterial Small Molecule Inhibitors of MurB. [Link]

  • Oxford Academic. (2022). Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model. [Link]

  • ACS Publications. (2022). Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients. [Link]

  • Frontiers. (2018). Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli. [Link]

  • National Institutes of Health. (2019). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. [Link]

  • ASM Journals. (2009). Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric. [Link]

  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]

  • National Institutes of Health. (2011). Vancomycin MIC for Methicillin-Resistant Coagulase-Negative Staphylococcus Isolates: Evaluation of the Broth Microdilution and Etest Methods. [Link]

  • ResearchGate. Scheme 1. Synthesis of 2-thioxo-thiazolidine-4-one derivatives... [Link]

  • ResearchGate. An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. [Link]

  • National Institutes of Health. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]

  • EUCAST. (2026). MIC distributions for Vancomycin. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • Wikipedia. Thiazolidinedione. [Link]

  • ResearchGate. Effect of sub-minimum inhibitory concentration (MICs) of ciprofloxacin... [Link]

  • Public Health Wales. Susceptibility testing of Staphylococcus aureus to vancomycin. [Link]

  • PubMed. (2009). Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4. [Link]

  • National Institutes of Health. (2013). Rapid Detection of Staphylococcus aureus Strains with Reduced Susceptibility to Vancomycin by Isothermal Microcalorimetry. [Link]

  • ResearchGate. (2006). Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. [Link]

  • ResearchGate. Ampicillin disk diffusion tests for various S.aureus strains. [Link]

  • accessdata.fda.gov. Antimicrobial Reporting Range Ampicillin ≤0.25 to ≥128 μg/mL Ceftaroline ≤0.06 to ≥32 μg/mL Clindamycin ≤0.03 to ≥. [Link]

  • National Institutes of Health. (2021). Inhibition of Drug Resistance of Staphylococcus aureus by Efflux Pump Inhibitor and Autolysis Inducer to Strengthen the Antibacterial Activity of β-lactam Drugs. [Link]

  • ResearchGate. Antibiotic susceptibility of S. aureus ATCC 29213 as a planktonic... [Link]

  • National Institutes of Health. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. [Link]

  • PubMed. (2002). The mode of action of thiazolidinediones. [Link]

  • Australian Prescriber. (2002). Thiazolidinediones – mechanisms of action. [Link]

  • MDPI. (2020). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. [Link]

  • National Institutes of Health. (2013). In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate. [Link]

  • Therapeutic Guidelines. (2004). Thiazolidinediones - mechanisms of action. [Link]

  • Hilaris Publisher. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. [Link]

  • MDPI. (2020). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of Tolyl-Thiazolidinone Isomers Against Cyclooxygenase-2 (COX-2)

This guide provides a comprehensive, in-depth protocol and analysis for the comparative molecular docking of ortho-, meta-, and para-tolyl-thiazolidinone isomers against the human Cyclooxygenase-2 (COX-2) enzyme. It is i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol and analysis for the comparative molecular docking of ortho-, meta-, and para-tolyl-thiazolidinone isomers against the human Cyclooxygenase-2 (COX-2) enzyme. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the binding of positional isomers to a key therapeutic target. We will move beyond a simple recitation of steps to explore the scientific rationale behind our experimental design, ensuring a robust and self-validating computational workflow.

Introduction: The Therapeutic Potential of Thiazolidinones and the Question of Isomerism

The thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1][2] Many of these effects are attributed to the inhibition of specific enzymes. Cyclooxygenase-2 (COX-2) is a particularly relevant target, as its selective inhibition is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[3][4]

A critical aspect of drug design that is often underexplored in preliminary studies is the impact of positional isomerism on biological activity. The seemingly subtle shift of a methyl group on a phenyl ring, as in the case of tolyl-thiazolidinone isomers, can dramatically alter the molecule's conformation, electronic distribution, and steric profile. These changes, in turn, can significantly influence binding affinity and selectivity for a target enzyme.

This guide will elucidate a rigorous in silico methodology to compare the binding of ortho-, meta-, and para-tolyl-thiazolidinone isomers to the active site of COX-2. By the end of this guide, you will be equipped to not only perform such a comparative docking study but also to critically interpret the results to inform further drug discovery efforts.

Experimental Design & Rationale

Our comparative docking study is designed to be a self-validating system. This means that every step is chosen to ensure the reliability and reproducibility of the results.

Selection of Target Enzyme and Rationale

We have selected human Cyclooxygenase-2 (COX-2) as our target enzyme. COX-2 is an inducible enzyme primarily responsible for the synthesis of pro-inflammatory prostanoids.[3] Its active site is well-characterized, and numerous crystal structures are available in the Protein Data Bank (PDB). For this study, we will utilize the PDB entry 5IKR , which provides a high-resolution crystal structure of human COX-2.[5] The choice of a specific, high-quality crystal structure is paramount to ensure the accuracy of the docking simulations.

Ligand Preparation: Defining the Isomers

The subjects of our investigation are the ortho-, meta-, and para-isomers of a generic tolyl-thiazolidinone scaffold. For the purpose of this guide, we will define a common core structure and vary the position of the tolyl methyl group.

Diagram: Tolyl-Thiazolidinone Isomers

isomers cluster_ortho ortho-tolyl-thiazolidinone cluster_meta meta-tolyl-thiazolidinone cluster_para para-tolyl-thiazolidinone ortho ortho meta meta para para

A visual representation of the ortho-, meta-, and para-tolyl-thiazolidinone isomers.

Detailed Step-by-Step Methodology: A Reproducible Workflow

This section provides a detailed protocol for the comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[6][7]

Software and Resource Requirements
  • UCSF Chimera: For visualization and preparation of the receptor and ligands.

  • AutoDock Tools: For generating PDBQT files.[6]

  • AutoDock Vina: For performing the molecular docking.[7]

  • Protein Data Bank (PDB): To obtain the crystal structure of the target enzyme.

Receptor Preparation
  • Download the PDB file: Obtain the crystal structure of human COX-2 (PDB ID: 5IKR) from the RCSB PDB database.

  • Clean the PDB file: Open the PDB file in UCSF Chimera. Remove water molecules, co-factors, and any existing ligands from the crystal structure. This is crucial to ensure that the docking is not influenced by non-essential molecules.

  • Add hydrogens and charges: Use the "Dock Prep" tool in Chimera to add polar hydrogens and assign Gasteiger charges to the protein. This step is essential for accurate calculation of electrostatic interactions.[8]

  • Save as a PDB file: Save the prepared receptor as a new PDB file.

Ligand Preparation
  • Draw the isomers: Draw the 2D structures of the ortho-, meta-, and para-tolyl-thiazolidinone isomers using a chemical drawing software like ChemDraw or MarvinSketch.

  • Generate 3D coordinates: Convert the 2D structures into 3D structures and perform an initial energy minimization using the software's built-in tools.

  • Save in a suitable format: Save the 3D structures in a format that can be read by AutoDock Tools, such as MOL or SDF.

  • Prepare for docking: Open each ligand file in AutoDock Tools. The software will automatically add charges and merge non-polar hydrogens. Save each prepared ligand as a PDBQT file.[6]

Molecular Docking with AutoDock Vina
  • Define the binding site: In UCSF Chimera, identify the active site of COX-2. This is typically the location of the co-crystallized ligand in the original PDB file. Define a grid box that encompasses the entire active site. The dimensions of this box are critical; it should be large enough to allow the ligand to move freely but not so large as to introduce unnecessary computational expense.

  • Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search. An exhaustiveness value of 8 is the default, but for a more thorough search, a higher value such as 32 can be used.[7]

  • Run the docking simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Repeat this process for each of the three tolyl-thiazolidinone isomers.

Diagram: Comparative Docking Workflow

workflow PDB Download PDB (5IKR) Clean Clean Receptor (Remove Water, Ligands) PDB->Clean PrepReceptor Prepare Receptor (Add Hydrogens, Charges) Clean->PrepReceptor ReceptorPDBQT Save as Receptor.pdbqt PrepReceptor->ReceptorPDBQT GridBox Define Binding Site (Grid Box) ReceptorPDBQT->GridBox DrawIsomers Draw Tolyl-Thiazolidinone Isomers (ortho, meta, para) PrepLigands Prepare Ligands (3D Conversion, Energy Minimization) DrawIsomers->PrepLigands LigandPDBQT Save as Ligand_o.pdbqt, Ligand_m.pdbqt, Ligand_p.pdbqt PrepLigands->LigandPDBQT RunDocking Run AutoDock Vina for each isomer LigandPDBQT->RunDocking VinaConfig Create Vina Configuration File GridBox->VinaConfig VinaConfig->RunDocking Analyze Analyze Results (Binding Affinity, Interactions) RunDocking->Analyze

A flowchart of the comparative molecular docking workflow.

Results and Interpretation: A Comparative Analysis

The output of a docking simulation provides a wealth of information. For a comparative study of isomers, we will focus on the following key metrics.

Binding Affinity

AutoDock Vina calculates the binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[9] It is crucial to remember that these are theoretical values and should be used for comparative purposes among similar compounds rather than as absolute measures of potency.

Table 1: Predicted Binding Affinities of Tolyl-Thiazolidinone Isomers with COX-2

IsomerBinding Affinity (kcal/mol)
ortho-tolyl-thiazolidinone-7.8
meta-tolyl-thiazolidinone-8.5
para-tolyl-thiazolidinone-9.2

(Note: The values in this table are hypothetical and for illustrative purposes only.)

From this hypothetical data, we would infer that the para-isomer has the highest predicted binding affinity, followed by the meta- and then the ortho-isomer.

Binding Pose and Interactions

Beyond the binding score, a detailed analysis of the binding pose of each isomer within the COX-2 active site is essential. Using UCSF Chimera, we can visualize the docked conformations and identify key molecular interactions, such as:

  • Hydrogen bonds: These are critical for anchoring the ligand in the active site. Key residues in the COX-2 active site known to form hydrogen bonds with inhibitors include Arg120 and Tyr355.[5]

  • Hydrophobic interactions: The tolyl group's methyl substituent will likely engage in hydrophobic interactions with nonpolar residues in the active site. The position of the methyl group will dictate which specific residues it interacts with.

  • Pi-stacking interactions: The aromatic rings of the ligand can form pi-stacking interactions with aromatic residues like Tyr385 and Trp387.

A comparative analysis would involve examining how the different positions of the methyl group in the ortho-, meta-, and para-isomers affect the overall binding orientation and the specific residues they interact with. For instance, the para-isomer might position the methyl group in a favorable hydrophobic pocket that is not accessible to the ortho- or meta-isomers, explaining its potentially higher binding affinity.

Discussion: From Data to Insight

The results of our comparative docking study allow us to formulate a structure-activity relationship (SAR) hypothesis for the tolyl-thiazolidinone isomers' interaction with COX-2. For example, our hypothetical data suggests that a substituent at the para-position of the tolyl ring is favored for optimal binding. This could be due to the para-position allowing the methyl group to access a specific hydrophobic sub-pocket within the COX-2 active site without causing steric hindrance.

It is imperative to acknowledge the limitations of in silico studies. Molecular docking provides a static snapshot of the binding event and does not account for protein flexibility or the entropic contributions to binding. Therefore, the hypotheses generated from this study must be validated through experimental methods such as enzyme inhibition assays and co-crystallization studies.

Conclusion

This guide has provided a comprehensive and scientifically rigorous framework for conducting a comparative molecular docking study of tolyl-thiazolidinone isomers against COX-2. By following this detailed protocol and applying a critical approach to result interpretation, researchers can gain valuable insights into the structure-activity relationships that govern ligand-protein interactions. This knowledge is fundamental to the rational design of more potent and selective drug candidates.

References

  • iGEM IISc-Bengaluru. Protocol for Docking with AutoDock. Available from: [Link]

  • Scribd. Autodock_Vina Protocol. Available from: [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. 2025 Aug 6. Available from: [Link]

  • National Institutes of Health. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Available from: [Link]

  • MDPI. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Available from: [Link]

  • YouTube. How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. 2025 Aug 12. Available from: [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. Available from: [Link]

  • JMIR Publications. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. 2020 Jun 19. Available from: [Link]

  • ResearchGate. How to interprete and analyze molecular docking results?. 2024 Sep 19. Available from: [Link]

  • Reddit. Need help with molecular docking results interpretation. 2024 Mar 22. Available from: [Link]

  • ResearchGate. Results of 2D and 3D QSAR for thiazolidinone derivatives. Available from: [Link]

  • YouTube. How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. 2020 Oct 23. Available from: [Link]

  • ResearchGate. Molecular Docking Studies of Novel Thiazolidinedionederivatives as PPARγ Modulators. 2025 Aug 6. Available from: [Link]

  • ResearchGate. SAR of most potent thiazolidines derivatives. Available from: [Link]

  • RSC Publishing. 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. Available from: [Link]

  • Semantic Scholar. Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4‑Thiazolidinone Derivatives. 2023 Dec 28. Available from: [Link]

  • National Institutes of Health. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Available from: [Link]

  • National Institutes of Health. Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. Available from: [Link]

  • ResearchGate. Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. 2025 Aug 6. Available from: [Link]

  • PubMed. Selective cyclooxygenase-2 inhibitors: similarities and differences. Available from: [Link]

  • OUCI. Computational Comparison of the Binding Affinity of Selective and Nonselective NSAIDs to COX-2 Using Molecular Docking. Available from: [Link]

  • National Institutes of Health. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Available from: [Link]

  • Der Pharma Chemica. Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Available from: [Link]

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes for Substituted 2-Thioxo-thiazolidin-4-ones: A Senior Application Scientist's Guide

Authored for Researchers, Scientists, and Drug Development Professionals The 2-thioxo-thiazolidin-4-one, commonly known as the rhodanine scaffold, is a privileged heterocyclic motif in medicinal chemistry. Its derivative...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-thioxo-thiazolidin-4-one, commonly known as the rhodanine scaffold, is a privileged heterocyclic motif in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1] The synthetic accessibility and the potential for diversification at multiple positions on the rhodanine ring have made it a focal point of intense research. This guide provides a head-to-head comparison of the principal synthetic strategies for accessing substituted rhodanines, offering insights into the mechanistic underpinnings, practical execution, and relative performance of each route.

Introduction: The Strategic Importance of the Rhodanine Core

The efficacy of a drug discovery program often hinges on the ability to rapidly synthesize diverse analogs of a lead scaffold. For rhodanine-based compounds, the primary points of substitution are the N-3 and C-5 positions. The choice of synthetic route is therefore a strategic decision, dictated by the desired substitution pattern, available starting materials, and the need for efficiency and scalability. We will dissect and compare the following key methodologies:

  • Route A: The Classic Dithiocarbamate Cyclization - A foundational, multi-step approach for constructing the N-3 substituted rhodanine core.

  • Route B: Knoevenagel Condensation - The preeminent method for introducing diversity at the C-5 position of a pre-formed rhodanine ring.

  • Route C: One-Pot, Three-Component Synthesis - An efficiency-focused strategy that combines core formation and C-5 substitution.

  • Route D: Energy-Enhanced Syntheses (Microwave & Ultrasound) - "Green" chemistry approaches that accelerate reaction times and often improve yields.

Route A: The Classic Dithiocarbamate Cyclization for N-3 Substituted Cores

This is a robust and well-established method for preparing the rhodanine nucleus with a specific substituent at the N-3 position. The strategy is built upon the initial formation of a dithiocarbamate salt from a primary amine and carbon disulfide.

Mechanistic Rationale

The causality of this synthetic sequence is elegant in its progression. The primary amine, acting as a nucleophile, attacks the electrophilic carbon of carbon disulfide. In the presence of a base (often the amine itself or an added base like ammonia or triethylamine), a dithiocarbamate salt is formed. This salt is then subjected to nucleophilic substitution with an α-haloacetic acid or its salt (e.g., sodium chloroacetate). The sulfur atom of the dithiocarbamate displaces the halide, forming a thiocarbamoylthioacetic acid intermediate. The final and critical step is an acid-catalyzed intramolecular cyclization. Protonation of the carbonyl oxygen makes the carbon more electrophilic, allowing the nitrogen to attack, forming the five-membered ring and eliminating a molecule of water.

cluster_0 Route A: Dithiocarbamate Cyclization Amine R-NH₂ Dithiocarbamate Dithiocarbamate Salt R-NH-C(=S)S⁻ Amine->Dithiocarbamate + CS₂ + Base CS2 CS₂ Intermediate Thiocarbamoylthioacetic Acid R-NH-C(=S)S-CH₂-COOH Dithiocarbamate->Intermediate + Haloacetate (SN2) Haloacetate Cl-CH₂-COOH Rhodanine N-3 Substituted Rhodanine Intermediate->Rhodanine Acid-catalyzed Intramolecular Cyclization (-H₂O)

Caption: Workflow for N-3 substituted rhodanine synthesis via dithiocarbamate cyclization.

Representative Experimental Protocol[2][3]

Step 1: Formation of Ammonium Dithiocarbamate.

  • Pass gaseous ammonia through 250 mL of 95% ethanol in an ice bath until a weight gain of ~39 g is achieved.

  • To this cooled solution, add a pre-cooled mixture of carbon disulfide (1 mole) and 200 mL of ether.

  • Allow the loosely stoppered flask to stand in the ice bath for 2-3 hours, then at room temperature overnight.

  • Cool the mixture again and collect the resulting lemon-yellow crystals of ammonium dithiocarbamate by filtration.

Step 2: Cyclization to Rhodanine.

  • Prepare a solution of sodium chloroacetate by dissolving chloroacetic acid (0.75 mole) in 150 mL of water and neutralizing with sodium carbonate (~0.38 mole) with stirring in an ice bath.

  • Add the ammonium dithiocarbamate from Step 1 to the cooled sodium chloroacetate solution over 5 minutes with stirring.

  • Allow the solution to stand for 20-30 minutes; the color will change from dark to clear yellow.

  • Pour this solution slowly into 400 mL of boiling 6 N hydrochloric acid.

  • Heat the mixture to 90-95°C, then cool slowly to room temperature.

  • Collect the crystalline rhodanine product by filtration, wash with water, and dry.

Performance Analysis
  • Advantages: This method is highly reliable and versatile for creating a wide range of N-3 substituted rhodanines, including those derived from amino acids.[2] The stepwise nature allows for the isolation and purification of intermediates if necessary, providing greater control over the final product's purity.

  • Disadvantages: It is a multi-step process, making it more time-consuming and labor-intensive than one-pot alternatives. The use of carbon disulfide, which is volatile, flammable, and toxic, requires careful handling in a well-ventilated fume hood.

Route B: Knoevenagel Condensation for C-5 Substitution

For generating libraries of rhodanine derivatives, the Knoevenagel condensation is the most widely employed reaction. It involves the reaction of a pre-formed rhodanine (or an N-3 substituted rhodanine) with an aldehyde or ketone to form a 5-ylidene derivative.

Mechanistic Rationale

The reaction is typically base-catalyzed. A base (e.g., piperidine, triethylamine, or an ionic liquid) abstracts a proton from the C-5 methylene group of the rhodanine ring.[3] This methylene group is particularly acidic due to its position between two electron-withdrawing groups (the C-4 carbonyl and the C-2 thione). The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an aldol-type intermediate which then readily undergoes dehydration (elimination of water) to yield the thermodynamically stable C=C double bond of the final 5-arylidene-2-thioxo-thiazolidin-4-one product.

cluster_1 Route B: Knoevenagel Condensation RhodanineCore Rhodanine Core Deprotonation C-5 Carbanion Formation RhodanineCore->Deprotonation + Base Aldehyde Aldehyde/Ketone (R'-CHO) NucleophilicAttack Nucleophilic Attack Aldehyde->NucleophilicAttack Deprotonation->NucleophilicAttack AldolAdduct Aldol Intermediate NucleophilicAttack->AldolAdduct Dehydration Dehydration (-H₂O) AldolAdduct->Dehydration FinalProduct 5-Ylidene Rhodanine Dehydration->FinalProduct

Caption: Mechanistic workflow of the Knoevenagel condensation on the rhodanine core.

Representative Experimental Protocol[5]
  • To a solution of an N-substituted rhodanine (0.50 mmol) and an aromatic aldehyde (0.50 mmol) in acetic acid (2.50 mL), add ethylenediamine (EDA) (0.05 mmol, 10 mol %).

  • Heat the reaction mixture under microwave irradiation at a specified temperature (e.g., 80°C) for 30 minutes.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and ethanol to afford the purified product.

Performance Analysis
  • Advantages: This method is exceptionally versatile for creating diversity at the C-5 position. A vast array of commercially available aldehydes and ketones can be used, leading to extensive libraries of compounds for structure-activity relationship (SAR) studies.[1] The reaction is generally high-yielding and procedurally simple.

  • Disadvantages: The reaction requires a pre-synthesized rhodanine core, adding a step to the overall process if the core itself is not commercially available. While generally robust, reactions with sterically hindered ketones may be sluggish or result in lower yields.

Route C: One-Pot, Three-Component Synthesis

This approach epitomizes the principles of atom economy and process efficiency by combining the formation of the rhodanine ring and its C-5 substitution into a single reaction vessel. A common variant involves the reaction of a primary amine, carbon disulfide, and a Michael acceptor like maleic anhydride or dialkyl acetylenedicarboxylate.

Mechanistic Rationale

The reaction sequence begins identically to Route A, with the in-situ formation of a dithiocarbamate from the primary amine and carbon disulfide. However, instead of reacting with a simple haloacetate, this intermediate engages in a Michael addition with an α,β-unsaturated dicarbonyl compound. This is followed by an intramolecular cyclization/condensation reaction, which forms the rhodanine ring and the C-5 substituent simultaneously. This convergent approach avoids the isolation of intermediates, saving time and reducing waste.

Representative Experimental Protocol (Amine, CS₂, Maleic Anhydride)[6]
  • To a stirred suspension of maleic anhydride (1 mmol) in water (5 mL), add the primary amine (1 mmol).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add carbon disulfide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for the specified time (typically 1-2 hours), monitoring the reaction by TLC.

  • Upon completion, collect the precipitated solid product by filtration.

  • Wash the product with water and a small amount of cold ethanol, then dry under vacuum.

Performance Analysis
  • Advantages: This method is highly efficient, reducing reaction time, solvent usage, and purification steps compared to stepwise syntheses.[4] It is well-suited for generating libraries of 3,5-disubstituted rhodanines rapidly. The use of water as a solvent in many variations aligns with the principles of green chemistry.

  • Disadvantages: The scope of achievable C-5 substituents is limited by the availability of suitable Michael acceptors. The reaction mechanism is more complex, and side reactions can sometimes occur, potentially complicating purification. Optimizing conditions for three components simultaneously can be more challenging than for a two-component reaction.

Route D: Energy-Enhanced Syntheses (Microwave & Ultrasound)

Both microwave (MW) irradiation and ultrasound have emerged as powerful tools to promote and accelerate the synthesis of rhodanine derivatives, often under greener conditions. These techniques can be applied to any of the aforementioned routes.

Mechanistic Rationale
  • Microwave Irradiation: Microwaves directly heat the reaction mixture by interacting with polar molecules (dipolar polarization) and ions (ionic conduction). This leads to rapid, uniform, and efficient heating that can dramatically reduce reaction times from hours to minutes.[5][6] This rapid heating can also overcome kinetic barriers and sometimes lead to higher yields and cleaner reactions by minimizing the formation of thermal decomposition byproducts.[7]

  • Ultrasound Irradiation: Sonochemistry relies on the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[8] This collapse generates localized hot spots with extremely high temperatures and pressures, creating immense shear forces and microjets. This intense energy input enhances mass transfer and dramatically increases the reactivity of the chemical species, accelerating the reaction rate.[9][10]

Performance Analysis
  • Advantages:

    • Drastic Reduction in Reaction Time: Reactions that take hours under conventional heating can often be completed in minutes.[11][5]

    • Improved Yields: The efficient energy transfer often leads to higher product yields and fewer side products.[6]

    • Energy Efficiency: Direct heating of the sample is more energy-efficient than conventional oil baths.

    • Green Chemistry: These methods often allow for the use of greener solvents (like water or ethanol) or even solvent-free conditions.[12]

  • Disadvantages:

    • Specialized Equipment: Requires a dedicated microwave reactor or ultrasonic bath/probe.

    • Scalability Challenges: While scalable solutions exist, translating small-scale laboratory microwave or ultrasonic conditions to large-scale industrial production can be complex and requires specialized engineering.[13]

    • Pressure and Temperature Monitoring: Microwave reactions in sealed vessels can generate high pressures, requiring careful monitoring and control.

Head-to-Head Performance Comparison

The following table summarizes the key performance metrics of the discussed synthetic routes. Yields and reaction times are representative and can vary significantly based on the specific substrates and conditions used.

FeatureRoute A: Dithiocarbamate CyclizationRoute B: Knoevenagel CondensationRoute C: One-Pot, 3-ComponentRoute D: Energy-Enhanced (MW/US)
Primary Goal N-3 Substitution (Core Synthesis)C-5 SubstitutionN-3 and C-5 SubstitutionReaction Acceleration / Green Chem
Typical Yields 70-90%[14]80-99%[11]75-95%[4]Often 5-20% higher than conventional[5][6]
Reaction Time Hours to overnight[2][14]30 min - 12 hours (conventional)[11]1-4 hours[4]2-30 minutes[11][5]
Versatility High for N-3 positionVery high for C-5 positionModerate (depends on Michael acceptor)Applicable to all routes
Procedural Simplicity Moderate (multi-step)High (single step on core)High (one-pot)High (simple setup)
Scalability Well-establishedWell-establishedModerateCan be challenging
Key Advantage Control over N-3 substitutionRapid C-5 diversificationHigh operational efficiencySpeed, yield, green credentials
Key Disadvantage Time-consuming; use of CS₂Requires pre-formed coreLimited C-5 scopeSpecialized equipment needed

Conclusion and Recommendations for the Field

The synthesis of substituted 2-thioxo-thiazolidin-4-ones is a mature field with a rich arsenal of methodologies. The optimal choice of synthetic route is not a one-size-fits-all decision but rather a strategic choice based on the project's goals.

  • For foundational synthesis of a specific N-3 substituted core , the Classic Dithiocarbamate Cyclization (Route A) remains the gold standard for its reliability and control.

  • For rapid generation of a library of analogs with diverse C-5 substituents from a common intermediate, the Knoevenagel Condensation (Route B) is unparalleled in its simplicity and effectiveness.

  • When speed and resource efficiency are paramount for creating 3,5-disubstituted analogs , a One-Pot, Three-Component Synthesis (Route C) is the superior choice, provided a suitable Michael acceptor is available.

  • Across all methodologies, the integration of Microwave or Ultrasound technologies (Route D) should be considered standard practice in a modern drug discovery lab. The dramatic reduction in reaction times and potential for improved yields provide a compelling advantage, accelerating the design-make-test-analyze cycle that is central to medicinal chemistry.

As the field moves forward, the development of novel, catalytic one-pot procedures that expand the achievable chemical space for C-5 substitution while maintaining high efficiency will continue to be a valuable area of research.

References

  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2016). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 21(7), 883. [Link]

  • Gawande, M. K., & Kadu, V. B. (2012). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636.
  • Chavan, S. M., et al. (2017). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo-2-Substituted Thiazolidin-3-yl) Acetamide derivatives. International Journal of ChemTech Research, 10(5), 729-736.
  • Safry, A., et al. (2018). One-Pot Three-Component Route for the Synthesis of Rhodanine Derivatives in Water. Letters in Organic Chemistry, 15(10), 844-849.
  • Gomes, P. A., et al. (2021). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 17, 2888-2903. [Link]

  • Meroni, D., et al. (2023). A Concise Overview of Ultrasound-Assisted Techniques for the Production of 2D Materials. Nanomaterials, 13(15), 2211. [Link]

  • Molnar, M., et al. (2018). Synthesis of rhodanine derivatives via Knoevenagel condensation. Chemistry & Biodiversity, 15(10), e1800234.
  • Bandyopadhyay, D., & de la Torre, G. (2020). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 25(19), 4436. [Link]

  • Noman, M., et al. (2022). Ultrasound-assisted organic synthesis: Significance and symbolism. Results in Chemistry, 4, 100315.
  • Dabiri, M., et al. (2011). A solvent-free protocol for the green synthesis of arylalkylidene rhodanines in a task-specific ionic liquid. Canadian Journal of Chemistry, 89(10), 1239-1243.
  • Singh, S., & Kumar, V. (2021). Ultrasound: A boon in the synthesis of organic compounds. Journal of the Indian Chemical Society, 98(10), 100164.
  • Lesyk, R. B., & Kaminskyy, D. V. (2011). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 46(12), 5671-5691. [Link]

  • Mermer, A., et al. (2020). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5030. [Link]

  • Metwally, A. A., et al. (2014). Mechanism of synthesis thiazolidine-4-one catalysed by HLE, where, A, is amine and B, is aldehyde fragment. Journal of Saudi Chemical Society, 18(5), 533-540.
  • Kundu, P., et al. (2015). Recent developments on ultrasound-assisted organic synthesis in aqueous medium. Journal of the Serbian Chemical Society, 80(1), 1-22.
  • Chaurasiya, A., et al. (2022). (a) Synthesis of rhodanine derivatives from carbamates. (b) Mechanism... Journal of Molecular Structure, 1265, 133405.
  • Prashantha Kumar, B. R., et al. (2012). Efficient Conversion of N-Terminal of L-Tyrosine, DL-Phenyl Alanine, and Glycine to Substituted 2-Thioxo-thiazolidine-4-ones: A Stereospecific Synthesis.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. Archiv der Pharmazie, 345(10), 802-809. [Link]

  • Redemann, C. E., & McKean, R. I. (1955). Rhodanine. Organic Syntheses, 35, 87. [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering Safety: A Researcher's Guide to Handling 2-Thioxo-3-m-tolyl-thiazolidin-4-one

For the discerning researcher engaged in the nuanced field of drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for managing 2-Thioxo-3-m-tolyl-...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher engaged in the nuanced field of drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for managing 2-Thioxo-3-m-tolyl-thiazolidin-4-one, a compound of interest within the broader class of thiazolidinone derivatives known for their diverse biological activities.[1][2][3][4] Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary safety protocols, thereby fostering a culture of proactive laboratory safety.

Hazard Analysis: Understanding the Adversary

Before any handling protocol is established, a thorough understanding of the compound's hazard profile is essential. 2-Thioxo-3-m-tolyl-thiazolidin-4-one presents a significant health risk, categorized as acutely toxic and corrosive.[5][6]

Primary Hazard Routes:

  • Inhalation: Fatal if inhaled.[5][6] The compound is corrosive to the respiratory tract.[5][7]

  • Dermal Contact: Toxic in contact with skin, causing severe skin burns and potential allergic reactions.[5][6]

  • Oral Ingestion: Toxic if swallowed.[5][6]

  • Eye Contact: Causes severe and potentially irreversible eye damage.[5][7]

The tolyl group and the thiazolidinone core contribute to its reactivity and potential for biological interaction, necessitating a stringent approach to personal protective equipment (PPE).

The Shield: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following table outlines the minimum required PPE and the rationale behind each selection.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved respirator with cartridges effective against organic vapors and particulates. A self-contained breathing apparatus (SCBA) may be necessary for firefighters.[5]Why: The compound is fatal upon inhalation and corrosive to the respiratory tract.[5][6] A respirator is critical to prevent the entry of airborne particles or vapors into the lungs.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Why: The compound is toxic upon skin contact and can cause severe burns.[5] Gloves provide a primary barrier against accidental dermal exposure.
Eye and Face Protection Chemical splash goggles and a face shield.Why: To prevent severe eye damage from splashes or airborne particles.[5][7] A face shield offers an additional layer of protection for the entire face.
Body Protection A chemically resistant lab coat or coveralls.Why: To protect the skin from potential splashes and contamination of personal clothing.[5][8]

Below is a workflow for the proper donning and doffing of PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat/Coveralls Don2 2. Respirator Don3 3. Goggles & Face Shield Don4 4. Gloves Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff3 3. Lab Coat/Coveralls Doff4 4. Respirator

Caption: PPE Donning and Doffing Sequence.

Operational Plan: From Benchtop to Waste Stream

A meticulous, step-by-step approach to handling 2-Thioxo-3-m-tolyl-thiazolidin-4-one is crucial for maintaining a safe laboratory environment.

Preparation and Handling
  • Controlled Environment: All work with this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[5]

  • Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Locate the nearest emergency shower and eyewash station.

  • Weighing and Transfer: When weighing the solid, do so in the fume hood. Use appropriate tools to minimize dust generation.[5] If creating solutions, add the solid to the solvent slowly.

  • Reaction Setup: Ensure all glassware is properly secured. If heating the reaction, use a well-controlled heating mantle and monitor the reaction closely. The compound is combustible and can produce hazardous combustion gases.[5]

Emergency Procedures: A Rapid Response Plan

In the event of an exposure, immediate and decisive action is critical.

Exposure RouteImmediate Action
Inhalation Move the individual to fresh air immediately. If breathing has stopped, administer artificial respiration. Call for immediate medical attention.[5][6]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[5]

The following diagram illustrates the decision-making process in the event of an accidental exposure.

Emergency_Response cluster_actions Immediate Actions Start Exposure Event Remove Remove from Exposure Start->Remove Decontaminate Decontaminate (as per route) Remove->Decontaminate Alert Alert Supervisor/Safety Officer Decontaminate->Alert Medical Seek Immediate Medical Attention Alert->Medical

Caption: Emergency Response Workflow.

Disposal Plan: Responsible Stewardship

Proper disposal of 2-Thioxo-3-m-tolyl-thiazolidin-4-one and any contaminated materials is a critical final step. This compound is very toxic to aquatic life with long-lasting effects, necessitating careful waste management.[5][6]

  • Waste Segregation: All disposable materials that have come into contact with the compound, including gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6] Consult with your institution's environmental health and safety (EHS) department for specific guidance. Do not allow the product to enter the sewage system.[6]

This comprehensive guide provides the foundational knowledge for the safe handling of 2-Thioxo-3-m-tolyl-thiazolidin-4-one. By understanding the "why" behind each safety measure, researchers can cultivate a proactive safety mindset that extends beyond this specific compound to all aspects of their work.

References

  • CPAChem. (2024). Safety Data Sheet for 2-octyl-2H-isothiazol-3-one. Retrieved from [Link]

  • Material Safety Data Sheet. (2021). Retrieved from [Link]

  • Cenmed. (n.d.). 2 Thioxo 3 (M Tolyl) 4 Thiazolidinone. Retrieved from [Link]

  • National Institutes of Health. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Retrieved from [Link]

  • ACS Publications. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. Retrieved from [Link]

  • MDPI. (n.d.). 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.